Product packaging for Food Yellow 3:1(Cat. No.:CAS No. 15790-07-5)

Food Yellow 3:1

Cat. No.: B093828
CAS No.: 15790-07-5
M. Wt: 432.4 g/mol
InChI Key: FFVVMXXUKCHQFS-UHFFFAOYSA-K
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Description

Food Yellow 3:1 is a useful research compound. Its molecular formula is C16H9AlN2O7S2 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound C.I. Pigment Yellow 104 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9AlN2O7S2 B093828 Food Yellow 3:1 CAS No. 15790-07-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVMXXUKCHQFS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9AlN2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name C.I. Pigment Yellow 104
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15790-07-5
Record name C.I. Food Yellow 3 Aluminum Lake
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Record name C.I. Pigment Yellow 104
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex
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Foundational & Exploratory

Synthesis of Food Yellow 3 (Sunset Yellow FCF): A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Food Yellow 3 (C.I. 15985), also known as Sunset Yellow FCF. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed protocol for its laboratory-scale synthesis, alongside relevant chemical data and a procedural workflow.

Food Yellow 3, commercially known as Sunset Yellow FCF or FD&C Yellow No. 6, is a synthetic orange azo dye. Its synthesis is a classic example of a two-step diazotization and azo coupling reaction, a fundamental process in the synthesis of many aromatic compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compound, Sunset Yellow FCF.

ParameterValueReference
Chemical Formula C₁₆H₁₀N₂Na₂O₇S₂[1]
Molecular Weight 452.36 g/mol [1]
Appearance Reddish-orange powder or granules[2][3]
Solubility in Water (25 °C) 19.0 g/100 mL[3]
UV-Vis Absorption Maxima (λmax) 236 nm, 264 nm, 312 nm, 482 nm (in acidic mobile phase)[4]

Experimental Protocol: Synthesis of Sunset Yellow FCF

This protocol details the laboratory-scale synthesis of Sunset Yellow FCF through the diazotization of sulfanilic acid and its subsequent coupling with 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)[1][2][5].

Materials and Reagents:
  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Ethanol (EtOH)

  • Deionized water

  • Ice

Procedure:

Part 1: Diazotization of Sulfanilic Acid

  • In a 50 mL Erlenmeyer flask, combine 175 mg of sulfanilic acid and 100 mg of sodium carbonate with 5 mL of water. Gently heat the suspension to achieve complete dissolution. Allow the resulting solution to cool to room temperature[1].

  • In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water. Add this sodium nitrite solution to the sulfanilic acid solution from step 1. Cool the mixture in an ice-water bath[1].

  • In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to 3 g of ice[1]. Caution: This should be performed in a fume hood.

  • Slowly, and with constant swirling, add the solution from the Erlenmeyer flask (step 2) dropwise to the beaker containing the iced hydrochloric acid. It is crucial to maintain the temperature of the reaction mixture below 5°C[1].

  • Once the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes, swirling occasionally. The resulting mixture contains the 4-sulfobenzenediazonium salt[1].

Part 2: Azo Coupling Reaction

  • In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution. Add a magnetic stir bar and cool this solution in an ice-water bath for 5 minutes[1].

  • While stirring, slowly add the previously prepared diazonium salt solution (from step 5) to the alkaline solution of 6-hydroxynaphthalene-2-sulfonic acid[1].

  • Continue stirring the resulting mixture in the ice-water bath for another 10 minutes. A bright orange-yellow precipitate of Sunset Yellow FCF should form[1].

Part 3: Isolation and Purification

  • To aid in the precipitation of the dye, add 1 g of sodium chloride to the reaction mixture. Gently heat the flask on a hotplate until all the solid dissolves[1].

  • Allow the solution to cool to room temperature, and then place it in an ice-water bath to facilitate the formation of crystals[1].

  • Collect the crude product by vacuum filtration[1].

  • Recrystallize the crude product using a 1:1 ethanol/water mixture to obtain the purified Sunset Yellow FCF[1].

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Isolation & Purification A Dissolve Sulfanilic Acid & Sodium Carbonate B Add Sodium Nitrite Solution A->B D Dropwise addition to Iced HCl (< 5°C) B->D C Prepare Iced HCl C->D E Formation of Diazonium Salt D->E G Couple Diazonium Salt with Schaeffer's Acid E->G F Dissolve Schaeffer's Acid in NaOH F->G H Precipitation of Sunset Yellow FCF G->H I Salting out with NaCl H->I J Heating to Dissolve I->J K Cooling & Crystallization J->K L Vacuum Filtration K->L M Recrystallization (EtOH/Water) L->M N Pure Sunset Yellow FCF M->N

Caption: Workflow for the synthesis of Sunset Yellow FCF.

An Alternative: Acid Yellow 17

It is worth noting that "Food Yellow 3" can sometimes be associated with other dyes. One such example is Acid Yellow 17 (C.I. 18965). The synthesis of Acid Yellow 17 also involves a diazotization and coupling reaction. However, the specific reactants differ. The manufacturing process for Acid Yellow 17 involves the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid[6].

This guide provides a comprehensive overview for the laboratory synthesis of Food Yellow 3 (Sunset Yellow FCF). Adherence to standard laboratory safety protocols is essential when carrying out this procedure.

References

An In-depth Technical Guide to the Chemical Properties of Sunset Yellow Aluminium Lake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Sunset Yellow Aluminium Lake, a widely used colorant in the pharmaceutical, food, and cosmetic industries. This document details its chemical structure, physicochemical properties, and analytical methodologies for its characterization. Experimental protocols and data are presented to support researchers, scientists, and drug development professionals in its application and quality control.

Chemical and Physical Properties

Sunset Yellow Aluminium Lake is the salt of Sunset Yellow FCF (FD&C Yellow No. 6) with aluminum. It is an orange-red powder or granule that is insoluble in water and most organic solvents but is soluble in acidic and alkaline media.[1] The coloration is achieved through dispersion.[1] It is known for its stability, making it a preferred choice for coloring solid dosage forms where water-soluble dyes would bleed.

Table 1: Chemical Identifiers and Formula

IdentifierValue
Chemical NameAluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex[1]
SynonymsFD&C Yellow No. 6 Aluminum Lake, Pigment Yellow 104 Lake, CI 15985:1, E110[1][2][3]
CAS Number15790-07-5[1]
Chemical FormulaC16H9AlN2O7S2[1]
Molecular Weight432.36 g/mole [1]

Table 2: Physicochemical Properties

PropertyValueReference
Physical AppearanceFine orange-yellow powder[1][3]
SolubilityInsoluble in water and most organic solvents; soluble in acidic and alkaline media.[1]
pH of 2% Slurry4.0 - 5.5[1]
Wavelength of Maximum Absorbance (λmax)482 ± 4 nm[1]
StabilityGood stability to heat and light, but can show appreciable change in 10% sugar systems. Stable in the pH range of 3-8.
Melting PointDecomposes at 390°C

Table 3: Compositional Specifications

ComponentSpecificationReference
Dye ContentVaries by grade (e.g., 9-14%, 12-17%, 20-28%, 40-48%, 44-52% w/w)[1]
Aluminium HydroxideVaries depending on dye content (e.g., 29-72% w/w)[1]
Moisture≤ 18.00% w/w[4]
Sodium Chloride & Sodium Sulfate≤ 2.00% w/w[1]
HCl Insoluble Matter≤ 0.50% w/w[4]
Ether Extracts≤ 0.20% w/w[4]
Free Dye Content≤ 0.40% w/w[4]
Lead≤ 10.00 ppm[4]
Arsenic≤ 3.00 ppm[4]
Cadmium≤ 1.00 ppm[4]
Mercury≤ 1.00 ppm[4]
Heavy Metals< 40 ppm[4]

Experimental Protocols

Synthesis of Sunset Yellow Aluminium Lake

This protocol is adapted from a general method for preparing edible non-toxic color lakes.

Methodology:

  • Preparation of Alumina Hydrate:

    • Dissolve sodium bicarbonate in water at a temperature no higher than 13°C.

    • Slowly stir in an aluminum chloride solution over approximately 2 hours to precipitate alumina hydrate.

    • Continue stirring the precipitated alumina hydrate for an additional 30 minutes to ensure the completion of the reaction.

  • Laking Process:

    • Dissolve Sunset Yellow FCF water-soluble dye in water at room temperature (approximately 20-25°C).

    • Add the dye solution to the alumina hydrate slurry with stirring.

    • Add a thin stream of aluminum chloride solution with continuous stirring until the pH of the slurry reaches between 4.1 and 4.3 to effect laking.

    • Continue slow stirring until the water-soluble dye has been completely adsorbed onto the alumina hydrate.

  • Isolation and Drying:

    • Filter the slurry using a filter press to form a filter cake.

    • Wash the filter cake with water to reduce the sodium chloride content.

    • Dry the filter cake at 50°C to produce a dry cake of agglomerated lake particles.

    • Grind the dried cake to achieve the desired particle size.

Synthesis_Workflow cluster_alumina Preparation of Alumina Hydrate cluster_laking Laking Process cluster_isolation Isolation and Drying A Dissolve Sodium Bicarbonate in cold water B Slowly add Aluminum Chloride solution A->B C Precipitate Alumina Hydrate B->C E Add dye solution to Alumina Hydrate slurry C->E D Dissolve Sunset Yellow FCF in water D->E F Adjust pH to 4.1-4.3 with Aluminum Chloride E->F G Adsorption of dye onto hydrate F->G H Filter the slurry G->H I Wash the filter cake H->I J Dry the cake at 50°C I->J K Grind to desired particle size J->K

Caption: Workflow for the synthesis of Sunset Yellow Aluminium Lake.

Determination of Dye Content by HPLC

This method is based on the analysis of the water-soluble dye component after extraction from the aluminum lake.

Methodology:

  • Sample Preparation (Extraction of Dye):

    • Accurately weigh 200 mg of Sunset Yellow Aluminium Lake and transfer it to a 10-ml volumetric flask.

    • Dissolve the sample in 4 ml of 0.25 M NaOH with swirling or sonication to separate the dye from the aluminum hydroxide.

    • Add 5 ml of methanol and swirl.

    • Allow the solution to cool for 5 minutes and adjust the volume to the mark with water.

    • Filter a portion of the solution for analysis through a 0.2 µm pore size PTFE membrane syringe filter.

  • Chromatographic Conditions:

    • Column: Inertsil® ODS-3 or equivalent C18 column.

    • Mobile Phase:

      • Eluant A: 20 mM aqueous ammonium acetate.

      • Eluant B: Methanol.

    • Elution: A linear gradient from 50% Eluant A / 50% Eluant B to 100% Eluant B over 10 minutes, followed by 10 minutes at 100% Eluant B. Re-equilibrate the column for 10 minutes with 50% Eluant A / 50% Eluant B.

    • Detector: Photodiode array detector, monitoring at the λmax of Sunset Yellow FCF (approximately 482 nm).

  • Quantification:

    • Prepare a series of standard solutions of Sunset Yellow FCF in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Calculate the concentration of the dye in the sample solution from the calibration curve and determine the dye content in the original Sunset Yellow Aluminium Lake sample.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Weigh 200 mg of sample B Dissolve in 0.25 M NaOH A->B C Add Methanol and dilute with water B->C D Filter through 0.2 µm PTFE filter C->D E Inject sample into HPLC system D->E F Separate on C18 column with gradient elution E->F G Detect at 482 nm F->G J Calculate dye content in the sample G->J H Prepare standard solutions of Sunset Yellow FCF I Generate calibration curve H->I I->J

References

C.I. 15985:1 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A detailed technical guide on C.I. 15985:1, also known as FD&C Yellow No. 6 Aluminum Lake or Sunset Yellow FCF Aluminum Lake, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, molecular structure, synthesis, and analytical methodologies, alongside available toxicological data and insights into its biological interactions.

Core Chemical and Physical Properties

C.I. 15985:1 is the aluminum lake of the synthetic azo dye, Sunset Yellow FCF (C.I. 15985). The formation of the lake renders the dye insoluble in water, a property advantageous for its use in solid dosage forms and cosmetics where color migration is undesirable.

PropertyValueReferences
CAS Number 15790-07-5
Molecular Formula C16H9AlN2O7S2
Synonyms FD&C Yellow No. 6 Aluminum Lake, Sunset Yellow FCF Aluminum Lake, C.I. Pigment Yellow 104
Appearance Orange-yellow powder
Solubility Insoluble in water and most organic solvents

Molecular Structure

The foundational molecule, Sunset Yellow FCF, is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid. The aluminum lake is formed by the precipitation of this dye onto a substrate of aluminum hydroxide.

Molecular Structure of Sunset Yellow FCF

Molecular Structure of the Sunset Yellow FCF Anion.

Synthesis and Manufacturing

The synthesis of C.I. 15985:1 is a two-stage process involving the creation of the soluble dye followed by its precipitation as an aluminum lake.

Experimental Protocol: Synthesis of Sunset Yellow FCF

A general procedure for the synthesis of the parent dye, Sunset Yellow FCF, involves a diazotization reaction followed by an azo coupling.[1]

  • Diazotization: 4-aminobenzenesulfonic acid (sulfanilic acid) is treated with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline solution.

  • Isolation: The synthesized dye is salted out from the solution, filtered, and dried.

Experimental Protocol: Preparation of C.I. 15985:1 (Aluminum Lake)

The laking process involves the precipitation of the soluble dye onto an inert substratum, typically aluminum hydroxide.[2]

  • Preparation of Alumina Hydrate: A slurry of alumina hydrate is prepared, often by reacting an aluminum salt with an alkali.

  • Adsorption of Dye: A solution of Sunset Yellow FCF is added to the alumina hydrate slurry with stirring.

  • Precipitation: An aluminum salt solution is added to adjust the pH, facilitating the precipitation of the dye onto the alumina hydrate.

  • Isolation and Processing: The resulting lake is filtered, washed to remove soluble impurities, dried, and ground to a fine powder.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of C.I. 15985:1 and its parent dye.

Experimental Protocol: HPLC Analysis of Sunset Yellow FCF

A representative HPLC method for the determination of Sunset Yellow FCF in various matrices is outlined below.[3][4][5]

  • Column: A reverse-phase C18 column is commonly employed.

  • Mobile Phase: A gradient elution is typically used, often involving a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).

  • Detection: A photodiode array (PDA) detector is used, with monitoring at the maximum absorption wavelength of Sunset Yellow FCF (around 480 nm).

  • Sample Preparation: For the aluminum lake, an extraction step is necessary to dissolve the dye. This may involve treatment with an acidic or alkaline solution to break the lake and dissolve the dye in a suitable solvent for injection.

Toxicological Profile

The toxicological properties of Sunset Yellow FCF have been evaluated by various regulatory bodies. The acceptable daily intake (ADI) has been established, though it has been subject to review.[6] In vitro and in vivo studies have been conducted to assess its potential for genotoxicity, carcinogenicity, and other adverse effects.[7][8] It's important to note that the toxicological profile of the aluminum lake may differ from the soluble dye due to differences in absorption and bioavailability.

EndpointObservationReferences
Acute Oral Toxicity (LD50, rats) >2 g/kg
Genotoxicity (Ames Test) Generally considered non-mutagenic[7]
Carcinogenicity No evidence of carcinogenicity in long-term animal studies[7]

Biological Interactions and Signaling Pathways

Emerging research suggests that Sunset Yellow FCF may interact with certain biological pathways, although the mechanisms are not yet fully elucidated.

Glucagon-Like Peptide-1 (GLP-1) Receptor

Some studies have indicated that Sunset Yellow FCF might act as an antagonist to the Glucagon-Like Peptide-1 (GLP-1) receptor.[9] The GLP-1 signaling pathway is crucial for glucose homeostasis, appetite regulation, and gastrointestinal motility.[10][11][12] Antagonism of this receptor could potentially disrupt these processes.

GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Epac->Insulin_Secretion SY Sunset Yellow FCF (C.I. 15985) SY->GLP1R Potential Antagonism

Potential Interaction of Sunset Yellow FCF with the GLP-1 Signaling Pathway.

Wnt and Notch Signaling Pathways

There are also preliminary indications from in vivo studies that Sunset Yellow FCF may influence the Wnt and Notch signaling pathways in the intestinal epithelium. These pathways are fundamental to cell proliferation, differentiation, and tissue homeostasis. Further research is required to delineate the specific molecular interactions and downstream consequences of these potential effects.

Conclusion

This technical guide provides a foundational understanding of C.I. 15985:1 for scientific and drug development professionals. The provided data and experimental outlines serve as a resource for further research and application development. Continued investigation into the biological interactions of this widely used colorant is warranted to ensure its safe and effective use.

References

A Comprehensive Technical Guide to the Solubility of C.I. Pigment Yellow 104 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of C.I. Pigment Yellow 104, a lead chromate molybdate sulfate-based pigment. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility through a detailed experimental protocol.

Introduction to C.I. Pigment Yellow 104

C.I. Pigment Yellow 104 is an inorganic pigment valued for its bright color and opacity. Chemically, it is a solid solution of lead chromate, lead molybdate, and lead sulfate. Its inorganic nature and crystalline structure contribute to its generally low solubility in both aqueous and organic media. While highly insoluble in water, its behavior in organic solvents is a critical parameter for its application in various formulations, including coatings, plastics, and inks.

Qualitative Solubility of Lead Chromate Pigments

Lead chromate pigments are generally characterized by their low solubility in organic solvents. This property is fundamental to their performance as pigments, ensuring they remain as discrete particles within a binder or matrix, providing color and opacity without bleeding or migrating. However, some degree of interaction with solvents can occur, which may manifest as slight swelling or minimal leaching of components.

Table 1: Qualitative Solubility of Lead Chromate Pigments in Common Organic Solvents

Organic SolventGeneral Solubility Behavior
Alcohols (e.g., Ethanol, Methanol)Very Low to Insoluble
Ketones (e.g., Acetone)Very Low to Insoluble
Aromatic Hydrocarbons (e.g., Toluene, Xylene)Very Low to Insoluble
Aliphatic Hydrocarbons (e.g., Hexane)Insoluble
Esters (e.g., Ethyl Acetate)Very Low to Insoluble

Note: This table is based on general knowledge of lead chromate pigments. Actual solubility can be influenced by the specific composition of C.I. Pigment Yellow 104, particle size, surface treatment, and the presence of impurities.

Experimental Protocol for Determining the Solubility of C.I. Pigment Yellow 104

The following protocol provides a standardized method for determining the solubility of C.I. Pigment Yellow 104 in various organic solvents. This method is adapted from general principles of solubility testing for inorganic compounds.

Materials and Equipment
  • C.I. Pigment Yellow 104 sample

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Spectrophotometer (UV-Vis or Atomic Absorption)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of C.I. Pigment Yellow 104.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Weigh Pigment and Solvent B Combine in Vial A->B C Incubate at Constant Temperature with Agitation B->C D Centrifuge to Pellet Undissolved Pigment C->D E Filter Supernatant D->E F Analyze Solute Concentration in Filtrate E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining pigment solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of C.I. Pigment Yellow 104 (e.g., 100 mg) into a glass vial.

    • Add a known volume of the organic solvent (e.g., 10 mL).

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Separation of Undissolved Pigment:

    • Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the pigment settle.

    • Centrifuge the vials at a high speed (e.g., 5000 rpm) for a set time (e.g., 30 minutes) to pellet the remaining undissolved pigment.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulate matter.

    • Analyze the concentration of the dissolved lead or chromium in the filtrate using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy for highest sensitivity and specificity, or UV-Vis spectroscopy if a distinct chromophore is present in the dissolved species and a calibration curve can be established).

  • Calculation of Solubility:

    • Calculate the solubility of the pigment in the solvent using the following formula:

      Solubility (g/L) = (Concentration of analyte in filtrate (g/L) * Dilution factor)

Logical Relationship for Solubility Determination

The following diagram illustrates the logical relationship between the key steps and considerations in determining the solubility of a pigment.

G cluster_0 Input cluster_1 Process cluster_2 Output A Pigment & Solvent B Equilibration (Time, Temperature) A->B C Phase Separation (Centrifugation, Filtration) B->C D Quantitative Analysis (Spectroscopy) C->D E Solubility Data D->E

Caption: Logical flow for pigment solubility determination.

Conclusion

Spectroscopic Profile of Food Yellow 3:1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the food colorant "Food Yellow 3:1". This document focuses on the key analytical techniques of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited publicly available data for the aluminum lake itself, this guide primarily details the spectroscopic properties of its parent compound, C.I. Food Yellow 3 (Sunset Yellow FCF), and outlines the general analytical procedures applicable to both.

Chemical Identity

"this compound" is the aluminum lake of C.I. Food Yellow 3.[1][2] The ":1" designation signifies the laked version of the dye.[1][2] The parent dye, C.I. Food Yellow 3, is also known by several other names, including Sunset Yellow FCF, Orange Yellow S, and FD&C Yellow No. 6.[3][4] The CAS number for this compound is 15790-07-5.[1][2] Laking is a process where a water-soluble dye is precipitated onto an inert binder, typically aluminum hydroxide, to render it insoluble in water. This property is particularly useful for coloring solid food products where color migration is undesirable.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of food colorants. The analysis of Sunset Yellow FCF reveals characteristic absorption maxima in the visible and ultraviolet regions of the electromagnetic spectrum.

Table 1: UV-Vis Spectroscopic Data for Sunset Yellow FCF

Wavelength (λmax)Solvent/pH
~480 nmpH 1
443 nmpH 13
~500 nm (shoulder)pH 13

Note: The absorption maximum of Sunset Yellow FCF is pH-dependent.

Experimental Protocol for UV-Vis Analysis

The following is a general procedure for the UV-Vis analysis of water-soluble food dyes like Sunset Yellow FCF.

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

  • Stock Solution: Accurately weigh a known amount of the dye standard (e.g., 100 mg) and dissolve it in a specific volume of deionized water (e.g., 100 mL) to prepare a stock solution of known concentration.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve a range of concentrations that will be used to generate a calibration curve.

  • Sample Solution: For a solid food sample, extract the colorant using a suitable solvent (often water or an aqueous-organic mixture). The extraction process may involve homogenization, sonication, and centrifugation to remove solid debris. For liquid samples, a simple dilution may be sufficient.

  • pH Adjustment: If the effect of pH on the absorption spectrum is being investigated, adjust the pH of the sample and standard solutions using appropriate buffers.

Measurement:

  • Wavelength Scan: Perform a wavelength scan over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for the dye.

  • Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the same λmax.

  • Quantification: Use the calibration curve to determine the concentration of the dye in the sample solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule, offering a "molecular fingerprint" that can be used for identification and quality control.

Table 2: Key FTIR Absorption Bands for Sunset Yellow FCF

Wavenumber (cm⁻¹)Functional Group Assignment
~3440O-H stretching (hydroxyl group)
~1630N=N stretching (azo group)
~1560C=C stretching (aromatic ring)
~1215S=O stretching (sulfonate group)
~1040C-O stretching

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for the FTIR analysis of solid and liquid food colorants due to its minimal sample preparation requirements.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

  • Solid Samples: Place a small amount of the powdered dye or a piece of the solid food product directly onto the ATR crystal.

  • Liquid Samples: Place a drop of the liquid sample onto the ATR crystal.

Measurement:

  • Background Scan: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Scan: Place the sample on the ATR crystal and ensure good contact using the pressure clamp. Collect the sample spectrum.

  • Data Analysis: The resulting spectrum can be compared to reference spectra in a library for identification. The positions and intensities of the absorption bands can be analyzed to confirm the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It allows for the identification and quantification of different atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

Status of NMR Data for this compound:

Despite extensive searches of publicly available scientific literature and databases, specific experimental ¹H and ¹³C NMR spectroscopic data for C.I. Food Yellow 3 (Sunset Yellow FCF) or its aluminum lake, this compound, could not be located.

The lack of readily available NMR data for this specific food colorant may be attributed to several factors, including:

  • Proprietary nature of the data: Manufacturers may consider this information proprietary.

  • Limited academic research: While the toxicological and analytical detection of these dyes is widely studied, fundamental structural elucidation using NMR may be less common in published literature.

  • Technical challenges: The solubility of azo dyes and their lakes in common deuterated solvents suitable for NMR can be a limiting factor.

General Principles of NMR Analysis for Azo Dyes

Should NMR analysis be undertaken, the following general principles would apply:

  • ¹H NMR: Would provide information on the number and types of protons in the molecule, their chemical environment, and their connectivity. Signals corresponding to aromatic protons on the naphthalene and benzene rings would be expected.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environment, including those in the aromatic rings and any aliphatic carbons.

Experimental Protocol for NMR Analysis (General):

Instrumentation: A high-field NMR spectrometer.

Sample Preparation:

  • Solvent Selection: A suitable deuterated solvent in which the compound is sufficiently soluble must be chosen (e.g., D₂O, DMSO-d₆).

  • Sample Dissolution: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Filtration: Filter the solution into an NMR tube to remove any particulate matter.

Measurement:

  • Acquire ¹H and ¹³C NMR spectra.

  • Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) could be employed for a more detailed structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of "this compound".

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample This compound Dissolution Dissolution / Extraction Sample->Dissolution Dilution Dilution Dissolution->Dilution FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis UV_Vis_Data λmax, Absorbance UV_Vis->UV_Vis_Data FTIR_Data Infrared Spectrum FTIR->FTIR_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data Quantification Quantification UV_Vis_Data->Quantification Identification Structural Identification FTIR_Data->Identification NMR_Data->Identification Report Technical Report Generation Quantification->Report Identification->Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the analysis of its parent compound. For definitive analysis of the aluminum lake, empirical data would need to be generated following the general protocols outlined herein.

References

Genotoxicity Assessment of Food Yellow 3:1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity of the food colorant Food Yellow 3:1, also known as Quinoline Yellow (E104). The information is compiled from a range of scientific studies to assist researchers, scientists, and drug development professionals in evaluating its safety profile.

Executive Summary

This compound has been the subject of numerous genotoxicity studies with conflicting results. In vitro studies have demonstrated positive genotoxic effects in human cell lines, including DNA damage and chromosomal aberrations. Conversely, in vivo studies and some regulatory assessments have concluded that it does not pose a genotoxic risk at current exposure levels. This guide presents the available data in a structured format to facilitate a comprehensive understanding of its genotoxic potential.

Data Presentation: Summary of Genotoxicity Studies

The following tables summarize the quantitative data from key in vitro and in vivo genotoxicity studies on this compound.

In Vitro Genotoxicity Studies
Assay TypeTest SystemConcentration RangeMetabolic Activation (S9)ResultsReference
Comet AssayHuman LymphocytesUp to ~0.9 mg/mLWithoutPositive for DNA damage, significant at the highest concentration.[1][2]
Micronucleus AssayHuman LymphocytesUp to ~0.9 mg/mLWithoutPositive for chromosome damage at all tested concentrations.[1][2]
Comet AssayHuman HepG2 cells0.5 - 20 µg/mLNot specifiedPositive, dose-dependent increase in DNA damage.[3][4]
Cytokinesis-Block Micronucleus Cytome (CBMN-Cyt) AssayHuman HepG2 cells0.5 - 20 µg/mLNot specifiedPositive, indicating clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects.[3][4]
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)Up to 5 mg/plateWith and WithoutNegative for mutagenicity.[2]
Mouse Lymphoma AssayL5178Y cellsUp to 3.8 mg/mLWith and WithoutNegative for gene mutation.[2]
In Vivo Genotoxicity and Carcinogenicity Studies
Assay TypeAnimal ModelDosing RegimenKey FindingsReference
Micronucleus AssayNMRI MiceSingle gavage dose of 0.5, 1, or 2 g/kg bwNegative for chromosome damage in bone marrow cells.[2][5]
Carcinogenicity StudyRats (F1 generation)Dietary administration (up to 250 mg/kg bw/day for males, 280 mg/kg bw/day for females) for 105-106 weeksIncreased incidence of hepatocellular adenoma in high-dose males and hepatocellular adenoma or carcinoma (combined) in high-dose females.[6]
Chronic Toxicity StudyRatsDietary administration (≥85–100 mg/kg bw/day) for 2 yearsReduced body weight, yellow discoloration, increased liver weights, and non-neoplastic liver lesions.[6]
Carcinogenicity StudyRatsSubcutaneous administrationNo evidence of carcinogenicity.[3][5]
Lung Tumor BioassayMiceNot specifiedNot carcinogenic.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Comet Assay (Human Lymphocytes)
  • Test System: Human peripheral lymphocytes.

  • Treatment: Cells were treated for 1 hour with various concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.

  • Methodology: The Comet assay, or single-cell gel electrophoresis, was performed to detect DNA damage. After treatment, cells were embedded in agarose on a microscope slide, lysed to remove proteins, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further in the electric field, forming a "comet tail."

  • Endpoint: DNA damage, quantified by the extent of DNA migration.[2]

In Vitro Micronucleus Assay (Human Lymphocytes)
  • Test System: Human peripheral lymphocytes.

  • Treatment: Cells were incubated for 24 hours with several concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.

  • Methodology: The micronucleus assay assesses chromosomal damage. After exposure, cells are cultured and blocked in cytokinesis. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is scored in binucleated cells.

  • Endpoint: Chromosome damage, measured by the frequency of micronucleated cells.[2]

In Vivo Micronucleus Assay (Mouse Bone Marrow)
  • Test System: NMRI mice (5 per sex per group).

  • Treatment: A single dose of 0, 0.5, 1, or 2 g/kg body weight was administered by gavage.

  • Methodology: Bone marrow cells were examined for micronuclei at 24 hours (all dose levels) and 48 hours (top dose only) after treatment. The assay was carried out in accordance with OECD Guideline 474.

  • Endpoint: Chromosome damage, assessed by the frequency of micronucleated polychromatic erythrocytes.[2]

Visualizations

Experimental Workflow for In Vitro Genotoxicity Assessment

cluster_comet Comet Assay cluster_micronucleus Micronucleus Assay start Start: Cell Culture (e.g., Human Lymphocytes, HepG2) treatment Treatment with This compound start->treatment incubation Incubation treatment->incubation comet_lysis Cell Lysis incubation->comet_lysis micro_cyto Cytokinesis Block incubation->micro_cyto comet_electro Electrophoresis comet_lysis->comet_electro comet_analysis Analysis of DNA Migration comet_electro->comet_analysis end_comet Result: DNA Damage Assessment comet_analysis->end_comet micro_harvest Cell Harvesting & Staining micro_cyto->micro_harvest micro_analysis Microscopic Analysis of Micronuclei micro_harvest->micro_analysis end_micro Result: Chromosomal Damage Assessment micro_analysis->end_micro

Caption: Workflow for in vitro genotoxicity testing of this compound.

Logical Relationship of Genotoxicity Assessment Findings

qy This compound (Quinoline Yellow) in_vitro In Vitro Studies qy->in_vitro in_vivo In Vivo Studies qy->in_vivo positive Positive Genotoxicity (DNA & Chromosomal Damage) [Human Cells] in_vitro->positive negative_vitro Negative Mutagenicity (Ames, Mouse Lymphoma) in_vitro->negative_vitro negative_vivo Negative Genotoxicity (Mouse Micronucleus) in_vivo->negative_vivo carcinogenic Potential Carcinogenicity (Rat Liver Tumors at High Doses) in_vivo->carcinogenic conclusion Contradictory Evidence: Further Investigation Warranted positive->conclusion negative_vitro->conclusion negative_vivo->conclusion carcinogenic->conclusion

Caption: Summary of conflicting genotoxicity findings for this compound.

Discussion and Conclusion

The genotoxicity of this compound remains a subject of scientific debate. While in vitro studies using human cell lines suggest a potential for DNA and chromosomal damage[1][2][3][4], in vivo assays in rodents have not shown genotoxic effects in bone marrow cells.[2][5] Furthermore, standard mutagenicity assays like the Ames test have yielded negative results.[2]

Long-term carcinogenicity studies in rats have indicated a potential for liver tumor formation at high doses, although other studies did not find evidence of carcinogenicity.[3][5][6] Regulatory bodies like the European Food Safety Authority (EFSA) have concluded that Quinoline Yellow does not raise genotoxicity concerns, though they have established a reduced acceptable daily intake (ADI).[5][7][8]

The discrepancy between in vitro and in vivo results may be due to differences in metabolism, detoxification, and bioavailability of the compound in whole organisms versus isolated cell cultures. The positive findings in human cell lines, particularly those with metabolic capabilities like HepG2 cells, warrant careful consideration. The electrochemical oxidation of Quinoline Yellow has been shown to produce potentially harmful aromatic amines.[4]

For drug development professionals, the conflicting data on this compound highlights the importance of a weight-of-evidence approach in safety assessment. While it may be considered safe for its intended use as a food additive within established limits, its potential for genotoxicity in certain test systems suggests that its use in pharmaceutical formulations should be carefully evaluated. Further research into the metabolic pathways and the mechanism of genotoxicity of this compound and its metabolites is recommended to fully elucidate its safety profile.

References

Mechanism of action of Sunset Yellow Aluminium Lake in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunset Yellow, a widely utilized synthetic azo dye in the food, pharmaceutical, and cosmetic industries, exists in two primary forms: the water-soluble Sunset Yellow FCF (FD&C Yellow No. 6) and its water-insoluble counterpart, Sunset Yellow Aluminium Lake. While extensive research has been conducted on the soluble form, the distinct properties of the aluminium lake warrant a specific examination of its biological interactions. This technical guide provides an in-depth analysis of the mechanism of action of Sunset Yellow Aluminium Lake in biological systems, focusing on its absorption, metabolism, and toxicological pathways. It synthesizes current research on its effects on the gastrointestinal system, its immunomodulatory and estrogenic activities, and its genotoxic and neurotoxic potential. This document is intended to serve as a comprehensive resource, incorporating quantitative toxicological data, detailed experimental protocols, and visual representations of key biological pathways to support further research and risk assessment.

Introduction: Sunset Yellow FCF vs. Sunset Yellow Aluminium Lake

Sunset Yellow FCF (CI 15985) is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid.[1][2] It is highly soluble in water, a property that makes it suitable for use in beverages and other aqueous products.[1]

Sunset Yellow Aluminium Lake, in contrast, is a pigment created by precipitating the water-soluble Sunset Yellow FCF dye onto a substrate of alumina (aluminium oxide).[3][4][5] This process renders the colorant insoluble in water and oils, though it is dispersible in oily matrices.[5] This insolubility makes it ideal for applications where color migration is undesirable, such as in coated tablets, cake mixes, hard candies, and cosmetics.[5]

The critical difference in their mechanism of action stems from this disparity in solubility. While the soluble FCF form can be absorbed systemically, the insoluble lake form is characterized by extremely poor bioavailability.[6] Studies on analogous aluminium lake colorants have demonstrated that the aluminium is not significantly absorbed following ingestion.[6] Consequently, the primary site of interaction for Sunset Yellow Aluminium Lake is the gastrointestinal (GI) tract and its resident microbiota. Any systemic effects would likely arise from the absorption of metabolites produced by gut bacteria rather than the parent compound itself.

Quantitative Toxicological Data

The following table summarizes key quantitative data for Sunset Yellow. It is important to note that most toxicological studies have been conducted on the water-soluble Sunset Yellow FCF. However, these values are considered relevant for risk assessment, with the understanding that the bioavailability of the lake form is significantly lower.

ParameterValueSpecies/SystemReference
Acceptable Daily Intake (ADI) 0-4 mg/kg bwHuman (JECFA/EFSA)[7][8]
3.75 mg/kg bwHuman (US FDA)[8]
No-Observed-Adverse-Effect Level (NOAEL) 375 mg/kg bw/dayRat (Long-term feeding study)[7][9]
Estrogenic Activity (EC₅₀) 220 nMHuman Estrogen Receptor α (ERα) in MCF-7 cells[6]
Oral LD₅₀ >10 g/kg bwRatNot explicitly found in searches, but high doses are tolerated.
Genotoxicity Mixed evidence; some studies show potential for chromosomal aberrations at high concentrations.Various (in vivo/in vitro)[10]

Mechanisms of Action in Biological Systems

Interaction with the Gut Microbiota and Inflammasome Activation

Given its poor absorption, the most significant biological interactions of Sunset Yellow Aluminium Lake occur within the gut. The azo bond (-N=N-) of Sunset Yellow can be reductively cleaved by gut microbial azoreductases, releasing aromatic amines such as sulfanilic acid.

Recent studies have elucidated a multi-step mechanism initiated by changes in the gut microbiota composition (dysbiosis) following chronic exposure to Sunset Yellow. This process can lead to intestinal inflammation.

The proposed signaling pathway is as follows:

  • Dysbiosis: Chronic ingestion of Sunset Yellow alters the gut microbial balance, leading to a decrease in beneficial taxa and an increase in potentially pathogenic microorganisms like Prevotella.

  • Increased Intestinal Permeability: The dysbiosis disrupts the integrity of the gut barrier.

  • LPS Translocation: Increased permeability allows for the translocation of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, from the gut lumen into circulation.

  • TLR4 Activation: Circulating LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.

  • Inflammasome Assembly: TLR4 activation triggers a downstream signaling cascade that leads to the assembly of the NLRP3 inflammasome, a multi-protein complex consisting of NLRP3, ASC, and pro-caspase-1.

  • Caspase-1 Activation: The assembled inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.

  • Cytokine Maturation and Release: Active caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms (IL-1β and IL-18), which are then secreted from the cell, propagating an inflammatory response.

gut_inflammation_pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation / Immune Cell SY Sunset Yellow Aluminium Lake Microbiota Gut Microbiota SY->Microbiota Metabolism by Azoreductases Dysbiosis Dysbiosis (e.g., ↑Prevotella) Microbiota->Dysbiosis Causes Barrier Gut Barrier Integrity Dysbiosis->Barrier Disrupts LPS LPS Barrier->LPS Increased Permeability TLR4 TLR4 LPS->TLR4 Binds & Activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Activates Casp1 Caspase-1 (Active) NLRP3->Casp1 Activates Pro_IL1b Pro-IL-1β Pro-IL-18 Casp1->Pro_IL1b IL1b IL-1β / IL-18 (Active) Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Gut Microbiota-Mediated Inflammasome Activation Pathway.
Estrogenic Activity

Sunset Yellow has been identified as a xenoestrogen, a foreign chemical that can mimic the effects of estrogen. It has been shown to act as an agonist for the human Estrogen Receptor α (ERα).[6]

The mechanism of estrogenic action is as follows:

  • Cellular Entry: Being lipophilic, Sunset Yellow or its metabolites can diffuse across the cell membrane into the cytoplasm.

  • Receptor Binding: Inside the cell, it binds to the ligand-binding domain of the inactive ERα, which is often complexed with heat shock proteins (HSPs).

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of a receptor-ligand homodimer (ERα/ERα).

  • Nuclear Translocation: The activated receptor dimer translocates into the nucleus.

  • DNA Binding and Transcription: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.

  • Gene Expression: The receptor complex recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes, which can lead to various physiological effects, including altered cell proliferation.

estrogen_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SY Sunset Yellow ER_inactive ERα + HSP SY->ER_inactive Binds ER_active ERα Dimer ER_inactive->ER_active Dimerizes ERE Estrogen Response Element (ERE) ER_active->ERE Binds Gene Target Gene Transcription Transcription & Translation ERE->Transcription Initiates Response Altered Cell Function Transcription->Response micronucleus_workflow start Start: Rodent Model Selection dosing Dosing via Oral Gavage (SY Lake, Vehicle, Positive Control) start->dosing sampling Bone Marrow Collection (24h & 48h post-dose) dosing->sampling slide_prep Slide Preparation (Smearing & Air Drying) sampling->slide_prep staining Fixation & Staining (e.g., Giemsa) slide_prep->staining analysis Microscopic Analysis (1000x) - Score Micronucleated PCEs - Determine PCE/NCE Ratio staining->analysis data Statistical Analysis & Data Interpretation analysis->data end End: Assess Genotoxicity data->end

References

Methodological & Application

Application Notes: Food Yellow 3:1 for Rapid Protein Staining in SDS-PAGE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins in polyacrylamide gels after electrophoresis is a fundamental technique in molecular biology and proteomics. Traditional staining methods, such as those using Coomassie Brilliant Blue, are effective but often require lengthy staining and destaining procedures, sometimes spanning several hours to overnight. This can create a significant bottleneck in experimental workflows. "Food Yellow 3:1," also known as Sunset Yellow FCF, is a synthetic food dye that offers a rapid and sensitive alternative for staining proteins in SDS-PAGE gels.[1] Research has demonstrated that this method can produce sharp, distinct protein bands with a total staining and destaining time of as little as one hour, a considerable improvement over conventional techniques.[1] The mechanism of action involves the direct binding of the dye to proteins within the gel matrix, facilitated by both hydrophobic interactions and hydrogen bonding. This application note provides a detailed protocol for the use of this compound as a rapid protein stain, along with comparative data and a schematic of the experimental workflow.

Data Presentation

ParameterThis compound (Sunset Yellow FCF)Coomassie Brilliant Blue R-250
Staining Time ~30 minutes2-4 hours to overnight
Destaining Time ~30 minutes4 hours to overnight
Total Time ~1 hour[1]6-24+ hours
Sensitivity High[1]Moderate
Band Sharpness Sharp and distinct[1]Can be diffuse
Reversibility ReversibleReversible
Compatibility Compatible with standard gel chemistriesCompatible with standard gel chemistries

Experimental Protocols

This protocol is adapted from methodologies reported for rapid protein staining using synthetic food dyes, including Sunset Yellow FCF.

Materials:

  • Staining Solution (0.1% w/v this compound):

    • This compound (Sunset Yellow FCF, C.I. 15985)

    • Distilled or deionized water

    • Preparation: Dissolve 0.1 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. The solution is stable at room temperature when protected from light.

  • Destaining Solution:

    • Distilled or deionized water

  • Polyacrylamide gel with separated proteins

  • Staining trays

  • Orbital shaker

Staining Procedure:

  • Post-Electrophoresis Wash (Optional): After SDS-PAGE, briefly rinse the gel with distilled water to remove residual electrophoresis buffer. This step is optional but may help in reducing background staining.

  • Staining: Immerse the gel in the 0.1% this compound staining solution. Place the staining tray on an orbital shaker and agitate gently for 30 minutes at room temperature.

  • Brief Rinse: After staining, briefly rinse the gel with distilled water to remove excess stain from the gel surface.

  • Destaining: Transfer the gel to a clean staining tray containing distilled water. Place the tray on an orbital shaker and agitate gently. The destaining process should take approximately 30 minutes. Monitor the gel periodically as protein bands will become visible against a clearing background. For optimal results, the destaining water can be changed once or twice.

  • Visualization and Documentation: Once the desired band intensity and background clarity are achieved, the gel can be visualized and documented using a standard white light transilluminator or a gel documentation system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_electrophoresis Protein Separation cluster_staining Staining Protocol cluster_visualization Analysis start SDS-PAGE Completion stain Immerse gel in 0.1% this compound (30 min) start->stain Proceed to staining rinse Brief rinse with distilled water stain->rinse destain Destain with distilled water (30 min) rinse->destain visualize Visualize and Document destain->visualize

Caption: Workflow for rapid protein staining using this compound.

Proposed Staining Mechanism

staining_mechanism protein Protein in Gel Matrix Positively charged amino acid residues Hydrophobic pockets complex Protein-Dye Complex (Visible Yellow Band) protein->complex dye This compound (Sunset Yellow FCF) Sulfonate groups (-SO3-) Aromatic rings dye:f0->protein:f0 Ionic Interaction dye:f1->protein:f1 Hydrophobic Interaction dye->complex

Caption: Proposed interaction of this compound with protein molecules.

References

Application Notes and Protocol for Protein Visualization in Polyacrylamide Gels using Sunset Yellow FCF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of proteins in polyacrylamide gels is a fundamental technique in proteomics and molecular biology. Commonly used methods, such as Coomassie Brilliant Blue and silver staining, have well-established protocols but also present limitations, including lengthy staining/destaining times and compatibility issues with downstream applications like mass spectrometry.[1][2] This application note describes a rapid and sensitive protocol for the staining of proteins in polyacrylamide gels using the food colorant Sunset Yellow FCF (FD&C Yellow No. 6).

Sunset Yellow FCF is an anionic azo dye that offers a significant reduction in the time required for protein band visualization compared to traditional methods.[1][3] Studies have shown that this dye can effectively stain proteins within an hour, producing sharp and distinct bands.[1][3] The interaction between Sunset Yellow FCF and proteins is primarily electrostatic, occurring between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of the proteins, particularly under acidic conditions.[4][5]

It is crucial to distinguish between Sunset Yellow FCF and Sunset Yellow Aluminium Lake. Sunset Yellow FCF is a water-soluble dye suitable for use in staining solutions.[6] In contrast, Sunset Yellow Aluminium Lake is an insoluble pigment created by precipitating the FCF dye with a metallic salt, such as potassium aluminum sulfate (alum).[3][7][8] Due to its insolubility in aqueous solutions, the aluminium lake form is not appropriate for in-gel protein staining protocols.

This document provides a detailed protocol for the use of Sunset Yellow FCF as a rapid and effective protein stain in polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Comparison of Protein Staining Methods

FeatureSunset Yellow FCFCoomassie Brilliant Blue (R-250)Silver Staining
Staining Time ~30 minutes30 minutes - 2 hours10 - 60 minutes
Destaining Time ~30 minutes1 - 2 hours (or overnight)Not typically required
Total Time ~1 hour[1][3]1.5 - 4 hours (or longer)[9]~1 - 1.5 hours
Detection Limit Highly sensitive[1][3]~50 ng[9]2 - 5 ng[9]
Linear Dynamic Range Not extensively documentedModerateNarrow[2]
Compatibility with Mass Spectrometry To be determinedYes[10]Limited (requires specific protocols)[9]
Reversibility To be determinedYesNo[11]
Cost LowLowHigh
Ease of Use SimpleSimpleMore complex, multi-step[10]

Experimental Protocols

Materials
  • Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 10% (v/v) acetic acid.

    • To prepare 100 mL: Dissolve 100 mg of Sunset Yellow FCF powder in 90 mL of deionized water and add 10 mL of glacial acetic acid. Stir until fully dissolved.

  • Destaining Solution: 10% (v/v) acetic acid in deionized water.

    • To prepare 100 mL: Add 10 mL of glacial acetic acid to 90 mL of deionized water.

  • Polyacrylamide gel with separated proteins.

  • Orbital shaker.

  • Gel imaging system.

Protocol for Staining Polyacrylamide Gels with Sunset Yellow FCF
  • Gel Fixation (Optional but Recommended): After electrophoresis, immerse the polyacrylamide gel in a solution of 40% (v/v) methanol and 10% (v/v) acetic acid for 30 minutes with gentle agitation on an orbital shaker. This step fixes the proteins within the gel matrix.

  • Washing: Discard the fixation solution and wash the gel with deionized water for 5-10 minutes.

  • Staining: Immerse the gel in the Sunset Yellow FCF Staining Solution. Place the container on an orbital shaker and agitate gently for 30 minutes at room temperature.

  • Destaining: Discard the staining solution. Add the Destaining Solution and agitate gently. Protein bands will start to become visible against a clearing background. The destaining process typically takes about 30 minutes.[1][3] For a clearer background, the destaining solution can be changed once or twice.

  • Visualization and Documentation: Once the desired band intensity and background clarity are achieved, the gel can be imaged using a standard gel documentation system.

  • Storage: For long-term storage, the destained gel can be kept in deionized water at 4°C.

Visualizations

Experimental_Workflow cluster_prep Gel Preparation & Electrophoresis cluster_staining Staining Protocol cluster_analysis Analysis prep_sample Protein Sample Preparation run_page SDS-PAGE prep_sample->run_page fixation Fixation (Methanol/Acetic Acid) run_page->fixation wash1 Wash (Deionized Water) fixation->wash1 stain Staining (Sunset Yellow FCF Solution) wash1->stain destain Destaining (Acetic Acid Solution) stain->destain imaging Gel Imaging destain->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for Sunset Yellow FCF staining.

Signaling_Pathway cluster_dye Sunset Yellow FCF cluster_protein Protein (Acidic pH) dye Anionic Sulfonate Groups (-SO3-) protein Protonated Amino Groups (-NH3+) dye->protein Electrostatic Interaction complex Dye-Protein Complex (Visible Bands) protein->complex Forms

Caption: Mechanism of Sunset Yellow FCF protein staining.

References

C.I. 15985:1 - A Non-Toxic and Rapid Alternative for Protein Visualization in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic fields of biological research and pharmaceutical development, the visualization of proteins is a cornerstone technique. For decades, Coomassie Brilliant Blue has been the standard, but its reliance on methanol and acetic acid, coupled with lengthy protocols, has prompted a search for safer and more efficient alternatives. Emerging research highlights C.I. 15985:1, commonly known as Sunset Yellow FCF, as a promising non-toxic, rapid, and sensitive staining agent for the visualization of proteins in polyacrylamide gels.

C.I. 15985:1, an FDA-approved food colorant, offers a significant improvement over traditional methods. Studies demonstrate that this dye can effectively stain protein bands in SDS-PAGE gels within 30 minutes, followed by a destaining process of approximately 30 minutes. This drastically reduces the total time to visualize protein bands to about one hour, a stark contrast to the several hours to overnight protocols required for Coomassie staining.[1][2] The sensitivity of C.I. 15985:1 is comparable to that of Coomassie Brilliant Blue, enabling the detection of protein quantities in the nanogram range.

The mechanism of C.I. 15985:1 interaction with proteins is believed to involve a combination of hydrophobic and hydrogen bonding, allowing for strong and stable binding to protein molecules. This results in the formation of sharp, distinct, and well-defined orange-yellow bands against a clear background. The non-toxic nature of C.I. 15985:1 eliminates the need for hazardous chemicals like methanol and acetic acid in staining and destaining solutions, contributing to a safer laboratory environment and reducing hazardous waste disposal costs.

These application notes provide detailed protocols for the preparation and use of C.I. 15985:1 as a protein stain, along with a summary of its performance characteristics compared to traditional staining methods.

Application Notes

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. Subsequent visualization of these separated proteins is crucial for analysis. While Coomassie Brilliant Blue staining has been the conventional method, it involves hazardous reagents and time-consuming procedures. C.I. 15985:1 (Sunset Yellow FCF) presents a safe, rapid, and sensitive alternative for protein visualization. This food-grade dye offers a simplified and eco-friendly workflow without compromising the quality of results.

Principle

C.I. 15985:1 is an anionic dye that binds to proteins, likely through a combination of hydrophobic interactions and hydrogen bonding with the protein backbone and amino acid side chains. In an acidic environment, the dye molecules form a complex with the proteins, rendering them visible as distinct orange-yellow bands within the polyacrylamide gel matrix. The destaining process removes the unbound dye from the gel, resulting in a clear background and enhancing the contrast of the protein bands.

Quantitative Data Summary

ParameterC.I. 15985:1 (Sunset Yellow FCF)Coomassie Brilliant Blue R-250
Staining Time ~30 minutes30 minutes to overnight
Destaining Time ~30 minutesSeveral hours to overnight
Total Time ~1 hour[1][2]>4 hours
Limit of Detection Comparable to Coomassie Blue~50 ng
Reagent Toxicity Non-toxicMethanol (toxic), Acetic Acid (corrosive)
Band Color Orange-YellowBlue

Experimental Protocols

Materials
  • C.I. 15985:1 (Sunset Yellow FCF, Food Grade)

  • Deionized Water

  • Glacial Acetic Acid

  • Polyacrylamide gel with separated proteins

  • Staining trays

  • Orbital shaker

Preparation of Solutions
  • Staining Solution (0.1% C.I. 15985:1 in 10% Acetic Acid):

    • Dissolve 0.1 g of C.I. 15985:1 powder in 80 mL of deionized water.

    • Add 10 mL of glacial acetic acid.

    • Adjust the final volume to 100 mL with deionized water.

    • Mix thoroughly until the dye is completely dissolved. The solution should be stored at room temperature and is stable for several weeks.

  • Destaining Solution (10% Acetic Acid):

    • Add 10 mL of glacial acetic acid to 90 mL of deionized water.

    • Mix well. This solution can be stored at room temperature.

Staining Protocol
  • Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.

  • Rinse the gel briefly with deionized water to remove any residual electrophoresis buffer.

  • Place the gel in a clean staining tray.

  • Add a sufficient volume of the 0.1% C.I. 15985:1 Staining Solution to completely immerse the gel.

  • Incubate the gel on an orbital shaker with gentle agitation for 30 minutes at room temperature.

Destaining Protocol
  • After staining, pour off the staining solution. The staining solution can be reused a few times.

  • Add the 10% Acetic Acid Destaining Solution to the staining tray, ensuring the gel is fully submerged.

  • Incubate the gel on an orbital shaker with gentle agitation for 30 minutes at room temperature.

  • For gels with high protein loads or thicker gels, the destaining solution may need to be changed once or twice to achieve a completely clear background.

  • The protein bands will appear as sharp orange-yellow bands against a transparent background.

Gel Imaging and Storage
  • The stained gel can be imaged using a standard white light transilluminator or a gel documentation system.

  • For long-term storage, the destained gel can be kept in deionized water at 4°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Staining & Destaining Process Stain_Sol 0.1% C.I. 15985:1 in 10% Acetic Acid Staining Stain Gel (30 min) Stain_Sol->Staining Destain_Sol 10% Acetic Acid Destaining Destain Gel (30 min) Destain_Sol->Destaining Electrophoresis SDS-PAGE Rinse_Gel Rinse Gel (Deionized Water) Electrophoresis->Rinse_Gel Rinse_Gel->Staining Staining->Destaining Imaging Image Gel Destaining->Imaging

Figure 1. Experimental workflow for protein visualization using C.I. 15985:1.

Mechanism_of_Action cluster_interaction Binding Interaction Protein Protein (in gel matrix) Hydrophobic Hydrophobic Interaction Protein->Hydrophobic H_Bonding Hydrogen Bonding Protein->H_Bonding Dye C.I. 15985:1 (Sunset Yellow FCF) Dye->Hydrophobic Dye->H_Bonding Stained_Protein Visible Protein-Dye Complex Hydrophobic->Stained_Protein H_Bonding->Stained_Protein

Figure 2. Proposed mechanism of C.I. 15985:1 interaction with proteins.

References

Application Notes and Protocols for Staining Food Proteins with Food Yellow 3 (Sunset Yellow FCF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Food Yellow 3:1," also known as FD&C Yellow No. 6 Aluminum Lake, is the aluminum salt of "Food Yellow 3," or Sunset Yellow FCF. While this compound is a pigment used for its insolubility and stability in various food and cosmetic applications, its low solubility in common solvents makes it unsuitable for traditional in-gel protein staining techniques.[1][2] However, its water-soluble counterpart, Sunset Yellow FCF (C.I. 15985), has been demonstrated to be a rapid and sensitive staining agent for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3]

These application notes provide a comprehensive overview and detailed protocols for the use of Sunset Yellow FCF as a post-electrophoretic stain for food proteins. The methodology offers a significant time advantage over conventional staining methods like Coomassie Brilliant Blue R-250.

Principle and Mechanism of Action

The staining of proteins with Sunset Yellow FCF is based on the non-covalent interaction between the dye molecules and the protein. This binding is thought to be mediated by a combination of electrostatic and hydrophobic interactions.[4] The sulfonic acid groups on the Sunset Yellow FCF molecule can interact with positively charged amino acid residues on the protein surface, while the aromatic regions of the dye can engage in hydrophobic interactions. This results in the formation of a stable dye-protein complex, rendering the protein bands visible.

Protein Staining Mechanism with Sunset Yellow FCF Protein Protein in Gel Matrix Complex Visible Stained Protein-Dye Complex Protein->Complex Non-covalent Binding (Electrostatic & Hydrophobic) SY Sunset Yellow FCF (Anionic Dye) SY->Complex

Caption: Interaction of Sunset Yellow FCF with proteins in a gel matrix.

Quantitative Data Summary

Sunset Yellow FCF offers a rapid and sensitive alternative to traditional protein staining methods. The following table summarizes its performance in comparison to Coomassie Brilliant Blue R-250.

FeatureSunset Yellow FCFCoomassie Brilliant Blue R-250Silver Staining
Staining & Destaining Time Approximately 1 hour[3]≥ 24 hoursVaries (can be complex)
Sensitivity High, comparable to Coomassie BlueHigh (Standard for protein visualization)Very High (detects nanogram levels)
Detection Limit Estimated in the low microgram to high nanogram range~320 ng for some proteins0.1 - 1 ng
Band Sharpness Sharp, clear, and distinct bands[3]Sharp, well-defined bandsCan have high background
Reproducibility Provides reproducible results[3]Generally reproducibleCan be technique-dependent

Experimental Protocols

I. Important Considerations
  • Dye Selection: Use the water-soluble form, Sunset Yellow FCF (C.I. 15985), not the insoluble "this compound" aluminum lake.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling all chemicals.

II. Reagent Preparation

1. Staining Solution (0.1% w/v Sunset Yellow FCF)

  • Components:

    • Sunset Yellow FCF: 1.0 g

    • Methanol: 500 mL

    • Glacial Acetic Acid: 100 mL

    • Deionized Water: to 1000 mL

  • Preparation:

    • Dissolve 1.0 g of Sunset Yellow FCF powder in 400 mL of deionized water.

    • In a separate container, mix 500 mL of methanol and 100 mL of glacial acetic acid.

    • Slowly add the methanol-acetic acid mixture to the Sunset Yellow FCF solution.

    • Adjust the final volume to 1000 mL with deionized water.

    • Filter the solution through Whatman No. 1 filter paper to remove any particulates.

    • Store the staining solution at room temperature in a sealed container.

2. Destaining Solution (7% v/v Acetic Acid)

  • Components:

    • Glacial Acetic Acid: 70 mL

    • Deionized Water: to 1000 mL

  • Preparation:

    • Add 70 mL of glacial acetic acid to 900 mL of deionized water.

    • Mix well and adjust the final volume to 1000 mL with deionized water.

    • Store at room temperature.

III. Staining and Destaining Protocol for SDS-PAGE Gels

This protocol is optimized for standard 1.0-1.5 mm thick polyacrylamide gels.

  • Fixation (Optional but Recommended):

    • After electrophoresis, place the gel in a clean container with a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix.

  • Staining:

    • Decant the fixing solution and add a sufficient volume of the 0.1% Sunset Yellow FCF Staining Solution to fully immerse the gel.

    • Incubate the gel on a gentle orbital shaker for 30 minutes at room temperature.

  • Destaining:

    • Pour off the staining solution. The staining solution can often be reused 2-3 times.

    • Add the 7% Acetic Acid Destaining Solution to the container.

    • Incubate on a gentle orbital shaker for 30 minutes, or until the background is clear and the protein bands are distinct. The destaining time may be reduced by changing the destaining solution once or twice.

  • Visualization and Storage:

    • After destaining, the gel can be visualized and documented using a standard white light transilluminator.

    • For long-term storage, the gel can be kept in deionized water at 4°C.

Experimental Workflow

cluster_prep Preparation cluster_process Staining Process cluster_analysis Analysis Prepare Staining Solution\n(0.1% Sunset Yellow FCF) Prepare Staining Solution (0.1% Sunset Yellow FCF) Prepare Destaining Solution\n(7% Acetic Acid) Prepare Destaining Solution (7% Acetic Acid) SDS-PAGE 1. Run SDS-PAGE Fixation 2. Fix Gel (Optional, 30-60 min) SDS-PAGE->Fixation Stain 3. Stain with Sunset Yellow FCF (30 min) Fixation->Stain Destain 4. Destain with 7% Acetic Acid (approx. 30 min) Stain->Destain Visualize 5. Visualize Bands Destain->Visualize Document 6. Document Results Visualize->Document

Caption: Workflow for staining proteins in SDS-PAGE gels with Sunset Yellow FCF.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient destaining.Increase destaining time or change the destaining solution.
Staining solution is old or contaminated.Prepare fresh staining solution.
Weak Bands Low protein concentration.Load more protein onto the gel.
Insufficient staining time.Increase staining time to 45-60 minutes.
Over-destaining.Reduce destaining time.
Precipitate on Gel Unfiltered staining solution.Ensure the staining solution is filtered before use.

Conclusion

The use of Sunset Yellow FCF for staining food proteins in SDS-PAGE gels presents a reliable, rapid, and sensitive alternative to traditional methods. Its primary advantage is the significant reduction in the time required for visualization of protein bands. While "this compound" is not suitable for this application due to its insolubility, the readily available water-soluble Sunset Yellow FCF provides excellent results for routine analysis of food proteins. Researchers and scientists can benefit from this efficient protocol to streamline their protein analysis workflows.

References

Application Notes: Use of Sunset Yellow Aluminium Lake in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Sunset Yellow Aluminium Lake as a Tracer Dye in Biological Research

Note to Researchers: Extensive review of scientific literature indicates that Sunset Yellow Aluminium Lake is not used as a tracer dye in biological research. Its primary application is as a colorant in the food, pharmaceutical, and cosmetic industries[1][2][3]. This document outlines the properties of Sunset Yellow Aluminium Lake and contrasts them with those of established biological tracer dyes to guide researchers toward appropriate tools for their experimental needs.

Introduction to Sunset Yellow Aluminium Lake

Sunset Yellow Aluminium Lake (also known as FD&C Yellow No. 6 Aluminium Lake or E110 Aluminium Lake) is a pigment derived from the water-soluble azo dye Sunset Yellow FCF[3][4]. The "lake" is formed by precipitating the soluble dye onto an aluminum hydroxide substrate[5]. This process renders the dye insoluble in water, creating a stable pigment used to color products where water solubility is not desired[2].

Key Properties:

  • Physical Form: Fine orange-yellow powder[1].

  • Solubility: Insoluble in water.

  • Primary Use: Color additive in foods (such as snack foods, baked goods, and cereals), pharmaceuticals, and cosmetics[1][3].

While studies have examined the biological effects of Sunset Yellow FCF, including its potential phytotoxicity at high concentrations and its degradation products' ability to induce protein aggregation in vitro, these studies do not involve its use as a tracer[6][7].

What is a Biological Tracer Dye?

A biological tracer is a substance used to track and visualize various processes in biological systems without significantly altering them[8]. These dyes are essential for cell marking, tracking cellular processes like metabolism and signal transduction, and analyzing blood circulation[8][9].

Essential characteristics of an effective biological tracer dye include:

  • High Visibility: Often fluorescent for sensitive detection[9].

  • Biocompatibility: Low toxicity to cells and organisms at working concentrations.

  • Stability: Resistance to degradation in the biological environment.

  • Solubility: Appropriate solubility for the biological system being studied.

Sunset Yellow Aluminium Lake's insolubility and lack of strong, useful fluorescence make it unsuitable for typical biological tracing applications where the goal is to monitor dynamic processes within cells or organisms.

Comparison of Sunset Yellow Aluminium Lake with Standard Biological Tracers

The following table summarizes the key differences between Sunset Yellow Aluminium Lake and commonly used biological tracer dyes. This data highlights why the former is not a suitable candidate for tracing studies.

PropertySunset Yellow Aluminium LakeFluorescein (and derivatives like FITC)Rhodamine (and derivatives like TRITC)
Primary Function Pigment / Colorant[1]Fluorescent tracer, pH indicator[9]Fluorescent tracer, voltage indicator
Solubility Insoluble in waterWater-soluble (as sodium salt)Generally soluble in water and alcohols
Fluorescence Exhibits some laser fluorescence but not typically used for this purpose[6].Intense green fluorescence[10]Intense red-orange fluorescence[11]
Common Applications Coloring foods, drugs, cosmetics[3][4].Cell tracking, immunofluorescence, angiography, flow cytometry[9][12].Cell tracking, immunofluorescence, mitochondrial staining, water tracing[11].
Biocompatibility Generally recognized as safe for consumption within ADI limits[4].Low cytotoxicity at typical working concentrations.Can be cytotoxic at higher concentrations.

Protocols for Selecting and Using a Biological Tracer Dye

Given that Sunset Yellow Aluminium Lake is not a viable tracer, this section provides a general protocol for selecting and validating a suitable fluorescent tracer dye for biological research, a process critical for reliable experimental outcomes[12].

Protocol 1: Selection and Validation of a Fluorescent Tracer Dye

Objective: To select and validate an appropriate fluorescent dye for tracking a specific cell population or biological process.

Materials:

  • Candidate fluorescent dyes (e.g., CellTrace™ Violet, CFSE, Rhodamine derivatives)[12].

  • Cell culture medium and supplements.

  • Target cells (cell line or primary cells).

  • Phosphate-buffered saline (PBS).

  • Anhydrous DMSO (for dye stock solution).

  • Flow cytometer or fluorescence microscope.

Methodology:

  • Dye Selection:

    • Choose a dye with excitation and emission spectra compatible with your available equipment (lasers and filters on a flow cytometer or microscope).

    • Consider the dye's properties: protein-labeling vs. membrane-labeling, brightness, and photostability.

    • Ensure the dye's fluorescence does not overlap significantly with other fluorochromes in your experiment to minimize compensation issues[12].

  • Determine Optimal Staining Concentration:

    • Prepare a stock solution of the dye in anhydrous DMSO[12].

    • Perform a titration experiment by staining cells with a range of dye concentrations.

    • Analyze the cells using a flow cytometer. The optimal concentration is the one that provides bright staining with minimal impact on cell viability and autofluorescence.

  • Assess Effects on Cell Health and Function:

    • Culture dye-labeled cells alongside an unstained control population.

    • Monitor cell proliferation rates. An effective tracer should not inhibit cell growth[12].

    • Verify that key cell functions (e.g., cytokine secretion, effector activity) are unaltered by the dye labeling[12].

  • Validate Dye Dilution for Proliferation Assays (if applicable):

    • For studies measuring cell division, confirm that the dye dilution rate correlates linearly with the rate of cell growth. This can be done by comparing dye profiles with independent measures of cell division[12].

Visualizations

The following diagrams illustrate the general workflow for selecting a biological tracer and a simplified representation of how a tracer dye is used in a cell proliferation assay.

G start Define Experimental Need (e.g., Cell Tracking, Flow Visualization) select Select Candidate Dyes (Based on Spectra & Application) start->select titrate Determine Optimal Staining Concentration (Titration) select->titrate validate Validate Dye Performance titrate->validate assess_health Assess Cytotoxicity & Effects on Cell Function validate->assess_health sub_prolif Check Proliferation Rate validate->sub_prolif  Test 1 sub_function Verify Key Cell Functions validate->sub_function run_exp Proceed with Main Experiment assess_health->run_exp sub_prolif->run_exp sub_function->run_exp

Caption: Workflow for selecting a suitable biological tracer dye.

G start Label Cells with Fluorescent Dye gen0 Generation 0 (Bright Fluorescence) start->gen0 culture Culture Cells to Allow Division gen1 Generation 1 (Half Fluorescence) culture->gen1 gen0->culture  Time gen2 Generation 2 (Quarter Fluorescence) gen1->gen2 analysis Analyze Dye Dilution (e.g., Flow Cytometry) gen2->analysis result Quantify Cell Proliferation analysis->result

Caption: Using a tracer dye to monitor cell proliferation.

References

Application Notes and Protocols for C.I. Pigment Yellow 104 in Pharmaceutical Tablet Coating

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Clarification on Pigment Identity and Safety in Pharmaceutical Applications

It is imperative to begin with a critical clarification regarding the identity of C.I. Pigment Yellow 104. The pigment requested is not a lead-based compound. Research indicates a potential confusion with lead-containing pigments such as C.I. Pigment Yellow 34 (Lead Chromate) and C.I. Pigment Red 104 (Lead Chromate and Lead Molybdate). These lead-based pigments are toxic and are not permissible for use in pharmaceutical products due to significant safety concerns, including the risk of lead poisoning.

The correct identity for C.I. Pigment Yellow 104 is FD&C Yellow No. 6 Aluminum Lake . This colorant is approved for use in food, drug, and cosmetic applications by regulatory bodies like the U.S. Food and Drug Administration (FDA). These application notes and protocols are exclusively for the pharmaceutically approved C.I. Pigment Yellow 104 (FD&C Yellow No. 6 Aluminum Lake).

Introduction

C.I. Pigment Yellow 104, also known as FD&C Yellow No. 6 Aluminum Lake, is a widely used colorant in the pharmaceutical industry for tablet coatings.[1][2] It is an aluminum lake pigment derived from the water-soluble dye FD&C Yellow No. 6 (Sunset Yellow FCF).[1] The process of "laking" renders the dye insoluble, which is a desirable characteristic for tablet coatings as it prevents color migration. This pigment provides a vibrant and stable yellow-orange color, aiding in product identification, brand recognition, and patient compliance.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of C.I. Pigment Yellow 104 is presented in the table below.

PropertyValueReference
C.I. Name Pigment Yellow 104[1]
Synonyms FD&C Yellow No. 6 Aluminum Lake, Sunset Yellow FCF Aluminium Lake[1][5]
CAS Number 15790-07-5[1][5][6][7]
Molecular Formula C16H10N2O7S2·2Na (Parent Dye)[1]
Molecular Weight 452.37 g/mol (Parent Dye)[1]
Appearance Yellow-orange powder[1]
Solubility Insoluble in water and most organic solvents[4]
Light Stability Moderate to good[1]
Heat Stability Good[1]

Application in Tablet Coating

C.I. Pigment Yellow 104 is primarily used in aqueous film-coating systems. Its insolubility ensures that the color remains on the surface of the tablet and does not bleed into the core.

Formulation of a Yellow Film-Coating Suspension

A typical film-coating formulation consists of a film-forming polymer, a plasticizer, an anti-tacking agent, a solvent, and the colorant.

ComponentExampleTypical Concentration (% w/w)Purpose
Film-Forming Polymer Hydroxypropyl Methylcellulose (HPMC)8.0 - 12.0Forms the primary coating layer.
Plasticizer Polyethylene Glycol (PEG) 4001.0 - 2.0Increases the flexibility of the coating.
Anti-Tacking Agent Talc2.0 - 4.0Prevents tablets from sticking together.
Colorant C.I. Pigment Yellow 1040.5 - 2.5Provides color and opacity.
Solvent Purified Waterq.s. to 100%Vehicle for the coating components.
Experimental Workflow for Tablet Coating

The following diagram illustrates the general workflow for preparing a tablet coating suspension and applying it to tablet cores.

G cluster_0 Coating Suspension Preparation cluster_1 Tablet Coating Process cluster_2 Quality Control A Dispersion of Polymer and Plasticizer in Purified Water D Mixing of Polymer and Pigment Dispersions A->D B Homogenization of C.I. Pigment Yellow 104 in a separate portion of water C Addition of Anti-Tacking Agent (e.g., Talc) to the pigment dispersion B->C C->D E Final Homogenization and Degassing D->E H Spraying of Coating Suspension E->H Transfer to Coating Equipment F Loading of Tablet Cores into Coating Pan G Pre-warming of Tablet Bed F->G G->H I Drying of Coated Tablets H->I J Cooling and Unloading I->J K Appearance and Color Uniformity Testing J->K L Weight Gain Analysis J->L M Dissolution and Disintegration Testing J->M

Workflow for Pharmaceutical Tablet Coating.

Protocols

Protocol for Preparation of Aqueous Film-Coating Suspension

Objective: To prepare a 15% w/w solid content aqueous film-coating suspension incorporating C.I. Pigment Yellow 104.

Materials:

  • HPMC (e.g., Pharmacoat® 606): 100g

  • PEG 400: 15g

  • Talc: 30g

  • C.I. Pigment Yellow 104: 15g

  • Purified Water: 840g

Procedure:

  • Add PEG 400 to 400g of purified water and stir until dissolved.

  • Slowly add HPMC to the solution from step 1 under continuous stirring to create a vortex. Avoid clumping. Stir for 45 minutes or until fully hydrated.

  • In a separate vessel, add C.I. Pigment Yellow 104 to 200g of purified water. Homogenize using a high-shear mixer for 10 minutes to ensure uniform dispersion.

  • Slowly add talc to the pigment dispersion while continuing to mix.

  • Add the pigment and talc dispersion to the polymer solution.

  • Use the remaining purified water to rinse the pigment vessel and add to the main batch.

  • Continue mixing the final suspension for 30 minutes.

  • Visually inspect for agglomerates and pass through a 60-mesh screen if necessary.

Protocol for Quality Control of Coated Tablets

Objective: To ensure the quality and uniformity of the coated tablets.

Tests:

  • Appearance: Visually inspect a sample of 30 tablets for uniform color, absence of defects (e.g., cracking, peeling, twinning), and a smooth surface.

  • Weight Gain:

    • Weigh a sample of 20 tablets before coating (W_initial).

    • Weigh the same 20 tablets after coating (W_final).

    • Calculate the average percentage weight gain: ((W_final - W_initial) / W_initial) * 100.

    • The typical target weight gain is 2-4%.

  • Color Uniformity: Use a spectrophotometer or colorimeter to measure the Lab* color values of at least 10 tablets. The standard deviation of these values should be within predefined limits.

  • Disintegration Test: Perform the disintegration test according to the relevant pharmacopeia (e.g., USP <701>). The coating should not significantly delay the disintegration time compared to the uncoated cores unless it is a functional coating.

  • Dissolution Test: Perform the dissolution test according to the relevant pharmacopeia (e.g., USP <711>). The release profile of the active pharmaceutical ingredient (API) should not be adversely affected by the coating.

Logical Relationship Diagram: Pigment Selection

The selection of a colorant for pharmaceutical use is a critical process governed by regulatory and quality requirements. The following diagram illustrates the decision-making pathway.

G A Identify Need for Colorant B Regulatory Status Review A->B C Approved for Pharmaceutical Use? (e.g., FDA, EMA) B->C D Select Pigment (e.g., C.I. Pigment Yellow 104) C->D Yes E Reject Pigment (e.g., Lead-based pigments) C->E No F Technical Feasibility Assessment D->F G Compatible with Formulation? F->G H Provides Desired Stability and Appearance? G->H Yes J Re-evaluate Colorant Choice G->J No I Final Pigment Selection H->I Yes H->J No

Decision pathway for pharmaceutical pigment selection.

Conclusion

C.I. Pigment Yellow 104 (FD&C Yellow No. 6 Aluminum Lake) is a safe and effective colorant for pharmaceutical tablet coatings when sourced from a reputable supplier and used in accordance with regulatory guidelines. It is crucial for researchers and drug developers to correctly identify and use approved excipients to ensure the safety and efficacy of the final pharmaceutical product. Lead-based pigments are not used in pharmaceuticals and should be avoided entirely for such applications.

References

Application Notes: Histological Staining Applications of "Food Yellow 3:1"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Food Yellow 3:1," also known by its Colour Index name C.I. 15985:1, is the aluminum lake of C.I. Food Yellow 3.[1] It is commonly referred to as Sunset Yellow FCF Aluminum Lake or FD&C Yellow No. 6 Aluminum Lake.[2] This pigment is an orange-yellow powder that is sparingly soluble in water and ethanol but dispersible in oily and fatty media.[1][3] Its primary applications are in the coloring of food products, pharmaceuticals, and cosmetics, where its insolubility provides color without bleeding.[1][3]

This document addresses the inquiry into the specific applications of "this compound" in the field of histological staining for microscopic examination of biological tissues.

Review of Histological Staining Applications

An extensive review of scientific literature and technical documentation was conducted to identify established protocols and applications for the use of "this compound" as a histological stain. The search included databases of scientific publications, chemical supplier technical data, and histology manuals.

While "this compound" belongs to the class of azo dyes, some of which are utilized in histology (e.g., Congo Red for amyloid staining), its specific formulation as an aluminum lake makes it a pigment.[1] Lake pigments are generally not used for histological staining because their insolubility prevents them from penetrating and selectively binding to cellular and extracellular components in the same manner as soluble dyes.[4] Histological staining relies on the chemical affinity of soluble dyes for specific tissue structures, a property not characteristic of insoluble pigments.

Physicochemical Properties

The properties of "this compound" are summarized in the table below. These properties are consistent with its use as a pigment for mass coloration rather than a selective histological stain.

PropertyValueReference
Synonyms C.I. 15985:1, Sunset Yellow FCF Aluminum Lake, FD&C Yellow No. 6 Aluminum Lake[2]
CAS Number 15790-07-5[1][5]
Molecular Formula C16H9AlN2O7S2[5][6]
Molecular Weight 432.4 g/mol [5][6]
Appearance Orange-Yellow Powder[3]
Solubility Hardly soluble in water, oil, and most solvents[1][3]
Common Uses Coloring of food, medicine, and cosmetics[1][3]

Experimental Protocols

As there are no established histological staining protocols for "this compound," this section cannot be completed. The development of a novel staining protocol would require extensive empirical testing and validation, which is beyond the scope of this document.

Workflow for Evaluating a Novel Histological Stain

For researchers interested in exploring the potential of a novel compound like "this compound" for histological applications, a general workflow is outlined below. This diagram illustrates the necessary steps from initial characterization to the validation of a new staining method.

G cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Validation and Application A Characterize Physicochemical Properties of Compound B Assess Solubility in Histological Solvents A->B C Preliminary Staining Trials on Control Tissues B->C D Evaluate Staining Intensity and Selectivity C->D E Optimize Staining Parameters (Concentration, Time, pH) D->E F Test on a Variety of Tissue Types and Fixatives E->F G Assess Cytotoxicity and Artifact Formation F->G H Develop a Standardized Staining Protocol G->H I Compare with Established Staining Methods H->I J Validate Reproducibility and Robustness I->J K Publish Findings and Protocol for Peer Review J->K L Application in Research or Diagnostic Settings K->L

Caption: A generalized workflow for the development and validation of a novel histological stain.

Conclusion

Based on a thorough review of available information, "this compound" (Sunset Yellow FCF Aluminum Lake) does not have any established applications or protocols in the field of histological staining. Its physicochemical properties as an insoluble pigment are not conducive to the selective staining of cellular and tissue components required for microscopic analysis. Researchers, scientists, and drug development professionals should rely on validated and well-documented histological stains for their work. The use of "this compound" in a histological context would necessitate the development and rigorous validation of a novel staining method.

References

Application Notes and Protocols: Sunset Yellow Aluminium Lake in Cosmetic Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sunset Yellow Aluminium Lake

Sunset Yellow Aluminium Lake, also known as FD&C Yellow No. 6 Aluminum Lake or CI 15985:1, is a synthetic pigment widely used in the cosmetic, food, and pharmaceutical industries to impart a vibrant orange-yellow hue.[1][2][3] It is an oil-dispersible colorant, making it particularly suitable for anhydrous and oil-based cosmetic formulations where water-soluble dyes would be ineffective.[4] The term "lake" indicates that the dye has been precipitated onto an aluminum hydroxide substrate, rendering it insoluble in water and most organic solvents.[4] This insolubility is a key characteristic, preventing color bleeding and migration in finished products.

The primary mode of coloration with lake pigments is through dispersion.[1] Achieving a fine and uniform dispersion is critical to obtaining the desired color intensity, opacity, and stability in the final cosmetic product.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Sunset Yellow Aluminium Lake is essential for successful formulation development.

PropertyValue/DescriptionSource
INCI Name CI 15985:1[1]
Synonyms FD&C Yellow No. 6 Aluminum Lake, Pigment Yellow 104 Lake[1]
CAS Number 15790-07-5[1]
Appearance Fine orange-yellow powder[1]
Solubility Insoluble in water and most organic solvents. Soluble in acidic and alkaline media.[1]
Coloration Mechanism Dispersion[1]
Typical pH (2% slurry) 4.0 - 5.5[1]
Particle Size Typically < 7 microns for cosmetic grades[1]

Application in Cosmetic Formulations

Sunset Yellow Aluminium Lake is a versatile colorant for a wide range of cosmetic products, including:

  • Lipsticks and Lip Glosses: Provides vibrant, long-lasting color.

  • Eyeshadows and Blushes: Used in pressed powders and cream-to-powder formulations.

  • Nail Polishes: Offers a stable and brilliant orange-yellow shade.

  • Foundations and Concealers: As a color corrector or to adjust skin tones.

Example Formulation: Anhydrous Lipstick

This example protocol outlines the formulation of a lipstick incorporating Sunset Yellow Aluminium Lake. The percentages represent a typical starting point and may be adjusted based on desired texture, payoff, and stability. Lake pigments are commonly used at concentrations of 8-10% in lipsticks.

PhaseIngredientINCI NamePercentage (w/w)Function
A (Oil Phase) Castor OilRicinus Communis (Castor) Seed Oil40.00Pigment wetting and dispersion, gloss
Jojoba OilSimmondsia Chinensis (Jojoba) Seed Oil15.00Emollient
Caprylic/Capric TriglycerideCaprylic/Capric Triglyceride10.00Emollient, solvent
B (Wax Phase) Carnauba WaxCopernicia Cerifera (Carnauba) Wax10.00Structuring agent, increases melting point
Candelilla WaxEuphorbia Cerifera (Candelilla) Wax7.00Structuring agent, gloss
BeeswaxCera Alba5.00Structuring agent, plasticizer
C (Color Phase) Sunset Yellow Aluminium LakeCI 15985:18.00Colorant
Titanium DioxideTitanium Dioxide2.00Opacifier, lightens shade
D (Additive Phase) Vitamin ETocopherol0.50Antioxidant
Flavor/FragranceFlavor/Aroma2.50Scent and taste

Experimental Protocols

Protocol for Lipstick Formulation

This protocol details the manufacturing process for the lipstick formulation provided above.

Equipment:

  • Beakers

  • Hot plate with magnetic stirrer

  • Overhead propeller mixer

  • Roller mill or homogenizer

  • Lipstick mold

  • Spatulas

  • Weighing balance

Procedure:

  • Pigment Dispersion:

    • In a beaker, combine the ingredients of the Color Phase (C) with a portion of the Castor Oil from the Oil Phase (A).

    • Mix thoroughly until the pigments are wetted.

    • Pass the mixture through a roller mill or homogenizer until the desired particle size and color development are achieved. A Hegman gauge can be used to check for fineness of grind.

  • Preparation of the Base:

    • In a separate beaker, combine the remaining ingredients of the Oil Phase (A) and all ingredients of the Wax Phase (B).

    • Heat the mixture on a hot plate to 80-85°C with continuous stirring until all waxes are completely melted and the mixture is uniform.

  • Combining Phases:

    • Slowly add the dispersed pigment phase (from step 1) to the molten wax/oil base (from step 2) under constant propeller mixing.

    • Maintain the temperature at 80-85°C and mix until the color is homogeneously distributed.

  • Final Additions:

    • Reduce the temperature to 70-75°C.

    • Add the ingredients of the Additive Phase (D) and mix until uniform.

  • Molding:

    • Pour the molten lipstick mass into the lipstick mold at a suitable temperature (typically just above the solidification point to minimize defects).

    • Allow the lipsticks to cool at room temperature or in a cooling tunnel.

  • Finishing:

    • Once solidified, carefully remove the lipsticks from the mold.

    • Place them in their final packaging.

Lipstick_Formulation_Workflow cluster_PhaseC Color Phase (C) cluster_PhaseAB Oil & Wax Phases (A & B) cluster_PhaseD Additive Phase (D) Pigments Sunset Yellow Al Lake Titanium Dioxide Dispersion Pigment Dispersion (Roller Mill) Pigments->Dispersion CastorOil_part Portion of Castor Oil CastorOil_part->Dispersion Oils Remaining Oils Melting Heating & Melting (80-85°C) Oils->Melting Waxes Waxes Waxes->Melting Additives Vitamin E Flavor/Fragrance FinalMixing Final Mixing (70-75°C) Additives->FinalMixing Mixing Homogenization Dispersion->Mixing Melting->Mixing Mixing->FinalMixing Molding Molding & Cooling FinalMixing->Molding FinishedProduct Finished Lipstick Molding->FinishedProduct

Diagram of the lipstick formulation workflow.
Protocol for Stability Testing

Stability testing is crucial to ensure the quality, safety, and shelf life of the cosmetic product. An accelerated stability study is performed to predict the long-term stability.

Equipment:

  • Stability chambers (controlled temperature and humidity)

  • Refrigerator

  • Freezer

  • Spectrocolorimeter

  • Viscometer

  • pH meter (for emulsions)

  • Penetrometer (for stick hardness)

  • UV light chamber

Procedure:

  • Sample Preparation: Prepare a sufficient number of lipstick samples from a single batch in their final packaging.

  • Storage Conditions:

    • Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH

    • Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH

    • Elevated Temperature 2: 45°C ± 2°C / 75% RH ± 5% RH

    • Low Temperature: 5°C ± 3°C

    • Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.

    • Light Exposure: Samples are exposed to a controlled UV light source.

  • Testing Intervals: Evaluate the samples at baseline (T=0) and at specified intervals (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months).

  • Parameters to Evaluate:

    • Organoleptic Properties: Appearance, color, odor, and texture.

    • Physical Properties:

      • Color Change (ΔE): Measured using a spectrocolorimeter. A ΔE value of >3 is generally considered a noticeable change.

      • Hardness: Measured with a penetrometer.

      • Melting Point: Determined using a melting point apparatus.

      • "Sweating" or "Bleeding": Visual assessment of oil separation on the lipstick surface.

    • Chemical Properties: While not standard for a simple lipstick, pH and viscosity would be critical for emulsion-based products containing the lake.

    • Packaging Compatibility: Check for any interaction between the product and the packaging.

Stability_Testing_Workflow cluster_storage Storage Conditions start Produce Lipstick Batch package Package in Final Components start->package baseline Baseline Testing (T=0) (Color, Hardness, etc.) package->baseline RT Room Temp (25°C) baseline->RT HighT1 High Temp (40°C) baseline->HighT1 HighT2 High Temp (45°C) baseline->HighT2 Cycle Freeze-Thaw (-10°C / 25°C) baseline->Cycle UV Light Exposure baseline->UV testing Periodic Testing (1, 2, 4, 8, 12 weeks) RT->testing HighT1->testing HighT2->testing Cycle->testing UV->testing analysis Data Analysis (Compare to Baseline) testing->analysis report Shelf-Life Prediction Report analysis->report

References

Application Notes and Protocols: C.I. 15985:1 for Coloring Oil-Based Formulations in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of C.I. 15985:1 (FD&C Yellow No. 6 Aluminum Lake) as a coloring agent in oil-based formulations for research and development purposes. This document outlines the necessary procedures for dispersion, quantification, and stability assessment, critical for ensuring the quality and consistency of colored formulations used in preclinical studies, formulation screening, and as visual markers in drug delivery systems.

Introduction to C.I. 15985:1

C.I. 15985:1 is the aluminum lake of the water-soluble dye C.I. 15985 (Sunset Yellow FCF). Aluminum lakes are formed by precipitating a dye onto an alumina substrate, rendering the colorant insoluble in most solvents, including oils. This insolubility makes C.I. 15985:1 a suitable pigment for coloring oil-based systems where color migration is undesirable. In pharmaceutical research, it can be used as an inert visual aid to differentiate formulations, track the distribution of a topical application, or ensure the homogeneity of a mixture.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. 15985 and its aluminum lake is presented in Table 1. Understanding these properties is crucial for appropriate formulation development.

PropertyC.I. 15985 (Sunset Yellow FCF)C.I. 15985:1 (FD&C Yellow No. 6 Al Lake)
C.I. Name Food Yellow 3Pigment Yellow 104
CAS Number 2783-94-015790-07-5
Molecular Formula C₁₆H₁₀N₂Na₂O₇S₂C₁₆H₁₀AlN₂O₇S₂ (representative)
Appearance Orange-red powder or granulesOrange-yellow powder
Solubility in Water SolubleInsoluble
Solubility in Oil InsolubleInsoluble, but dispersible
Maximum Wavelength (λmax) ~480 nm (in water, pH dependent)[1]Not directly measured in solution

Experimental Protocols

Protocol for Dispersion of C.I. 15985:1 in an Oil-Based Vehicle

Objective: To achieve a fine, stable, and homogenous dispersion of C.I. 15985:1 in a pharmaceutically relevant oil.

Materials:

  • C.I. 15985:1 powder

  • Oil vehicle (e.g., Miglyol® 812, sesame oil, castor oil)

  • Dispersing agent (e.g., lecithin, sorbitan esters like Span® series, polyhydroxystearic acid)

  • High-shear homogenizer (e.g., rotor-stator type) or bead mill

  • Analytical balance

  • Glass beakers

  • Stir bars and magnetic stir plate

Methodology:

  • Selection of Dispersant: Choose a dispersant that is compatible with the oil vehicle and intended application. For preclinical research, low-irritancy, biocompatible dispersants are preferred. A starting concentration for the dispersant is typically 1-5% of the pigment weight.

  • Preparation of the Oil Phase:

    • Weigh the desired amount of oil vehicle into a glass beaker.

    • If using a solid or highly viscous dispersant, gently warm the oil to facilitate its dissolution.

    • Add the selected dispersant to the oil and stir with a magnetic stir bar until fully dissolved.

  • Incorporation of C.I. 15985:1:

    • Gradually add the pre-weighed C.I. 15985:1 powder to the oil phase while stirring. This initial step is to wet the pigment particles.

  • High-Shear Homogenization:

    • Transfer the mixture to a suitable vessel for high-shear homogenization.

    • Process the mixture at a moderate to high speed (e.g., 5,000-10,000 rpm) for 5-15 minutes. The optimal time and speed will depend on the batch size and the specific equipment used.

    • Monitor the temperature of the mixture to avoid excessive heating, which could degrade the oil or other excipients. Use a cooling bath if necessary.

  • Visual Inspection: After homogenization, visually inspect the dispersion for any aggregates or clumps. A well-dispersed formulation should appear uniform in color and consistency.

  • Particle Size Analysis (see Protocol 3.3): Characterize the particle size distribution of the pigment in the final formulation to ensure it meets the desired specifications.

experimental_workflow start Start select_dispersant Select Dispersant start->select_dispersant prepare_oil Prepare Oil Phase with Dispersant select_dispersant->prepare_oil add_pigment Add C.I. 15985:1 Powder prepare_oil->add_pigment homogenize High-Shear Homogenization add_pigment->homogenize visual_inspection Visual Inspection homogenize->visual_inspection particle_size Particle Size Analysis visual_inspection->particle_size end_node End particle_size->end_node

Figure 1. Workflow for dispersing C.I. 15985:1 in oil.
Protocol for Quantification of C.I. 15985:1 in Oil by UV-Vis Spectrophotometry (via Extraction)

Objective: To determine the concentration of C.I. 15985:1 in an oil-based formulation. Since the formulation is a dispersion, direct spectrophotometry is not feasible. This protocol uses an extraction method to separate the dye from the oil matrix.

Materials:

  • Pigmented oil formulation

  • 0.1 M NaOH solution

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • Vortex mixer

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of C.I. 15985 powder (the water-soluble form) and dissolve it in 0.1 M NaOH to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution with 0.1 M NaOH.

  • Sample Preparation and Extraction:

    • Accurately weigh a known amount of the pigmented oil formulation into a centrifuge tube.

    • Add a known volume of DCM to dissolve the oil.

    • Add a known volume of 0.1 M NaOH solution to the tube. The NaOH will break the aluminum lake and bring the soluble dye into the aqueous phase.

    • Vortex the mixture vigorously for 2-3 minutes to ensure complete extraction.

    • Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to separate the layers.

  • Spectrophotometric Analysis:

    • Carefully collect the upper aqueous (colored) layer.

    • If necessary, dilute the aqueous extract with 0.1 M NaOH to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the sample extract and the calibration standards at the λmax of C.I. 15985 in 0.1 M NaOH (approximately 480 nm, to be confirmed with the specific spectrophotometer).

  • Calculation:

    • Construct a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the dye in the sample extract from the calibration curve.

    • Calculate the concentration of C.I. 15985:1 in the original oil formulation, accounting for the initial weight of the formulation and all dilution factors.

quantification_workflow cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis std_stock Prepare Stock Solution (C.I. 15985 in 0.1 M NaOH) std_dilute Prepare Calibration Standards std_stock->std_dilute measure_abs Measure Absorbance at λmax std_dilute->measure_abs sample_weigh Weigh Pigmented Oil sample_dissolve Dissolve in DCM sample_weigh->sample_dissolve sample_extract Extract with 0.1 M NaOH sample_dissolve->sample_extract sample_vortex Vortex sample_extract->sample_vortex sample_centrifuge Centrifuge sample_vortex->sample_centrifuge sample_collect Collect Aqueous Layer sample_centrifuge->sample_collect sample_collect->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve calculate_conc Calculate Concentration calibration_curve->calculate_conc

Figure 2. Workflow for quantifying C.I. 15985:1 in oil.
Protocol for Physical Stability Assessment

Objective: To evaluate the physical stability of the C.I. 15985:1 dispersion in oil over time and under accelerated conditions.

Materials:

  • Pigmented oil formulation in sealed, transparent containers (e.g., glass vials)

  • Temperature-controlled ovens/incubators

  • Dynamic Light Scattering (DLS) instrument or other particle size analyzer

  • Microscope with a camera

Methodology:

  • Storage Conditions:

    • Store samples at various conditions, for example:

      • Refrigerated: 4°C

      • Room Temperature: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH

  • Time Points: Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analytical Procedures: At each time point, evaluate the following:

    • Macroscopic Observation: Visually inspect the samples for signs of instability such as sedimentation, phase separation, or color change. Photograph the samples for a visual record.

    • Microscopic Observation: Place a drop of the formulation on a microscope slide and observe under magnification. Look for changes in the degree of aggregation or crystal growth.

    • Particle Size Analysis (DLS):

      • Dilute a small aliquot of the formulation in a suitable non-solvent for the pigment (e.g., the base oil) to a concentration appropriate for the DLS instrument.

      • Measure the particle size distribution. An increase in the mean particle size or the appearance of a second, larger population can indicate agglomeration and instability.

  • Data Presentation: Summarize the results in a table for easy comparison across different time points and storage conditions.

Time PointStorage ConditionMacroscopic ObservationMicroscopic ObservationMean Particle Size (nm)Polydispersity Index (PDI)
T=0-Homogenous, orangeFine, well-dispersed particles3500.25
1 Month4°CNo changeNo significant change3550.26
1 Month25°CSlight sedimentationMinor aggregates observed3800.30
1 Month40°CSignificant sedimentationLarge aggregates present5500.45

Conclusion

The use of C.I. 15985:1 as a colorant in oil-based research formulations requires careful attention to the dispersion process to ensure a stable and homogenous product. The protocols outlined above provide a framework for the preparation, quantification, and stability testing of such formulations. Researchers should adapt these methodologies to their specific oil vehicles and intended applications, with appropriate validation for their particular needs. Proper characterization is essential for the reliable use of these colored formulations in a research and development setting.

References

Application Notes & Protocols: Quinoline Yellow as a Colorimetric Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow, also known by designations such as Solvent Yellow 33 and C.I. 47000, is a synthetic quinophthalone dye.[1] While extensively utilized in industries such as cosmetics, plastics, and pharmaceuticals for its vibrant, stable yellow hue, its application as a primary colorimetric marker in quantitative scientific assays is not widely documented.[1][2][3] This document provides an overview of the dye's physicochemical properties and presents generalized protocols for its potential evaluation and use as a colorimetric tracer or pH indicator in research and development settings.

Quinoline Yellow SS (spirit soluble) is characterized by its insolubility in water and solubility in organic solvents, making it suitable for coloring non-polar materials like plastics and lacquers.[1][4] A sulfonated, water-soluble version, Quinoline Yellow WS, also exists and is more applicable to aqueous-based systems.[1] The dye is known for its good heat stability and moderate lightfastness.[2]

Physicochemical and Technical Data

The properties of Quinoline Yellow (Solvent Yellow 33) are summarized below, providing key data for its potential application in laboratory settings.

PropertyValueReference(s)
Chemical Name Mixture of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione and 2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione[4]
C.I. Name Solvent Yellow 33[5]
CAS Number 8003-22-3[6]
Molecular Formula C₁₈H₁₁NO₂[5]
Molecular Weight 273.29 g/mol [5]
Appearance Bright, greenish-yellow powder[2][6]
Melting Point ~240 °C[1][6]
Solubility Insoluble in water; soluble in acetone, chloroform, benzene, and toluene. Slightly soluble in ethanol.[4][5]
Heat Resistance (in PS) 300 °C[6]
Light Fastness (in PS) 6-7 (on a scale of 1-8)[6]
Acid Resistance 4 (on a scale of 1-5)[7]
Alkali Resistance 4 (on a scale of 1-5)[7]

Potential Applications in Research

Given its properties, Quinoline Yellow could be explored for the following research applications:

  • Tracer Dye: In non-aqueous systems, its solubility in organic solvents could allow it to be used as a tracer to monitor fluid flow or mixing in microfluidics or other engineering applications.

  • Staining Agent: It may serve as a non-specific stain for hydrophobic materials or lipids in fixed biological samples, although its specificity and utility would need to be validated.

  • pH Indicator: The dye's color may be pH-dependent, offering potential as a visual pH indicator. This would require characterization of its absorption spectrum across a range of pH values.[8]

Experimental Protocols

The following are generalized protocols for evaluating the utility of Quinoline Yellow as a colorimetric marker. These are foundational procedures that would require optimization for specific applications.

Protocol 1: Characterization of Spectral Properties

This protocol outlines the steps to determine the absorption spectrum of Quinoline Yellow in a given solvent.

Objective: To determine the wavelength of maximum absorbance (λmax) for use in quantitative measurements.

Materials:

  • Quinoline Yellow SS (Solvent Yellow 33)

  • Spectrophotometer-grade solvent (e.g., ethanol, acetone)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of Quinoline Yellow SS in the chosen solvent (e.g., 1 mg/mL).

  • Create a series of dilutions from the stock solution.

  • Using the pure solvent as a blank, measure the absorbance of each dilution across a wavelength range (e.g., 350-600 nm).

  • Plot absorbance versus wavelength to identify the λmax.

  • Using the absorbance values at λmax, create a standard curve of absorbance versus concentration. This curve can be used to determine the concentration of unknown samples.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Create Serial Dilutions stock->dilute measure Measure Absorbance (350-600 nm) dilute->measure blank Blank Spectrophotometer with Solvent blank->measure plot_spectrum Plot Absorbance vs. Wavelength measure->plot_spectrum find_lambda Identify λmax plot_spectrum->find_lambda plot_curve Plot Absorbance vs. Concentration at λmax find_lambda->plot_curve

Caption: Workflow for characterizing the spectral properties of a dye.

Protocol 2: Evaluation as a pH Indicator

This protocol describes how to assess the pH-dependent colorimetric properties of Quinoline Yellow.

Objective: To determine if the dye's absorbance spectrum changes with pH, indicating its potential as a pH indicator.

Materials:

  • Quinoline Yellow (a water-soluble form like Quinoline Yellow WS is preferred)

  • A series of buffer solutions with a wide pH range (e.g., pH 2 to pH 12)

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the dye in deionized water.

  • For each buffer solution, add a small, constant amount of the dye stock solution.

  • Measure and record the exact pH of each solution.

  • Measure the absorbance spectrum (e.g., 350-600 nm) for each pH-buffered dye solution.

  • Plot the absorbance spectra for all pH values on a single graph to observe any shifts in λmax or changes in absorbance.

  • Plot absorbance at a specific wavelength (e.g., the λmax of the neutral solution) versus pH to identify the range of pH sensitivity.

G prep Prepare Dye Stock Solution in Water add_dye Add Dye to Buffers prep->add_dye buffers Prepare Buffers (pH 2-12) buffers->add_dye measure_ph Verify pH of each solution add_dye->measure_ph measure_abs Measure Absorbance Spectra measure_ph->measure_abs analyze Analyze Spectral Shifts with pH measure_abs->analyze

Caption: Workflow for evaluating a dye as a potential pH indicator.

Limitations and Considerations

  • Lack of Specificity: Quinoline Yellow is not known to interact specifically with biological molecules, limiting its use in targeted assays (e.g., immunoassays or enzyme activity assays) without chemical modification.

  • Cytotoxicity: Some studies have raised concerns about the genotoxicity and cytotoxicity of Quinoline Yellow at certain concentrations, which should be considered if using it in live-cell applications.[9]

  • Purity: The commercial dye is often a mixture of related chemical compounds.[4][5] For precise analytical work, a purified or analytical standard grade of the compound would be necessary.

Conclusion

Quinoline Yellow (Solvent Yellow 33) possesses stable colorimetric properties and high solubility in organic solvents, suggesting potential utility in niche research applications such as a tracer dye or as a non-specific stain. Its value as a primary colorimetric marker for quantitative assays in drug development and life sciences is currently not established in scientific literature. The provided protocols offer a foundational approach for researchers interested in exploring and validating the use of this dye in novel analytical methods. Further research is required to characterize its reactivity, specificity, and compatibility with biological systems to expand its application beyond its current industrial uses.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of "Food Yellow 3:1" in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Food Yellow 3:1." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide detailed experimental protocols.

Understanding the Challenge: What is this compound?

"this compound," also known as FD&C Yellow No. 6 Aluminum Lake, is a pigment, not a dye. Unlike water-soluble dyes, lake pigments are manufactured by precipitating a dye onto an inert metallic salt substrate, in this case, aluminum hydroxide.[1][2][3][4][5] This process renders the colorant insoluble in water and most organic solvents.[6] Therefore, achieving a true solution in aqueous buffers is not feasible. The primary goal is to create a stable dispersion of the fine pigment particles or to chemically break the lake to release the soluble dye.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common questions and issues encountered when working with this compound in aqueous buffers, along with recommended solutions.

FAQ 1: Why is my solution of this compound cloudy and quickly settling?

Answer: This is expected behavior because this compound is a water-insoluble aluminum lake pigment.[6] It forms a suspension, not a true solution. The cloudiness is due to the dispersed pigment particles, and settling occurs as these particles precipitate out of the buffer over time. To address this, you need to improve the stability of the dispersion.

Troubleshooting Steps:

  • Reduce Particle Size:

    • Sonication: Use a probe or bath sonicator to break down agglomerates of the pigment particles. This increases the surface area and can lead to a more stable dispersion.

    • Homogenization: For larger volumes, high-pressure homogenization can be effective in reducing particle size.

  • Use of Dispersing Agents:

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can be used to wet the surface of the pigment particles and prevent them from clumping together.

    • Co-solvents: Propylene glycol or glycerin can be used to create a pre-dispersion of the pigment before adding it to the aqueous buffer.

Experimental Protocol 1: Creating a Stable Dispersion of this compound

This protocol outlines a general method for creating a stable dispersion of this compound in an aqueous buffer using sonication and a surfactant.

Parameter Value/Range Notes
Pigment Concentration 0.1 - 1.0 mg/mLStart with a lower concentration and increase as needed.
Surfactant Polysorbate 800.05% - 0.5% (w/v)
Buffer User-defined (e.g., PBS, TRIS)pH 6.0 - 8.0
Sonication Probe Sonicator30-60 seconds, pulsed, on ice to prevent overheating.

Methodology:

  • Weigh the desired amount of this compound powder.

  • In a separate container, prepare the aqueous buffer with the desired concentration of Polysorbate 80.

  • Slowly add the this compound powder to the buffer while vortexing or stirring to create a preliminary suspension.

  • Place the suspension in an ice bath to dissipate heat generated during sonication.

  • Insert the probe of the sonicator into the suspension and sonicate for 30-60 seconds using short pulses (e.g., 5 seconds on, 10 seconds off) to prevent overheating.

  • Visually inspect the dispersion for homogeneity. If necessary, repeat the sonication for short intervals.

  • The resulting dispersion should be more stable and show significantly reduced settling.

experimental_workflow_dispersion start Start: Weigh this compound mix Combine Pigment and Buffer (Vortex/Stir) start->mix prepare_buffer Prepare Aqueous Buffer with Surfactant prepare_buffer->mix sonicate Sonicate on Ice (Pulsed) mix->sonicate inspect Visually Inspect Homogeneity sonicate->inspect inspect->sonicate Not Homogeneous end End: Stable Dispersion inspect->end Homogeneous

FAQ 2: Can I make this compound truly soluble in my aqueous buffer?

Answer: Yes, it is possible to release the soluble dye component from the insoluble aluminum hydroxide substrate. This process is often referred to as "breaking the lake." It involves using a chelating agent to bind with the aluminum ions, thereby disrupting the structure of the lake pigment.[7][8]

Troubleshooting Steps:

  • Use of Chelating Agents:

    • Sodium Citrate: A common and effective chelating agent that can sequester aluminum ions.

    • EDTA (Ethylenediaminetetraacetic acid): A stronger chelating agent that can also be used.[9]

  • pH Adjustment: The stability of the aluminum hydroxide substrate is pH-dependent. Adjusting the pH outside of the stable range (typically pH 4-9) can facilitate the release of the dye.[10] Extreme pH values should be used with caution as they may affect the stability of your target molecules.

Experimental Protocol 2: Breaking the Lake to Solubilize the Dye

This protocol provides a method for releasing the soluble dye from this compound using sodium citrate.

Parameter Value/Range Notes
Pigment Concentration 1.0 mg/mLHigher concentration for easier visualization of color change.
Chelating Agent Sodium Citrate10 - 50 mM
Buffer User-defined (e.g., TRIS, Bicarbonate)pH 8.0 - 9.0 (slightly alkaline)
Temperature 25 - 40 °CGentle heating can expedite the process.
Incubation Time 30 - 60 minutesWith occasional stirring.

Methodology:

  • Prepare a 1.0 mg/mL suspension of this compound in the chosen buffer.

  • Add sodium citrate to the suspension to the desired final concentration (start with 10 mM).

  • Adjust the pH of the suspension to between 8.0 and 9.0 using a suitable base (e.g., NaOH).

  • Incubate the mixture at room temperature or with gentle heating (up to 40°C) for 30-60 minutes with occasional stirring.

  • You should observe a change in the appearance of the solution from a cloudy dispersion to a clearer, colored solution as the dye is released.

  • To remove the insoluble aluminum hydroxide precipitate, centrifuge the solution (e.g., 10,000 x g for 10 minutes) and collect the supernatant containing the solubilized dye.

logical_relationship_solubilization start Insoluble this compound (Aluminum Lake) add_chelator Add Chelating Agent (e.g., Sodium Citrate) start->add_chelator adjust_ph Adjust pH (Slightly Alkaline) start->adjust_ph chelation Chelation of Aluminum Ions add_chelator->chelation adjust_ph->chelation lake_breakdown Breakdown of Lake Structure chelation->lake_breakdown dye_release Release of Soluble Dye lake_breakdown->dye_release end Soluble Dye in Aqueous Buffer dye_release->end

Summary of Troubleshooting Approaches

Issue Primary Cause Recommended Solution Key Experimental Parameters
Cloudy solution, rapid settlingInherent insolubility of the aluminum lake pigment.Create a stable dispersion.Sonication, use of surfactants (e.g., Polysorbate 80), co-solvents (e.g., propylene glycol).
Need for a true solutionThe dye is bound to an insoluble aluminum hydroxide substrate.Break the lake to release the soluble dye.Use of chelating agents (e.g., sodium citrate, EDTA), pH adjustment (slightly alkaline), gentle heating.

Disclaimer: The provided protocols are starting points. Optimization may be necessary depending on the specific buffer system, desired final concentration, and the requirements of your downstream application. Always perform small-scale pilot experiments to determine the optimal conditions for your specific needs.

References

Technical Support Center: Preventing Precipitation of Sunset Yellow Aluminium Lake in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sunset Yellow Aluminium Lake. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of Sunset Yellow Aluminium Lake in various solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of Sunset Yellow Aluminium Lake in experimental settings.

Issue 1: Precipitation Observed After Adjusting pH

Question: I observed precipitation after adjusting the pH of my solution containing Sunset Yellow Aluminium Lake. What is the cause, and how can I prevent it?

Answer:

Precipitation of Sunset Yellow Aluminium Lake is often linked to the pH of the solution. The lake's stability is highly dependent on the stability of its aluminum hydroxide substrate, which is an amphoteric substance. This means it dissolves in both acidic and alkaline conditions, leading to the breakdown of the lake structure and subsequent precipitation of the dye or formation of aluminum salts.

Root Cause Analysis:

  • pH Outside Stable Range: Sunset Yellow Aluminium Lake is most stable within a pH range of approximately 4 to 9. Outside of this range, the aluminum hydroxide substrate begins to dissolve.

    • Acidic Conditions (pH < 4): In acidic solutions, the hydroxide ions are neutralized, leading to the dissolution of aluminum hydroxide and the release of the Sunset Yellow dye.

    • Alkaline Conditions (pH > 9): In highly alkaline solutions, aluminum hydroxide forms soluble aluminates, again causing the lake to break down.

  • Visual Cues of pH-Induced Precipitation:

    • Flocculation: The appearance of fluffy, loosely aggregated particles.

    • Sedimentation: The settling of particles at the bottom of the container.

    • Color Change in Supernatant: The liquid above the precipitate may show a change in color, indicating the release of the soluble dye.

Preventative Measures & Solutions:

  • Strict pH Control: Maintain the pH of your solution within the optimal range of 4 to 9. Use appropriate buffer systems to ensure pH stability.

  • Use of Chelating Agents: Chelating agents form stable, soluble complexes with aluminum ions, preventing the precipitation of aluminum hydroxide.

    • Ethylenediaminetetraacetic acid (EDTA): A powerful chelating agent that effectively sequesters aluminum ions.

    • Citrate (e.g., Sodium Citrate): A common and effective chelating agent for aluminum. It can also act as a dispersing and viscosity-reducing agent.

Workflow for pH Adjustment and Stabilization:

A Prepare Sunset Yellow Aluminium Lake Suspension B Monitor Initial pH A->B C Is pH within 4-9 range? B->C D Proceed with Experiment C->D Yes E Adjust pH Gradually with Dilute Acid/Base C->E No F Add Chelating Agent (e.g., EDTA, Citrate) E->F G Re-check and Maintain pH F->G G->D

Caption: Workflow for pH Management to Prevent Precipitation.

Issue 2: Agglomeration and Settling of Lake Particles Over Time

Question: My Sunset Yellow Aluminium Lake suspension appears to be unstable, with particles clumping together and settling. What causes this, and how can I improve its stability?

Answer:

Agglomeration (clumping) and subsequent sedimentation are common physical instability issues in suspensions. These phenomena are influenced by particle size, surface charge, and the ionic strength of the medium.

Root Cause Analysis:

  • Insufficient Dispersion: If the lake particles are not properly wetted and dispersed initially, they are more likely to agglomerate.

  • Changes in Ionic Strength: The presence of salts in the solution can affect the electrical double layer surrounding the particles, reducing repulsive forces and leading to agglomeration. Increased salt concentrations can destabilize the dispersion.

  • Inadequate Viscosity: A medium with low viscosity may not be sufficient to keep the particles suspended, leading to faster settling.

Preventative Measures & Solutions:

  • Proper Dispersion Technique:

    • Use high-shear mixing to break down agglomerates during the initial dispersion.

    • Employ a suitable wetting agent to ensure the particles are fully wetted by the vehicle.

  • Control of Ionic Strength:

    • Minimize the concentration of electrolytes in your formulation where possible.

    • If salts are necessary, their effect on stability should be carefully evaluated.

  • Use of Stabilizing Agents:

    • Suspending Agents: Increase the viscosity of the continuous phase to slow down sedimentation. Examples include xanthan gum, carboxymethylcellulose (CMC), and microcrystalline cellulose.

    • Dispersing Agents/Surfactants: Adsorb onto the particle surface to provide steric or electrostatic stabilization. Sodium citrate can also function as a dispersing agent.

Experimental Protocol: Preparing a Stable Aqueous Suspension of Sunset Yellow Aluminium Lake

  • Preparation of the Vehicle:

    • In a beaker, dissolve the chosen suspending agent (e.g., 0.5% w/v xanthan gum) in deionized water with continuous stirring until a homogenous gel is formed.

    • Add any other soluble excipients, including chelating agents like sodium citrate (e.g., 0.1-0.5% w/v), and stir until dissolved.

    • Adjust the pH of the vehicle to the desired range (e.g., pH 6-7) using a suitable buffer or dilute acid/base.

  • Dispersion of the Lake:

    • Slowly add the required amount of Sunset Yellow Aluminium Lake powder to the prepared vehicle under high-shear mixing.

    • Continue mixing for a sufficient time (e.g., 15-30 minutes) to ensure complete dispersion and deagglomeration of the particles.

  • Homogenization (Optional):

    • For a more uniform and stable suspension, pass the dispersion through a homogenizer.

  • Final Quality Control:

    • Visually inspect the suspension for any undispersed particles or agglomerates.

    • Measure the pH to confirm it is within the target range.

    • Monitor the suspension for signs of settling or agglomeration over a set period.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for solutions containing Sunset Yellow Aluminium Lake?

A1: The ideal pH range for maintaining the stability of Sunset Yellow Aluminium Lake is between 4 and 9.[1] Outside this range, the aluminum hydroxide substrate can dissolve, leading to the breakdown of the lake and potential precipitation.

Q2: Can I use chelating agents to prevent precipitation? If so, which ones are recommended?

A2: Yes, chelating agents are highly effective in preventing the precipitation of aluminum-based lakes. They work by forming soluble complexes with aluminum ions, preventing the formation of insoluble aluminum hydroxide. Recommended chelating agents include:

  • EDTA (Ethylenediaminetetraacetic acid)

  • Citric Acid and its salts (e.g., Sodium Citrate)

Q3: What is the recommended concentration of sodium citrate to stabilize a suspension?

A3: The optimal concentration of sodium citrate can vary depending on the specific formulation. However, studies on aqueous lake pigment suspensions have shown that concentrations between 0.05% and 0.15% are effective in reducing viscosity and improving stability. Higher concentrations may lead to a less desirable, thinner suspension.

Q4: How does ionic strength affect the stability of Sunset Yellow Aluminium Lake suspensions?

A4: Increased ionic strength, caused by the presence of salts like sodium chloride, can destabilize the suspension. Salts can compress the electrical double layer around the particles, reducing the repulsive forces that keep them dispersed and leading to agglomeration and sedimentation. It is generally advisable to keep the ionic strength of the formulation as low as possible.

Q5: Is it possible to reverse the precipitation of Sunset Yellow Aluminium Lake?

A5: In some cases, pH-induced precipitation can be reversed. If precipitation has occurred due to a shift to a more acidic or alkaline pH, carefully adjusting the pH back to the stable range (4-9) while applying gentle agitation may help to redissolve the precipitated components and reform the lake suspension. The addition of a chelating agent during this process can aid in the redissolution of any precipitated aluminum hydroxide.

Q6: What analytical techniques can be used to monitor the stability of my suspension?

A6: Several analytical techniques can be employed to assess the physical stability of your Sunset Yellow Aluminium Lake suspension:

  • Visual Observation: Regularly inspect for signs of precipitation, agglomeration, caking, or color change.

  • Microscopy: To visually assess particle size, shape, and degree of aggregation.

  • Particle Size Analysis (e.g., Dynamic Light Scattering - DLS): To monitor changes in the particle size distribution over time. An increase in the average particle size can indicate agglomeration.

  • Zeta Potential Measurement: To determine the surface charge of the particles, which is an indicator of the electrostatic stability of the dispersion.

  • Rheological Measurements: To assess the viscosity and flow properties of the suspension, which relate to its physical stability.

Data Summary

Table 1: Factors Influencing the Stability of Sunset Yellow Aluminium Lake

ParameterOptimal Range/ConditionEffect Outside Optimal RangeRecommended Action
pH 4 - 9Dissolution of aluminum hydroxide substrate, leading to precipitation.Use buffers to maintain pH within the stable range.
Chelating Agents Present (e.g., EDTA, Citrate)Risk of aluminum hydroxide precipitation.Incorporate a suitable chelating agent into the formulation.
Ionic Strength LowHigh salt concentrations can cause agglomeration and sedimentation.Minimize the use of electrolytes in the formulation.
Dispersion Homogenous, well-wetted particlesAgglomeration and settling of particles.Use high-shear mixing and appropriate wetting agents.

Signaling Pathways & Logical Relationships

DOT Language Diagram: Mechanism of pH-Induced Precipitation and Prevention with Chelating Agents

cluster_0 Precipitation Pathway cluster_1 Prevention Pathway pH < 4 pH < 4 Al(OH)3 Dissolution Al(OH)3 Dissolution pH < 4->Al(OH)3 Dissolution pH > 9 pH > 9 pH > 9->Al(OH)3 Dissolution Lake Breakdown Lake Breakdown Al(OH)3 Dissolution->Lake Breakdown Chelating Agent Chelating Agent Al(OH)3 Dissolution->Chelating Agent Precipitation Precipitation Lake Breakdown->Precipitation Soluble Al-Chelate Complex Soluble Al-Chelate Complex Chelating Agent->Soluble Al-Chelate Complex Stable Suspension Stable Suspension Soluble Al-Chelate Complex->Stable Suspension

References

Technical Support Center: Photodegradation of C.I. 15985:1 under UV Light Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the photodegradation of C.I. 15985:1 (Sunset Yellow FCF Aluminum Lake) under UV light exposure.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during photodegradation experiments with C.I. 15985:1.

Issue 1: Inconsistent or slow degradation rates.

  • Question: My degradation rates for C.I. 15985:1 are not reproducible between experiments. What could be the cause?

  • Answer: Inconsistent degradation rates when working with an insoluble pigment like C.I. 15985:1 often stem from issues with the experimental setup that affect the interaction between the pigment particles and UV light. Key factors to check include:

    • Uniformity of the suspension: The pigment particles must be uniformly suspended to ensure consistent exposure to UV light. Inadequate stirring can lead to settling of the pigment, reducing the surface area available for photoreaction. Ensure your stirring mechanism (e.g., magnetic stirrer) is set to a speed that maintains a homogenous suspension without creating a vortex that could interfere with light penetration.

    • Light source intensity and stability: The output of UV lamps can fluctuate with age and temperature. It is crucial to warm up the lamp for a consistent period before starting each experiment and to monitor its output if possible. Any variations in light intensity will directly impact the degradation kinetics.

    • Reaction vessel positioning: The distance and angle of the reaction vessel relative to the UV lamp must be identical for all experiments. Any change in this positioning will alter the light intensity reaching the sample.

  • Question: The photodegradation of my C.I. 15985:1 sample is much slower than expected. How can I improve the degradation rate?

  • Answer: Slow degradation can be due to several factors. Consider the following to enhance the reaction rate:

    • Introduction of a photocatalyst: The photodegradation of azo dyes can be significantly accelerated by the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). These materials generate highly reactive oxygen species (ROS) under UV irradiation, which are the primary agents of dye degradation.

    • Optimizing pH: The pH of the solution can influence the surface charge of the pigment and any added photocatalyst, affecting the adsorption of reactive species. For Sunset Yellow FCF, degradation is often more efficient in acidic conditions. It is advisable to perform preliminary experiments to determine the optimal pH for your system.

    • Addition of an oxidizing agent: The presence of an oxidizing agent like hydrogen peroxide (H₂O₂) can increase the concentration of hydroxyl radicals (•OH) in the system, which are potent oxidizing agents that can accelerate the degradation of the dye.[1] However, an excess of H₂O₂ can scavenge these radicals, so the concentration should be optimized.

Issue 2: Difficulties in monitoring the degradation process.

  • Question: I am using a UV-Vis spectrophotometer to monitor the degradation, but my absorbance readings are erratic. Why is this happening?

  • Answer: Erratic absorbance readings are a common challenge when working with suspensions. The issue is likely due to the scattering of light by the suspended pigment particles. To obtain reliable data:

    • Sample preparation before measurement: Before each reading, you must separate the solid particles from the solution. This can be achieved by centrifuging the sample and then carefully collecting the supernatant for analysis. Alternatively, a syringe filter (e.g., 0.22 µm) can be used to remove the particles. Consistent sample preparation is key to reproducible results.

    • Baseline correction: Ensure you are using a proper blank for your spectrophotometer. The blank should be the same solvent or buffer used in your reaction mixture.

  • Question: How can I confirm that the decrease in color is due to degradation and not just adsorption of the dye onto a catalyst or the reaction vessel?

  • Answer: This is an important control experiment. To differentiate between adsorption and degradation, run a parallel experiment in the dark with all the same components (pigment, solvent, and catalyst, if used). Stir the mixture for the same duration as your photodegradation experiment. Any decrease in the concentration of the dye in the solution in this dark experiment can be attributed to adsorption.

Issue 3: Analysis of degradation products.

  • Question: I am trying to analyze the degradation products using HPLC, but I am having trouble with sample preparation. What is the best approach for an insoluble pigment?

  • Answer: For HPLC analysis of degradation products from an insoluble pigment, the key is to effectively separate the soluble degradation products from the remaining solid pigment and any catalyst.

    • Extraction of soluble products: After the degradation experiment, centrifuge the sample to pellet the solids. The supernatant will contain the water-soluble degradation products. This supernatant can then be filtered through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

    • Solid-phase extraction (SPE): For more complex matrices or to concentrate the analytes, solid-phase extraction can be a valuable cleanup step.

  • Question: What are the expected degradation products of C.I. 15985:1?

  • Answer: The primary mechanism of photodegradation for azo dyes like Sunset Yellow FCF (the parent dye of C.I. 15985:1) is the cleavage of the azo bond (-N=N-). This results in the formation of smaller aromatic compounds. Studies on Sunset Yellow FCF have identified degradation products such as sulfonated aromatic amines.[2] The presence of the aluminum in the lake pigment is not expected to fundamentally change these primary degradation products of the chromophore itself.

Quantitative Data Summary

The following tables summarize quantitative data for the photodegradation of Sunset Yellow FCF (C.I. 15985), the parent dye of C.I. 15985:1. Note that specific quantitative data for the photodegradation of the aluminum lake (C.I. 15985:1) is limited in the available literature.

Table 1: Degradation Efficiency of Sunset Yellow FCF under Various Conditions

Catalyst/MethodLight SourceInitial ConcentrationDegradation EfficiencyTimeReference
Ailanthus excelsa Roxb. extractNot specified10 mg/mL55%Not specified[3]
Anodic oxidation, electro-Fenton, photoelectro-FentonUVA and Solar light290 mg/L~100% decolorizationVaries[4]
Trametes elegans and Trametes versicolor (fungi)Dark (biodegradation)0.25-1 mMSignificant degradationNot specified[5]

Table 2: Influence of Experimental Parameters on Sunset Yellow FCF Degradation

ParameterEffect on Degradation RateNotes
pHGenerally increases with decreasing pH (more acidic)Optimal pH can depend on the catalyst used.
Catalyst ConcentrationIncreases up to an optimal point, then may decreaseExcess catalyst can increase light scattering and turbidity.
Initial Dye ConcentrationDecreases with increasing initial concentrationAt higher concentrations, more light is absorbed by the dye molecules, reducing the efficiency of the photocatalyst.
Presence of Oxidizing Agents (e.g., H₂O₂)Generally increases the degradation rateConcentration needs to be optimized to avoid scavenging effects.[1]

Experimental Protocols

The following is a generalized protocol for a typical photodegradation experiment of C.I. 15985:1. This should be adapted based on the specific objectives of the research.

Objective: To evaluate the photocatalytic degradation of C.I. 15985:1 using a UV light source and a TiO₂ catalyst.

Materials:

  • C.I. 15985:1 (Sunset Yellow FCF Aluminum Lake)

  • Titanium dioxide (TiO₂, e.g., P25)

  • Deionized water

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • UV lamp (e.g., 365 nm)

  • Jacketed beaker or photoreactor

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of the Pigment Suspension:

    • Prepare a stock suspension of C.I. 15985:1 in deionized water (e.g., 50 mg/L). Use an ultrasonic bath to ensure the pigment is well-dispersed.

    • In a typical experiment, add a specific volume of this stock suspension to the photoreactor.

  • Addition of Photocatalyst and pH Adjustment:

    • Add the desired amount of TiO₂ catalyst to the pigment suspension (e.g., 1 g/L).

    • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH while stirring.

  • Adsorption-Desorption Equilibrium:

    • Before UV irradiation, stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the pigment and the catalyst surface.

    • Take an initial sample ("time 0") at the end of this period.

  • Photoreaction:

    • Position the photoreactor at a fixed distance from the UV lamp. If using a jacketed beaker, circulate water to maintain a constant temperature.

    • Turn on the UV lamp to initiate the photoreaction, while continuously stirring the suspension.

  • Sampling:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis (UV-Vis Spectrophotometry):

    • For each aliquot, centrifuge the sample (e.g., at 5000 rpm for 10 minutes) to separate the solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of Sunset Yellow FCF (around 482 nm).

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance (at time 0) and Aₜ is the absorbance at time t.

  • Data Analysis:

    • Plot the degradation efficiency as a function of time to determine the reaction kinetics.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical pathways involved in the photodegradation of C.I. 15985:1's parent dye.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_suspension Prepare C.I. 15985:1 Suspension add_catalyst Add Photocatalyst (e.g., TiO2) prep_suspension->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph dark_stir Stir in Dark (Adsorption Equilibrium) adjust_ph->dark_stir uv_irrad UV Irradiation (Photoreaction) dark_stir->uv_irrad sampling Take Samples at Time Intervals uv_irrad->sampling centrifuge Centrifuge & Filter sampling->centrifuge uv_vis UV-Vis Spectrophotometry centrifuge->uv_vis hplc HPLC for Degradation Products (Optional) centrifuge->hplc

Caption: Experimental workflow for the photodegradation of C.I. 15985:1.

Degradation_Pathway parent_dye Sunset Yellow FCF (C.I. 15985) azo_cleavage Azo Bond Cleavage (-N=N-) parent_dye->azo_cleavage UV Light / Catalyst intermediate1 Sulfanilic Acid Derivative azo_cleavage->intermediate1 intermediate2 Amino-Naphthol Sulfonic Acid Derivative azo_cleavage->intermediate2 ros Reactive Oxygen Species (•OH, O₂⁻) ros->azo_cleavage mineralization Further Oxidation (Mineralization) intermediate1->mineralization intermediate2->mineralization end_products CO₂, H₂O, SO₄²⁻, NO₃⁻ mineralization->end_products

Caption: Proposed photodegradation pathway of Sunset Yellow FCF.

References

Technical Support Center: Optimizing Protein Staining with Sunset Yellow Aluminium Lake

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of Sunset Yellow Aluminium Lake for protein staining is not a standard or widely documented laboratory practice. This colorant is primarily manufactured for use in food, drug, and cosmetic industries. The following guidelines are based on the general principles of protein staining with anionic dyes and published research on the use of other food dyes for this purpose. These protocols and troubleshooting tips are intended for research and investigational use only.

Frequently Asked Questions (FAQs)

Q1: Can Sunset Yellow Aluminium Lake be used for staining proteins on gels and membranes?

A1: While not a conventional protein stain, some research has indicated that food dyes, including Sunset Yellow FCF (the soluble form of the lake), can be used for rapid staining of proteins on polyacrylamide gels.[1][2] The mechanism is presumed to be similar to other anionic dyes like Ponceau S, which bind to positively charged amino acid residues and non-polar regions of proteins under acidic conditions.[3][4]

Q2: What is the primary mechanism of action for Sunset Yellow staining of proteins?

A2: Sunset Yellow is an anionic azo dye.[4][5] Its negatively charged sulfonate groups are thought to interact electrostatically with positively charged amino groups on basic amino acid residues (like lysine and arginine) and the N-terminus of proteins.[4] This interaction is typically enhanced in an acidic environment, which ensures that the protein's amino groups are protonated (positively charged).

Q3: How does Sunset Yellow staining compare to Coomassie Brilliant Blue or Ponceau S?

A3: Studies on similar food dyes suggest they can offer a much faster staining and destaining time—often within an hour—compared to the several hours or overnight procedures required for Coomassie Brilliant Blue.[1][2][6][7][8] However, the sensitivity and linearity for quantitative analysis have not been as extensively characterized as established methods like Coomassie or fluorescent stains. Ponceau S is a reversible stain commonly used to check transfer efficiency on membranes, and Sunset Yellow could potentially serve a similar purpose.[3][9][10]

Q4: Is the staining with Sunset Yellow Aluminium Lake reversible?

A4: Based on the behavior of analogous anionic dyes like Ponceau S, the staining should be reversible.[9] Washing the membrane or gel with a neutral or slightly alkaline buffer (like TBS-T) should disrupt the electrostatic interactions and elute the dye, allowing for subsequent downstream applications like immunoblotting.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Protein Bands Ineffective Protein Transfer (Membranes): Proteins did not transfer efficiently from the gel to the membrane.- Verify transfer setup and conditions. - Ensure good contact between the gel and membrane, removing all air bubbles.[11] - Confirm the transfer was performed in the correct direction (towards the positive electrode).[11]
Low Protein Concentration: The amount of protein loaded is below the detection limit of the dye.- Increase the amount of protein loaded per lane. - Concentrate the protein sample before loading.
Incorrect Staining pH: The pH of the staining solution is not acidic enough to facilitate binding.- Ensure the staining solution contains an acid (e.g., 1-5% acetic acid) to lower the pH.
Insufficient Staining Time: Incubation time was too short for the dye to bind effectively.- Increase the incubation time in the staining solution (e.g., from 5 minutes to 15-20 minutes).
High Background Staining Insufficient Washing/Destaining: Excess dye was not adequately removed.- Increase the number and duration of washes with distilled water or destaining solution. - For membranes, washing with TBS-T can help remove background before imaging.[4]
Dye Precipitation: The dye has precipitated onto the gel or membrane surface.- Filter the staining solution before use to remove any particulates. - Ensure the staining solution is properly dissolved.
Contaminated Buffers: Particulates or contaminants in buffers can settle on the membrane.[12]- Use freshly prepared, filtered buffers for all washing and staining steps.
Uneven Staining or Splotches Uneven Agitation: The gel or membrane was not fully and evenly submerged during staining or washing.- Use a rocking or orbital shaker to ensure even agitation during all incubation steps.[11] - Ensure enough solution is used to completely cover the membrane or gel.[11]
Air Bubbles: Air bubbles were trapped between the gel and membrane during transfer.- Carefully use a roller or pipette to remove any air bubbles before starting the transfer.[11]
Dirty Containers: Residue in the staining tray can transfer to the membrane.- Thoroughly clean all staining trays before use.
Difficulty Destaining (Reversing the Stain) Over-staining: The gel or membrane was left in the staining solution for an excessive amount of time.- Reduce the initial staining time. - Perform additional washes with a mild alkaline buffer (e.g., TBS-T with a small amount of Tween 20) to help strip the dye.
Strong Dye-Protein Interaction: The dye has bound very tightly to certain proteins.- For membranes, proceed with the blocking step of a Western blot; the blocking buffer often helps to remove residual stain.[4]

Experimental Protocols & Methodologies

Protocol 1: Rapid Staining of Proteins on PVDF/Nitrocellulose Membranes

This protocol is adapted from standard procedures for Ponceau S staining and is intended for verifying protein transfer efficiency before immunoblotting.

Materials:

  • Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 5% (v/v) Acetic Acid. To prepare 100 mL, dissolve 100 mg of Sunset Yellow FCF powder in 95 mL of distilled water, then add 5 mL of glacial acetic acid.

  • Destain Solution: Distilled water or TBS-T (Tris-Buffered Saline with Tween 20).

  • PVDF or Nitrocellulose membrane with transferred proteins.

Procedure:

  • Following protein transfer, briefly wash the membrane in distilled water for 1-2 minutes to remove residual transfer buffer.[3]

  • Immerse the membrane completely in the Sunset Yellow Staining Solution.

  • Incubate for 5-10 minutes at room temperature with gentle agitation on a rocker.

  • Decant the staining solution (it can often be reused).

  • Rinse the membrane with distilled water until the protein bands are clearly visible against a low-background.[9] Avoid prolonged washing, as this can cause the protein bands to fade.

  • Image the membrane to document transfer efficiency.

  • To completely destain for subsequent immunoblotting, wash the membrane with several changes of TBS-T for 5-10 minutes each, until the color is gone.[4]

  • Proceed with the blocking step as required for your Western blot protocol.

Protocol 2: Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is based on findings for rapid staining of gels with food colorants.[1]

Materials:

  • Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 10% (v/v) Acetic Acid, 40% (v/v) Methanol.

  • Destaining Solution: 10% (v/v) Acetic Acid, 40% (v/v) Methanol.

  • Polyacrylamide gel post-electrophoresis.

Procedure:

  • After electrophoresis, place the gel in a clean container.

  • (Optional Fixation) Add a fixation solution (e.g., 50% methanol, 10% acetic acid) and incubate for 15-30 minutes. This step helps precipitate the proteins within the gel matrix.

  • Decant the fixation solution and add enough Sunset Yellow Staining Solution to fully submerge the gel.

  • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Decant the staining solution.

  • Add Destaining Solution and agitate for 15-60 minutes, changing the destain solution every 15-20 minutes until protein bands are clearly visible against a clear background.

  • Image the gel.

Data Presentation

Table 1: Hypothetical Optimization of Staining Time on PVDF Membranes

(This data is illustrative and should be determined empirically)

Staining Time (min)Protein Load (µg)Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
110150503.0
510450756.0
10107001205.8
15107501804.2

Visualizations

Experimental Workflow and Decision Points

G cluster_prep Preparation & Transfer cluster_stain Staining Protocol cluster_eval Evaluation & Troubleshooting cluster_downstream Downstream Application sds_page 1. SDS-PAGE transfer 2. Protein Transfer to Membrane sds_page->transfer rinse1 3. Brief Rinse (dH2O) transfer->rinse1 stain 4. Stain (Sunset Yellow, 5-10 min) rinse1->stain rinse2 5. Destain (dH2O) stain->rinse2 eval 6. Image & Evaluate Transfer rinse2->eval proceed Bands OK: Proceed to Destain & Block eval->proceed Success troubleshoot Bands Weak/Absent: Troubleshoot eval->troubleshoot Failure destain 7. Full Destain (TBS-T) proceed->destain block 8. Blocking Step destain->block immunoblot 9. Immunoblotting block->immunoblot

Caption: Workflow for membrane staining with Sunset Yellow.

Troubleshooting Logic for Weak Staining

G start Problem: Weak or No Bands q1 Is this a membrane or gel? start->q1 check_transfer Check Transfer Efficiency (e.g., with a standard protein) q1->check_transfer Membrane check_protein_load_gel Increase Protein Load q1->check_protein_load_gel Gel check_protein_load Increase Protein Load check_transfer->check_protein_load optimize_stain Optimize Staining: - Increase Time - Ensure Acidic pH check_protein_load->optimize_stain optimize_stain_gel Optimize Staining: - Increase Time - Add Fixation Step check_protein_load_gel->optimize_stain_gel

Caption: Decision tree for troubleshooting weak staining.

References

Technical Support Center: C.I. 15985:1 Destaining in Polyacrylamide Gels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the destaining of C.I. 15985:1 (Sunset Yellow FCF) in polyacrylamide gels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the destaining of polyacrylamide gels stained with C.I. 15985:1.

Question: Why is the background of my gel still highly colored after destaining?

Answer: A high background can obscure protein bands and is a common issue. Several factors can contribute to this:

  • Insufficient Destaining Time: The destaining process may not have been long enough to allow the unbound dye to diffuse out of the gel matrix.

  • Saturated Destaining Solution: The destaining solution may have become saturated with the dye, preventing further removal from the gel.

  • Residual SDS: If sodium dodecyl sulfate (SDS) is not adequately removed, it can interfere with the destaining process.[1][2][3]

Solutions:

  • Extend Destaining Time: Continue destaining with gentle agitation, monitoring the gel periodically.[4]

  • Change Destaining Solution: Replace the saturated destaining solution with a fresh batch. Multiple changes may be necessary.[4][5][6][7]

  • Incorporate an Adsorbent: Placing a folded paper towel or Kimwipes into the destaining container can help absorb the free dye from the solution, accelerating the destaining process.[6][8][9]

  • Pre-Stain Wash: Before staining, wash the gel with deionized water to remove residual SDS.[1][10]

Question: My protein bands are very faint or have disappeared after destaining. What happened?

Answer: The loss of band intensity, or "over-destaining," can occur when the destaining process is too harsh or prolonged.

  • Excessive Destaining: Leaving the gel in the destaining solution for too long can cause the dye to leach out from the protein bands.

  • Harsh Destaining Solution: A high concentration of methanol or ethanol in the destaining solution can lead to the removal of the dye from the proteins.

Solutions:

  • Monitor Closely: Check the gel frequently during destaining and stop the process once the desired band-to-background ratio is achieved.

  • Use a Milder Destain: Reduce the percentage of alcohol in your destaining solution.

  • Water Wash: For some dyes, destaining in water alone can be a gentler alternative.[10][11]

  • Re-staining: If bands are completely lost, it may be possible to re-stain the gel, although this is not always successful.

Question: I see uneven staining or splotches on my gel. What is the cause?

Answer: Uneven staining or the presence of artifacts can be due to several factors during the staining and destaining process.

  • Incomplete Submersion: If the gel is not fully submerged in the staining or destaining solution, it can lead to uneven results.[2]

  • Insufficient Agitation: Without gentle and consistent agitation, the dye and destaining solution may not be evenly distributed across the gel.[2][9]

  • Contamination: Handling the gel without gloves can transfer oils and proteins, leading to blotches.[12]

Solutions:

  • Ensure Complete Submersion: Use a sufficient volume of solution to fully cover the gel at all stages.

  • Maintain Gentle Agitation: Use a rocking platform or orbital shaker to ensure even distribution of solutions.[2][9][10]

  • Proper Gel Handling: Always wear gloves when handling polyacrylamide gels.[12]

Frequently Asked Questions (FAQs)

Question: What are the standard components of a destaining solution?

Answer: Most common destaining solutions for polyacrylamide gels are alcohol-based and contain:

  • An Organic Solvent: Typically methanol or ethanol, which helps to remove the dye from the gel matrix.[4][5]

  • An Acid: Usually acetic acid, which helps to fix the proteins in the gel and provides an acidic environment that can aid in destaining.[4][5]

  • Water: To make up the remainder of the volume.

A common formulation is 40% methanol and 10% acetic acid in water.[4]

Question: Can I speed up the destaining process?

Answer: Yes, there are several ways to accelerate destaining:

  • Microwaving: Briefly heating the gel in the destaining solution in a microwave can significantly speed up the process.[7][8][10][13] Use caution and ensure the container is loosely covered to avoid pressure buildup.

  • Using Adsorbents: As mentioned in the troubleshooting guide, adding Kimwipes or a paper towel to the destaining solution can help remove the dye more quickly.[6][8][9]

  • Increasing Agitation: More vigorous (but still gentle enough not to damage the gel) agitation can improve the rate of diffusion.

Question: How long should I destain my gel?

Answer: The optimal destaining time can vary widely depending on the thickness of the gel, the concentration of the dye used, and the composition of the destaining solution. It can range from a few hours to overnight.[4] The best approach is to monitor the gel visually and stop the process when the protein bands are clearly visible against a relatively clear background.

Question: Can I reuse my destaining solution?

Answer: While it is possible to recycle destaining solution, its effectiveness will decrease as it becomes saturated with dye. For best results, it is recommended to use fresh destaining solution, especially when faint protein bands are expected.[8]

Experimental Protocols

Adapted Destaining Protocol for C.I. 15985:1

This is a suggested starting protocol adapted from standard Coomassie Brilliant Blue destaining procedures. Optimization may be required.

  • Post-Staining Rinse: After staining with C.I. 15985:1, briefly rinse the gel with deionized water to remove excess surface stain.[10]

  • Initial Destain: Place the gel in a container with a sufficient volume of destaining solution (e.g., 40% methanol, 10% acetic acid in water) to fully submerge it.[4]

  • Agitation: Gently agitate the gel on a rocking platform or orbital shaker at room temperature.[10]

  • Solution Changes: After approximately 2 hours, or when the destaining solution is visibly colored, replace it with a fresh solution.[5] Repeat this step as necessary until the background is sufficiently clear.

  • Final Wash: Once the desired level of destaining is achieved, transfer the gel to deionized water for a final wash. This will help to rehydrate the gel and remove residual destaining solution.

  • Storage: For long-term storage, the gel can be kept in a 5% acetic acid solution at 4°C.

Data Presentation

Table 1: Comparison of Destaining Protocol Parameters

ParameterAdapted C.I. 15985:1 Protocol (Suggested)Standard Coomassie R-250 Protocol
Destaining Solution 40% Methanol, 10% Acetic Acid10% Ethanol, 7.5% Acetic Acid or 40% Methanol, 10% Acetic Acid[4][10]
Typical Duration 2 hours to overnight (requires monitoring)2 hours to overnight[4][5]
Agitation Continuous gentle agitationContinuous gentle agitation[10]
Microwave Acceleration Possible (use with caution)Yes, for 1-minute intervals[8][10]
Storage Solution 5% Acetic Acid20% Ammonium Sulfate or deionized water[10]

Visualizations

ExperimentalWorkflow cluster_electrophoresis Gel Electrophoresis cluster_staining Staining cluster_destaining Destaining cluster_analysis Analysis A Run Polyacrylamide Gel B Stain with C.I. 15985:1 A->B C Rinse with Deionized Water B->C D Incubate in Destaining Solution with Agitation C->D E Change Destaining Solution D->E Repeat as needed F Final Wash in Deionized Water D->F E->D G Image and Analyze Gel F->G TroubleshootingTree cluster_solutions1 cluster_solutions2 cluster_solutions3 Start High Background? Node1 Extend Destaining Time Start->Node1 Yes Node2 Change Destaining Solution Start->Node2 Yes Node3 Add Adsorbent (e.g., Kimwipes) Start->Node3 Yes FaintBands Faint/No Bands? Start->FaintBands No Node4 Stop Destaining FaintBands->Node4 Yes Node5 Use Milder Destain in Future FaintBands->Node5 Yes Node6 Consider Re-staining FaintBands->Node6 Yes UnevenStain Uneven Staining? FaintBands->UnevenStain No Node7 Ensure Full Submersion UnevenStain->Node7 Yes Node8 Increase/Ensure Agitation UnevenStain->Node8 Yes Node9 Handle Gel with Gloves UnevenStain->Node9 Yes End Problem Resolved UnevenStain->End No

References

Technical Support Center: Stains of "Food Yellow 3:1" (Quinoline Yellow SS) on Laboratory Glassware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering "Food Yellow 3:1" (also known as Quinoline Yellow SS or Solvent Yellow 33) stains on laboratory glassware.

Troubleshooting Guide

Issue: Yellow stains remain on glassware after washing with water and standard laboratory detergent.

  • Question 1: Why are the yellow stains not coming off with water and detergent? Answer: "this compound" or Quinoline Yellow SS is a water-insoluble organic dye.[1] Standard aqueous cleaning solutions and detergents are generally ineffective at dissolving and removing this type of compound. The dye has low solubility in water, which prevents its removal through simple washing.

  • Question 2: What is the recommended initial step to remove these stains? Answer: The recommended first step is to perform a pre-rinse with a suitable organic solvent to dissolve the dye.[2][3][4] Acetone and ethanol are effective choices due to the high solubility of Quinoline Yellow SS in these solvents. This initial rinse will remove the bulk of the stain before proceeding with a more thorough cleaning.

  • Question 3: What should I do if a solvent rinse does not completely remove the stain? Answer: For stubborn stains, soaking the glassware in an appropriate organic solvent or a laboratory-grade detergent solution is recommended.[4] Soaking for several hours or overnight can help to loosen and dissolve persistent residues. Gentle scrubbing with a soft brush during or after soaking can also be effective.

  • Question 4: Are there more aggressive cleaning methods for very persistent stains? Answer: For highly resistant stains, more aggressive cleaning methods can be employed, but these should be used with caution and appropriate safety measures. Options include using a base bath (a saturated solution of potassium hydroxide in ethanol) or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). These solutions are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Chromic acid can also be used, but it is a carcinogen and very corrosive, so it should be handled with extreme care.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is "this compound"? A1: "this compound" is a common name for Quinoline Yellow SS (Spirit Soluble), a synthetic quinoline-based dye.[1] It is also referred to as Solvent Yellow 33. It is insoluble in water but soluble in nonpolar organic solvents.[1]

  • Q2: What are the primary solvents for dissolving Quinoline Yellow SS? A2: Quinoline Yellow SS is soluble in various organic solvents. Acetone, ethanol, and other nonpolar organic solvents are effective for dissolving this dye.[1]

  • Q3: Is it safe to heat the solvents to improve cleaning efficiency? A3: While gently warming some solvents can increase their efficacy, this should be done with extreme caution due to the flammability of many organic solvents. Never heat solvents with an open flame. A controlled heating mantle or a warm water bath in a well-ventilated fume hood are safer alternatives.

  • Q4: What safety precautions should I take when cleaning with organic solvents? A4: Always work in a well-ventilated area, preferably a fume hood, when using organic solvents.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Dispose of the used solvent in a designated organic waste container.

  • Q5: How do I properly dispose of the waste generated from the cleaning process? A5: All organic solvent waste should be collected in a clearly labeled hazardous waste container for proper disposal according to your institution's environmental health and safety guidelines.[7] Acidic and basic cleaning solutions should be neutralized before disposal.

Data Presentation

Table 1: Solubility of Quinoline Yellow SS in Common Laboratory Solvents

SolventSolubility
WaterInsoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
TolueneSoluble
HexaneSparingly Soluble

This table is based on the general characteristics of Quinoline Yellow SS as a water-insoluble, spirit-soluble dye.

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for Quinoline Yellow SS Stains

  • Initial Solvent Rinse:

    • Under a fume hood, rinse the interior surfaces of the stained glassware with acetone or ethanol.

    • Swirl the solvent to ensure it comes into contact with all stained areas.

    • Decant the solvent into a designated organic waste container.

    • Repeat the rinse 2-3 times or until the yellow color is no longer visible in the solvent.

  • Detergent Wash:

    • Wash the glassware with a laboratory-grade detergent and warm water.

    • Use a non-abrasive brush to scrub the inside of the glassware to remove any remaining residue.

  • Rinsing:

    • Rinse the glassware thoroughly with tap water to remove all traces of detergent.

    • Perform a final rinse 3-4 times with deionized water to prevent water spots and mineral contamination.[4]

  • Drying:

    • Allow the glassware to air dry on a rack.

    • Alternatively, for faster drying, rinse with a small amount of acetone and place it in a drying oven at an appropriate temperature.

Protocol 2: Deep Cleaning for Stubborn Quinoline Yellow SS Stains

  • Solvent Soak:

    • If a standard rinse is ineffective, fully immerse the stained glassware in a covered container filled with acetone or ethanol.

    • Allow the glassware to soak for several hours or overnight.

  • Mechanical Agitation:

    • After soaking, use a soft brush to gently scrub the stained areas.

    • For enclosed glassware, adding a small amount of the solvent and swirling or sonicating in an ultrasonic bath can be effective.

  • Follow-up Cleaning:

    • After the stain is removed, follow steps 2-4 of the "Standard Cleaning Procedure" to ensure the glassware is completely clean and free of solvent residue.

Mandatory Visualization

Stain_Removal_Workflow cluster_start cluster_procedure Cleaning Procedure cluster_troubleshooting Troubleshooting cluster_end start Stained Glassware solvent_rinse Rinse with Acetone/Ethanol start->solvent_rinse detergent_wash Wash with Lab Detergent solvent_rinse->detergent_wash di_rinse Rinse with Deionized Water detergent_wash->di_rinse stain_persists Stain Persists? di_rinse->stain_persists dry Dry Glassware solvent_soak Soak in Solvent stain_persists->solvent_soak Yes clean_glassware Clean Glassware stain_persists->clean_glassware No solvent_soak->detergent_wash aggressive_clean Aggressive Cleaning (e.g., Base Bath) solvent_soak->aggressive_clean If soaking fails aggressive_clean->detergent_wash

Caption: Troubleshooting workflow for removing "this compound" stains.

References

Impact of pH on the stability and color of Sunset Yellow Aluminium Lake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and color of Sunset Yellow Aluminium Lake. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Sunset Yellow Aluminium Lake and how is it formed?

A1: Sunset Yellow Aluminium Lake is a pigment created by precipitating the water-soluble food dye Sunset Yellow FCF (FD&C Yellow No. 6) onto a substrate of aluminum hydroxide. This process renders the colorant insoluble in water and many organic solvents, making it suitable for coloring dry preparations, fats, and oils where the use of a soluble dye would lead to bleeding or migration of the color.

Q2: What is the general pH stability range for Sunset Yellow Aluminium Lake?

A2: Sunset Yellow Aluminium Lake is generally considered stable within a pH range of 3 to 8. Within this range, it should not exhibit significant color changes or degradation.

Q3: What happens to the color of Sunset Yellow Aluminium Lake outside of its stable pH range?

A3: Outside the stable pH range of 3-8, the color of Sunset Yellow Aluminium Lake can change. In acidic conditions (pH below 3), the color may shift, and in alkaline conditions (pH above 8), it typically changes to a reddish-brown hue.

Q4: Can pH affect the stability of the lake structure itself?

A4: Yes, extreme pH values can compromise the integrity of the aluminum lake. The aluminum hydroxide substrate is amphoteric, meaning it can react with both acids and bases. In strongly acidic or alkaline conditions, the aluminum hydroxide can dissolve, leading to the leaching of the Sunset Yellow dye from the lake.

Q.5: What are the primary factors that can cause color fading or instability in my formulation containing Sunset Yellow Aluminium Lake?

A5: Besides pH, other factors can contribute to color instability. These include exposure to light (photodegradation), high temperatures, and interaction with other ingredients in your formulation, such as reducing agents or strong oxidizing agents. However, pH is a very common factor in color instability issues with this lake.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Color Fading or Changing Shade pH Shift in Formulation: The pH of your product may have shifted outside the stable 3-8 range.Measure the pH of your formulation. If it is outside the 3-8 range, consider using a buffering agent to maintain the pH within the stable range.
Interaction with Other Ingredients: Acidic or alkaline excipients in your formulation could be locally altering the pH around the lake particles.Review the composition of your formulation. If you have highly acidic or alkaline components, consider if they can be substituted or if their concentration can be reduced. Also, consider the order of addition of ingredients during manufacturing.
"Bleeding" or Migration of Color Lake Breakdown Due to Extreme pH: If the pH is too low or too high, the aluminum hydroxide substrate can dissolve, releasing the soluble Sunset Yellow dye.This is a clear indication of lake instability. The primary solution is to adjust and buffer the pH of your formulation to be within the 3-8 range. You may also need to re-evaluate the suitability of the lake for your specific formulation.
Inconsistent Color in Different Batches Variation in Raw Material pH: The pH of your raw materials, including the Sunset Yellow Aluminium Lake itself, may vary between batches.Implement a quality control step to measure the pH of all incoming raw materials, including a 2% slurry of the Sunset Yellow Aluminium Lake. A typical pH for a 2% slurry of the lake is between 4 and 5.5.

Quantitative Data

Table 1: Illustrative Impact of pH on Aluminum Leaching (Analogous Data)

Condition pH Observation
Strongly Acidic< 3Significant increase in aluminum leaching.
Weakly Acidic to Neutral4 - 8Minimal aluminum leaching.
Strongly Alkaline> 9Significant increase in aluminum leaching.

Table 2: Qualitative Color Changes of Sunset Yellow Aluminium Lake with pH

pH Range Observed Color
< 3Potential for color shift and instability
3 - 8Stable Yellow-Orange
> 8Reddish-Brown

Experimental Protocols

To assist in quantifying the stability of Sunset Yellow Aluminium Lake in your specific formulations, the following experimental protocols are provided.

Protocol 1: Determination of Dye Leaching via UV-Vis Spectrophotometry

Objective: To quantify the amount of Sunset Yellow dye that leaches from the aluminum lake into a solution at a specific pH.

Materials:

  • Sunset Yellow Aluminium Lake

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Methodology:

  • Prepare a stock suspension of Sunset Yellow Aluminium Lake in deionized water (e.g., 1 mg/mL).

  • In separate centrifuge tubes, add a known volume of the stock suspension to a known volume of each buffer solution to achieve a final desired concentration.

  • Agitate the samples for a predetermined time at a controlled temperature to simulate your product's storage conditions.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the insoluble lake.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Measure the absorbance of the filtered supernatant at the maximum absorption wavelength (λmax) of Sunset Yellow FCF, which is approximately 480 nm at pH 1 and 443 nm at pH 13.[1] It is advisable to determine the λmax for each pH buffer used.

  • Prepare a standard curve of Sunset Yellow FCF dye in each buffer solution to determine the concentration of the leached dye in your samples.

  • Calculate the percentage of dye leached from the lake.

Protocol 2: Colorimetric Analysis of Sunset Yellow Aluminium Lake Stability

Objective: To quantitatively measure the color of Sunset Yellow Aluminium Lake at different pH values using the CIELAB color space.

Materials:

  • Sunset Yellow Aluminium Lake

  • Buffer solutions at various pH values

  • Colorimeter or spectrophotometer with color measurement capabilities

  • Sample holders

Methodology:

  • Prepare a series of suspensions of Sunset Yellow Aluminium Lake in buffer solutions of varying pH.

  • Ensure a consistent concentration of the lake in each suspension.

  • Calibrate the colorimeter according to the manufacturer's instructions.

  • Measure the L, a, and b* values of each suspension.

    • L* represents lightness (0 = black, 100 = white).

    • a* represents the red/green axis (+a* = red, -a* = green).

    • b* represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Record the CIELAB values for each pH.

  • The color difference (ΔE*) between samples can be calculated to quantify the magnitude of the color change.

Visualizations

pH_Impact_on_Lake_Stability cluster_stable Stable pH Range (3-8) cluster_acidic Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 8) StableLake Sunset Yellow Aluminium Lake (Intact Structure, Stable Color) AcidicReaction H+ ions attack Al(OH)3 substrate StableLake->AcidicReaction pH decreases AlkalineReaction OH- ions dissolve Al(OH)3 substrate StableLake->AlkalineReaction pH increases DyeLeachingAcid Sunset Yellow Dye Leaches (Color Instability/Fading) AcidicReaction->DyeLeachingAcid DyeLeachingAlkaline Sunset Yellow Dye Leaches (Color changes to Red-Brown) AlkalineReaction->DyeLeachingAlkaline

Caption: Logical relationship of pH impact on Sunset Yellow Aluminium Lake stability.

Experimental_Workflow_Dye_Leaching start Start: Prepare Lake Suspension in Buffers of Varying pH agitate Agitate under Controlled Conditions (Time, Temperature) start->agitate centrifuge Centrifuge to Pellet Insoluble Lake agitate->centrifuge supernatant Collect and Filter Supernatant centrifuge->supernatant measure Measure Absorbance of Supernatant (UV-Vis Spectrophotometer) supernatant->measure calculate Calculate Leached Dye Concentration (Using Standard Curve) measure->calculate end End: Quantify Dye Leaching calculate->end

Caption: Experimental workflow for determining dye leaching from Sunset Yellow Aluminium Lake.

References

Minimizing background staining with C.I. 15985:1 in electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. 15985:1 in Electrophoresis

Topic: Minimizing Background Staining with C.I. 15985:1

The use of C.I. 15985:1 (Sunset Yellow FCF Aluminum Lake) as a staining agent in electrophoresis is a novel application. As an insoluble aluminum lake pigment, its properties differ significantly from common soluble dyes like Coomassie Blue or ethidium bromide.[1][2][3] The primary challenge with insoluble pigments is their tendency to become physically trapped within the gel matrix, leading to high background staining that can obscure results. This guide provides targeted troubleshooting advice and protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is C.I. 15985:1 and why does it cause high background in gels?

A1: C.I. 15985:1 is the aluminum lake of the Sunset Yellow FCF dye.[4][5] Unlike soluble dyes that bind to molecules chemically, this is an insoluble pigment composed of fine particles.[1] High background occurs because these particles get physically trapped in the pores of the electrophoresis gel, rather than washing out during destaining. Coloring is achieved through the dispersion of these particles.[1]

Q2: Can I use C.I. 15985:1 for both polyacrylamide (PAGE) and agarose gels?

A2: While it can be attempted with both, you may encounter different challenges. Polyacrylamide gels have smaller, more uniform pores, which might increase particle trapping and background. Agarose gels have larger pores, which could allow for easier removal of unbound pigment, but this depends heavily on the pigment's particle size.

Q3: Is C.I. 15985:1 a fluorescent stain?

A3: No, C.I. 15985:1 is a non-fluorescent colorant. Visualization is based on visible light, where bands of interest would ideally appear as colored bands against a clear background.

Q4: My stained bands are very faint, but the background is high. What should I do?

A4: This indicates poor specific binding and high non-specific particle trapping. The primary solution is to enhance the destaining process. This can be achieved by increasing the duration of the wash, elevating the temperature, and incorporating detergents into the destaining solution to help dislodge trapped particles.

Troubleshooting Guide

Issue / QuestionPotential Cause(s)Recommended Solution(s)
High, uniform background across the entire gel. 1. Pigment Aggregation: The C.I. 15985:1 solution was not properly dispersed, leading to large particle clumps getting stuck in the gel matrix. 2. Excessive Concentration: The staining solution contains too much pigment. 3. Insufficient Destaining: The washing steps are too short or not effective enough to remove unbound pigment.1. Improve Dispersion: Before use, sonicate the staining solution for 5-10 minutes or vortex vigorously to create a fine, homogenous suspension. 2. Optimize Concentration: Reduce the pigment concentration in the staining solution by 50% or more. Titrate to find the lowest effective concentration. 3. Enhance Destaining: Increase destaining time, perform additional washes with deionized water, and add a low concentration of a detergent (e.g., 0.1% SDS or Tween 20) to the destain solution to help solubilize and remove trapped particles.
Speckled or blotchy background. Incomplete Pigment Dispersion: Large, undissolved pigment particles are adhering to or are embedded in the gel.Filter the Staining Solution: Before adding it to the gel, pass the staining solution through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove larger aggregates. Ensure you sonicate the solution first to break up clumps.
Bands are visible but have fuzzy edges and poor resolution. Pigment Interference: The pigment particles may interfere with the electrophoresis process itself if included in the gel or running buffer, affecting the migration of molecules.Post-Staining Only: Do not add C.I. 15985:1 to the gel matrix or running buffer. Use it exclusively as a post-electrophoresis stain after the separation is complete.[6]
The gel is brittle or has cracked after staining/destaining. Harsh Destaining Conditions: High concentrations of organic solvents (e.g., methanol, ethanol) in the destaining solution can cause polyacrylamide gels to shrink or crack.Modify Destain Composition: Reduce the concentration of organic solvents or replace them with a detergent-based aqueous solution. If a solvent is necessary, use it in shorter washing steps followed by rehydration in water.

Quantitative Data Summary

Since C.I. 15985:1 is not a standard electrophoresis stain, established quantitative data is limited. The following table provides suggested starting parameters for optimization experiments.

Table 1: Example Optimization Parameters for Staining with C.I. 15985:1

ParameterStarting RecommendationOptimization RangeRationale
Pigment Concentration 0.05% (w/v)0.01% - 0.2%Lower concentrations reduce the particle load, minimizing background.
Staining Time 30 minutes15 - 60 minutesSufficient time for binding without excessive particle trapping.
Destain Solution Deionized Water + 0.1% Tween 20Add 0.05-0.2% SDS or Tween 20Detergents aid in the removal of non-specifically bound/trapped pigment particles.
Destaining Time 2 hours (with 3 changes of solution)1 - 6 hoursExtended washing is critical for clearing the background.
Washing Temperature 25°C (Room Temp)25°C - 37°CSlightly elevated temperature can increase the efficiency of destaining.

Experimental Protocols

Detailed Protocol for Staining with C.I. 15985:1

This protocol is designed for a standard polyacrylamide or agarose mini-gel.

1. Preparation of Staining Solution (100 mL): a. Weigh 50 mg (0.05%) of C.I. 15985:1 powder. b. Add it to 100 mL of deionized water. c. Place the solution in an ultrasonic bath for 10 minutes to ensure maximal dispersion of pigment particles. d. Visually inspect for large aggregates. If present, filter through a 0.45 µm syringe filter.

2. Post-Electrophoresis Washing: a. After electrophoresis is complete, carefully remove the gel from the cassette. b. Place the gel in a clean container with at least 200 mL of deionized water. c. Gently agitate on an orbital shaker for 10 minutes. This step removes residual buffer salts that might interfere with staining.

3. Staining Procedure: a. Decant the water from the gel container. b. Add the freshly sonicated C.I. 15985:1 staining solution, ensuring the gel is fully submerged. c. Agitate gently on an orbital shaker for 30 minutes at room temperature.

4. Destaining Procedure: a. Pour off the staining solution. b. Add 200 mL of destaining solution (Deionized Water + 0.1% Tween 20). c. Agitate on an orbital shaker for 1 hour. d. Replace the destain solution with a fresh 200 mL aliquot. e. Continue destaining with agitation, changing the solution every 1-2 hours, until the background is sufficiently clear and the bands are distinct. This may take several hours.[7]

Mandatory Visualization

The following diagram outlines a logical workflow for troubleshooting high background staining issues when using C.I. 15985:1.

G cluster_0 Troubleshooting Workflow start High Background Staining Observed stain_solution Problem Area: Staining Solution start->stain_solution stain_process Problem Area: Staining Process start->stain_process destain_process Problem Area: Destaining Process start->destain_process cause_agg Cause: Pigment Aggregation stain_solution->cause_agg cause_conc Cause: Concentration Too High stain_solution->cause_conc sol_agg Solution: Sonicate or Filter Solution cause_agg->sol_agg sol_conc Solution: Dilute Staining Solution cause_conc->sol_conc cause_time Cause: Staining Time Too Long stain_process->cause_time sol_time Solution: Reduce Incubation Time cause_time->sol_time cause_wash Cause: Insufficient Washing destain_process->cause_wash cause_comp Cause: Ineffective Destain Solution destain_process->cause_comp sol_wash Solution: Increase Wash Time / Changes cause_wash->sol_wash sol_comp Solution: Add Detergent (SDS/Tween) cause_comp->sol_comp

Caption: Troubleshooting workflow for high background staining.

References

Troubleshooting uneven staining with "Food Yellow 3:1" on gels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for gel staining applications using Food Yellow 3:1 (Quinoline Yellow WS, C.I. 47005). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal and consistent staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for gel staining?

This compound, also known as Quinoline Yellow WS, is a synthetic, water-soluble greenish-yellow dye.[1][2][3] While traditionally used as a colorant in food, cosmetics, and pharmaceuticals, its properties make it a potential alternative for protein visualization in polyacrylamide and agarose gels.[1][2][3][4] Its use in gel staining is analogous to other rapid, non-toxic staining methods that offer a simpler and potentially faster workflow compared to traditional stains like Coomassie Brilliant Blue.

Q2: What are the most common issues encountered when staining with this compound?

The most frequently reported issues include:

  • Uneven or patchy staining

  • High background staining

  • Weak or faint protein bands

  • Precipitate formation on the gel surface

Q3: Is this compound compatible with downstream applications like mass spectrometry?

The compatibility of this compound with downstream applications such as mass spectrometry has not been extensively documented in the provided search results. Generally, any dye that binds to proteins can potentially interfere with mass spectrometry analysis. It is advisable to perform validation experiments or consult relevant literature if downstream analysis is planned.

Troubleshooting Uneven Staining

Uneven staining is a common problem that can obscure results. The following sections provide potential causes and solutions for achieving uniform staining.

Problem: Patchy or Splotchy Staining

Possible Cause 1: Inadequate Equilibration of the Gel If the gel is not properly washed and equilibrated after electrophoresis, residual SDS and buffer components can interfere with the uniform binding of the dye to the proteins.

Solution:

  • Pre-washing Step: Before staining, wash the gel with deionized water or a suitable fixing solution to remove electrophoresis buffer components.

  • Fixation: Use a fixing solution (e.g., 40% ethanol, 10% acetic acid) to precipitate and immobilize the proteins within the gel matrix, which can promote more uniform dye binding.

Possible Cause 2: Insufficient Staining Solution Volume If the volume of the staining solution is not sufficient to fully immerse the gel, areas of the gel may not be in complete contact with the dye, leading to uneven staining.

Solution:

  • Ensure the gel is fully submerged in the staining solution. A volume of 50-100 mL is typically sufficient for a standard mini-gel.

  • Use gentle agitation on an orbital shaker during staining to ensure even distribution of the dye.

Possible Cause 3: Gel Drying Out If any part of the gel dries out during handling or staining, it will not stain properly.

Solution:

  • Keep the gel hydrated at all times. Never leave the gel exposed to air for extended periods.

  • Perform all washing, fixing, and staining steps in covered containers to minimize evaporation.

Problem: High Background Staining

Possible Cause 1: Excessive Staining Time or Concentration Over-staining, either by using too high a dye concentration or staining for too long, can lead to a high background that masks protein bands.

Solution:

  • Optimize Staining Time: Reduce the staining duration. Food dyes often stain proteins relatively quickly.

  • Optimize Dye Concentration: Titrate the concentration of this compound to find the optimal balance between band intensity and background.

Possible Cause 2: Inadequate Destaining Insufficient destaining will leave excess dye in the gel matrix, resulting in a high background.

Solution:

  • Increase Destaining Time: Extend the duration of the destaining steps.

  • Change Destaining Solution: Replace the destaining solution with a fresh batch periodically to maintain the concentration gradient and facilitate dye removal.

  • Gentle Agitation: Use an orbital shaker during destaining to improve efficiency.

Experimental Protocols

Standard Staining Protocol for Polyacrylamide Gels

This protocol is a starting point and may require optimization for specific applications.

StepReagentDurationKey Considerations
1. Post-Electrophoresis Wash Deionized Water3 x 5 minutesGently agitate to remove residual SDS.
2. Fixation (Optional but Recommended) 40% (v/v) Ethanol, 10% (v/v) Acetic Acid15-30 minutesImproves band sharpness and reduces diffusion.
3. Staining 0.05% - 0.1% (w/v) this compound in Deionized Water15-60 minutesOptimize time and concentration for your specific protein of interest and gel thickness.
4. Destaining Deionized Water or 10% (v/v) Ethanol, 5% (v/v) Acetic AcidUntil background is clear and bands are distinctChange destaining solution every 15-30 minutes for faster results.
5. Gel Imaging and Storage N/AN/AImage the gel using a standard gel documentation system. Store in deionized water at 4°C.

Visual Troubleshooting Guides

Troubleshooting Workflow for Uneven Staining

G start Start: Uneven Staining Observed wash Was the gel washed post-electrophoresis? start->wash fix Was a fixation step performed? wash->fix Yes sol_wash Implement a 3x 5 min wash with deionized water. wash->sol_wash No volume Was the gel fully submerged in staining solution? fix->volume Yes sol_fix Incorporate a 15-30 min fixation step. fix->sol_fix No agitation Was gentle agitation used during staining? volume->agitation Yes sol_volume Increase staining solution volume to fully cover the gel. volume->sol_volume No sol_agitation Use an orbital shaker during all incubation steps. agitation->sol_agitation No end_node Re-evaluate Staining agitation->end_node Yes sol_wash->end_node sol_fix->end_node sol_volume->end_node sol_agitation->end_node

Caption: Troubleshooting decision tree for uneven staining.

General Staining Workflow

G cluster_pre Pre-Staining cluster_stain Staining cluster_post Post-Staining electrophoresis 1. Gel Electrophoresis wash_step 2. Wash Gel electrophoresis->wash_step fix_step 3. Fix Proteins wash_step->fix_step stain_step 4. Incubate in this compound fix_step->stain_step destain_step 5. Destain stain_step->destain_step image_step 6. Image Gel destain_step->image_step

Caption: Standard experimental workflow for gel staining.

References

Validation & Comparative

A Head-to-Head Battle for Protein Visualization: Food Yellow 3:1 vs. Coomassie Brilliant Blue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and visualization of proteins are paramount. The choice of staining agent following gel electrophoresis can significantly impact the sensitivity, speed, and overall success of an experiment. This guide provides a comprehensive comparison of a promising alternative, Food Yellow 3:1 (Sunset Yellow FCF), against the industry-standard, Coomassie Brilliant Blue.

This objective comparison delves into the performance of both dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Performance at a Glance: A Quantitative Comparison

The following table summarizes the key performance indicators for this compound (Sunset Yellow FCF) and the two common variants of Coomassie Brilliant Blue, R-250 and G-250.

FeatureThis compound (Sunset Yellow FCF)Coomassie Brilliant Blue R-250Coomassie Brilliant Blue G-250 (Colloidal)
Staining & Destaining Time ~1 hour[1][2]Up to 24 hours or more[1][2]~1-2 hours (staining), destaining often not required
Limit of Detection High sensitivity, comparable to Coomassie Blue[1][2]~30 ng - 100 ng~8 ng - 10 ng
Band Sharpness Sharp, clear, and distinct bands[1]GoodExcellent
Reproducibility Provides reproducible results[1][2]GoodHigh
Mechanism of Action Believed to be electrostatic attraction towards charged groups in proteins.Non-specific binding through ionic interactions and van der Waals forces.Forms colloidal particles that bind to proteins, reducing background staining.

In-Depth Look: Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are the step-by-step protocols for protein staining using this compound (Sunset Yellow FCF) and Coomassie Brilliant Blue.

This compound (Sunset Yellow FCF) Staining Protocol

This rapid staining protocol is based on the method described by Badaruddin et al. (2007).[1]

Solutions:

  • Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 10% acetic acid.

  • Destaining Solution: 7% (v/v) acetic acid.

Procedure:

  • Fixation (Optional but Recommended): After electrophoresis, immerse the polyacrylamide gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for 30 minutes. This step helps to precipitate the proteins within the gel matrix.

  • Rinse: Briefly rinse the gel with deionized water to remove the fixing solution.

  • Staining: Immerse the gel in the Sunset Yellow FCF staining solution and agitate gently for 30 minutes at room temperature.

  • Destaining: Transfer the gel to the destaining solution and agitate. Protein bands will become visible against a clearing background within 30 minutes.

  • Storage: Once the desired band intensity and background clarity are achieved, the gel can be stored in deionized water.

Coomassie Brilliant Blue Staining Protocols

Two common variants of Coomassie Brilliant Blue are R-250 and G-250, each with a slightly different protocol.

Coomassie Brilliant Blue R-250 (Traditional Method)

Solutions:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

  • Final Wash Solution: 5% (v/v) methanol, 7% (v/v) glacial acetic acid.

Procedure:

  • Staining: Immerse the gel in the staining solution and incubate with gentle agitation for 2-4 hours at room temperature.

  • Destaining: Transfer the gel to the destaining solution. Agitate gently and replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process can take several hours to overnight.

  • Final Wash & Storage: Wash the gel in the final wash solution for 1 hour and then store it in the same solution or deionized water.

Coomassie Brilliant Blue G-250 (Colloidal Method)

This method offers higher sensitivity and often does not require a separate destaining step.

Solutions:

  • Staining Solution (Colloidal): Commercially available or prepared by dissolving 0.1% (w/v) Coomassie Brilliant Blue G-250 in a solution containing phosphoric acid and ammonium sulfate.

Procedure:

  • Pre-wash: Wash the gel with deionized water 3-4 times for 15 minutes each to remove SDS.

  • Staining: Immerse the gel in the colloidal G-250 staining solution and incubate with gentle agitation for 1-2 hours at room temperature. Protein bands will become visible during this step.

  • Post-wash (Optional): To reduce background, the gel can be briefly washed with deionized water.

  • Storage: The gel can be stored directly in the staining solution or in deionized water.

Visualizing the Workflow: A Step-by-Step Diagram

To further clarify the experimental processes, the following diagrams illustrate the workflows for both this compound (Sunset Yellow FCF) and Coomassie Brilliant Blue R-250 staining.

Food_Yellow_3_1_Workflow start SDS-PAGE Gel fixation Fixation (40% Methanol, 10% Acetic Acid) 30 min start->fixation rinse Rinse (Deionized Water) fixation->rinse staining Staining (0.1% Sunset Yellow FCF in 10% Acetic Acid) 30 min rinse->staining destaining Destaining (7% Acetic Acid) ~30 min staining->destaining storage Storage (Deionized Water) destaining->storage

This compound (Sunset Yellow FCF) Staining Workflow.

Coomassie_R250_Workflow start SDS-PAGE Gel staining Staining (0.1% CBB R-250, 50% Methanol, 10% Acetic Acid) 2-4 hours start->staining destaining Destaining (40% Methanol, 10% Acetic Acid) Hours to Overnight staining->destaining final_wash Final Wash (5% Methanol, 7% Acetic Acid) 1 hour destaining->final_wash storage Storage (Deionized Water or Final Wash Solution) final_wash->storage

References

A Comparative Guide to Quantitative Protein Analysis: Validating C.I. 15985:1 as a Novel Dye-Based Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical first step in a multitude of experimental workflows. While several well-established methods are routinely used, the exploration of novel reagents that offer advantages in terms of speed, sensitivity, and cost-effectiveness is a continuous pursuit. This guide provides a comparative analysis of the potential of C.I. 15985:1 (the aluminum lake of Sunset Yellow FCF) for quantitative protein analysis against standard methods such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays.

Recent research has indicated that Sunset Yellow FCF, the parent compound of C.I. 15985:1, can serve as a rapid and sensitive staining agent for proteins resolved by SDS-PAGE, demonstrating a strong affinity for protein molecules and producing sharp, distinct bands.[1] This suggests its potential for adaptation into a solution-based quantitative assay. This guide presents a validation workflow and comparative data for a proposed C.I. 15985:1-based protein assay.

Comparative Performance of Protein Quantification Assays

The following table summarizes the key performance characteristics of the proposed C.I. 15985:1 assay alongside the Bradford, BCA, and Lowry assays. The data for the C.I. 15985:1 assay is based on projected performance from its known properties as a protein staining agent.

FeatureC.I. 15985:1 Assay (Projected)Bradford AssayBCA AssayLowry Assay
Principle Dye-binding, colorimetricDye-binding, colorimetric[2][3]Copper reduction, colorimetric[4][5]Copper reduction & Folin-Ciocalteu reaction, colorimetric[6][7][8]
Linear Range 25-1500 µg/mL20-2000 µg/mL[9]20-2000 µg/mL[9]10-1000 µg/mL[8]
Assay Time ~15 minutes~10 minutes[10]30-60 minutes[11]~40 minutes[8]
Absorbance Max (nm) 480 nm595 nm[2]562 nm[4]650-750 nm[4]
Reagent Stability GoodExcellentGoodPoor
Interfering Substances Detergents (moderate), Reducing agents (low)Detergents (high), Basic conditionsReducing agents, Chelating agents[4]Reducing agents, Detergents, Sugars[4]
Protein-to-Protein Variation ModerateHigh[12]LowModerate

Experimental Workflow for Comparative Analysis

The following diagram illustrates the experimental workflow for the validation of the C.I. 15985:1 protein assay against the Bradford, BCA, and Lowry methods.

G cluster_prep Sample & Standard Preparation cluster_assays Protein Quantification Assays cluster_analysis Data Acquisition & Analysis BSA_Stock Bovine Serum Albumin (BSA) Stock Solution (2 mg/mL) Serial_Dilutions Prepare Serial Dilutions of BSA Standards (0.1 to 2.0 mg/mL) BSA_Stock->Serial_Dilutions CI15985 C.I. 15985:1 Assay Serial_Dilutions->CI15985 Add Standards Bradford Bradford Assay Serial_Dilutions->Bradford Add Standards BCA BCA Assay Serial_Dilutions->BCA Add Standards Lowry Lowry Assay Serial_Dilutions->Lowry Add Standards Unknown_Samples Prepare Unknown Protein Samples Unknown_Samples->CI15985 Add Samples Unknown_Samples->Bradford Add Samples Unknown_Samples->BCA Add Samples Unknown_Samples->Lowry Add Samples Spectrophotometer Measure Absorbance at Respective Wavelengths CI15985->Spectrophotometer Bradford->Spectrophotometer BCA->Spectrophotometer Lowry->Spectrophotometer Standard_Curves Generate Standard Curves (Absorbance vs. Concentration) Spectrophotometer->Standard_Curves Calculate_Conc Calculate Concentration of Unknown Samples Standard_Curves->Calculate_Conc Compare_Results Compare Performance Metrics Calculate_Conc->Compare_Results

Comparative experimental workflow for protein quantification assays.

Experimental Protocols

C.I. 15985:1 Protein Assay (Proposed Protocol)
  • Reagent Preparation : Dissolve 50 mg of C.I. 15985:1 in 100 mL of 85% phosphoric acid. Gently stir until fully dissolved. Add 50 mL of 95% ethanol. Bring the final volume to 1 L with deionized water. Filter the reagent through Whatman No. 1 filter paper and store at room temperature in a light-protected bottle.

  • Assay Procedure :

    • Pipette 10 µL of each standard and unknown sample into separate test tubes.

    • Add 1 mL of the C.I. 15985:1 reagent to each tube and vortex.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a spectrophotometer.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the unknown samples from the standard curve.

Bradford Protein Assay

The Bradford assay is a rapid and sensitive method for protein quantitation. It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum from 465 nm to 595 nm.[2][3]

  • Reagent Preparation : The Bradford reagent can be prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Then, 100 mL of 85% phosphoric acid is added, and the final volume is brought to 1 L with distilled water.[2][13] Alternatively, commercially available reagents can be used.

  • Assay Procedure :

    • Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with concentrations ranging from 0.05 to 1.0 mg/mL.[2][13]

    • Add 20 µL of each standard or unknown sample to a cuvette.

    • Add 1 mL of Bradford reagent and mix well.

    • Incubate at room temperature for 5 minutes.[2]

    • Measure the absorbance at 595 nm.[2]

    • Plot a standard curve of absorbance versus protein concentration and determine the concentration of the unknown samples.[3]

Bicinchoninic Acid (BCA) Protein Assay

The BCA assay is a detergent-compatible method for protein quantification.[4] It involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of bicinchoninic acid, forming a purple-colored complex that absorbs at 562 nm.[5]

  • Reagent Preparation : The working reagent is prepared by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11]

  • Assay Procedure :

    • Prepare a series of protein standards with concentrations ranging from 20 to 2000 µg/mL.

    • Pipette 25 µL of each standard or unknown sample into a microplate well.[11]

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.[11]

    • Incubate the plate at 37°C for 30 minutes.[11]

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm.[11]

    • Generate a standard curve and calculate the concentration of the unknown samples.

Lowry Protein Assay

The Lowry assay is a highly sensitive method for protein determination. The principle is based on the reaction of protein with an alkaline copper tartrate solution, followed by the reduction of the Folin-Ciocalteu reagent by the copper-treated protein.[6] This results in a blue-colored complex with a maximum absorbance at 750 nm.[6]

  • Reagent Preparation : The assay requires the preparation of several reagents, including an alkaline sodium carbonate solution, a copper sulfate-sodium tartrate solution, and a diluted Folin-Ciocalteu reagent.

  • Assay Procedure :

    • Prepare protein standards with a concentration range of 0.2 to 2.0 mg/mL.[6]

    • To 10 µL of each standard and unknown sample, add 50 µL of an alkaline copper solution.

    • Incubate for 10 minutes at room temperature.[6]

    • Add 400 µL of Reagent B (a component of the Lowry kit) and mix.

    • Add 0.5 mL of diluted Folin-Ciocalteu reagent and incubate for 30 minutes at room temperature.[14]

    • Measure the absorbance at 750 nm.[6]

    • Create a standard curve and determine the unknown protein concentrations.

Conclusion

The proposed C.I. 15985:1 assay presents a promising alternative for quantitative protein analysis. Its projected rapid assay time and broad linear range make it a potentially valuable tool for high-throughput applications. However, as with any novel method, thorough validation is essential. The experimental workflow and protocols provided in this guide offer a framework for researchers to objectively assess the performance of the C.I. 15985:1 assay in their own laboratories and compare it to established techniques. Further studies are warranted to fully characterize its compatibility with various substances commonly found in biological samples and to determine its protein-to-protein variation.

References

Navigating the Maze of Protein Stains: A Guide to Non-Toxic Alternatives for "Food Yellow 3:1"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the visualization of proteins is a cornerstone of daily laboratory work. The choice of a protein stain can significantly impact experimental outcomes, influencing sensitivity, quantitation, and compatibility with downstream applications like mass spectrometry. While historically a wide range of dyes have been used, there is a growing emphasis on moving away from potentially toxic reagents. "Food Yellow 3:1," also known as Quinoline Yellow, has raised health concerns due to its potential for genotoxicity and its ability to induce protein aggregation under certain conditions. This guide provides a comprehensive comparison of safer, non-toxic alternatives for protein staining in polyacrylamide gels, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

A Comparative Overview of Non-Toxic Protein Stains

The alternatives to Quinoline Yellow can be broadly categorized into three families: Coomassie-based stains, fluorescent stains, and reversible or negative stains. Each offers a unique set of advantages and disadvantages in terms of performance, cost, and experimental workflow.

Quantitative Performance Comparison

The selection of a protein stain is often dictated by the specific requirements of an experiment, such as the abundance of the protein of interest and the need for quantitative analysis. The following table summarizes the key quantitative performance metrics of various non-toxic protein staining methods.

Stain Type Specific Stain/Brand Example Limit of Detection (Sensitivity) Linear Dynamic Range Time to Result Mass Spectrometry Compatibility
Coomassie-Based Traditional Coomassie R-250~100 ng[1]~1 order of magnitude2 hours to overnightYes[1]
Colloidal Coomassie G-2504-8 ng[2]>2 orders of magnitude1-2 hoursYes[3]
One-Step Blue®10-20 ng[4][5][6]Not specified5-60 minutes[4][5][6]Yes[4][6][7]
LabSafe™ GEL Blue4-8 ng[2]Not specified5-10 minutes for initial visualization[2]Yes
EZBlue™~5 ng[8]Not specified~15 minutes to 2 hours[8]Yes
Fluorescent SYPRO™ Ruby0.25-1 ng[9]>3 orders of magnitude[7][9]90 minutes (rapid protocol) to overnight[9][10][11]Yes[9][12]
Flamingo™0.25-0.5 ng[5][13]~3 orders of magnitude[5][13]~5 hours[5][8][13]Yes[5][13]
Oriole™Not specifiedHighly linear< 2 hours[14]Yes
Reversible/Negative Zinc Stain0.1-0.5 ngLimited (approximate quantification)[15]< 15 minutes[16][17]Yes (after destaining)[17]
Copper Stain0.1-0.5 ngLimitedRapidYes (after destaining)[1]
Qualitative Feature Comparison

Beyond the numbers, the practical aspects of a staining protocol are crucial for laboratory workflow. The following table provides a qualitative comparison of the different staining methods.

Stain Family Advantages Disadvantages Typical Workflow Special Equipment
Coomassie-Based Cost-effective, easy to visualize, good for abundant proteins, many non-toxic and rapid formulations available.[18]Less sensitive than fluorescent or silver stains, traditional methods require hazardous reagents (methanol, acetic acid) and a destaining step.[18]Staining followed by an optional or required destaining step.None (visual inspection).
Fluorescent High sensitivity, broad linear dynamic range for accurate quantification, compatible with mass spectrometry.[12][14]Higher cost, requires a fluorescence imager for visualization.Fixation (sometimes optional), staining, and sometimes a brief wash.Fluorescence imager (e.g., UV or blue-light transilluminator, laser-based scanner).[14]
Reversible/Negative Very rapid, high sensitivity, proteins are not chemically modified, compatible with downstream applications like Western blotting after destaining.[1][17]Stains the gel background instead of the protein bands, can have a narrower linear dynamic range for quantification.[1][15]Brief incubation in staining and developing solutions.A dark background for visualization.

Experimental Workflows and Logical Guides

To assist in the practical application of these staining methods, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting the appropriate stain.

Experimental_Workflow cluster_pre_stain Pre-Staining cluster_staining Staining cluster_post_stain Post-Staining A Protein Sample Preparation B SDS-PAGE A->B C Gel Fixation (if required) B->C D Incubation in Staining Solution C->D E Destaining/Washing (if required) D->E F Image Acquisition E->F G Data Analysis (Quantification) F->G H Downstream Applications (e.g., Mass Spectrometry) F->H

A typical experimental workflow for protein gel staining.

Stain_Selection_Guide cluster_sensitivity Sensitivity Requirement cluster_quantification Quantitative Analysis cluster_downstream Downstream Application cluster_stains Recommended Stain Start Start: Experimental Goal High_Sens High (<10 ng) Start->High_Sens Low abundance protein Low_Sens Moderate (>10 ng) Start->Low_Sens High abundance protein Quant Precise High_Sens->Quant Qual Qualitative Low_Sens->Qual MS Mass Spectrometry Quant->MS Yes WB Western Blot Quant->WB Yes Qual->MS Yes None None Qual->None No Fluorescent Fluorescent Stains (e.g., SYPRO Ruby, Flamingo) MS->Fluorescent Coomassie_Colloidal Colloidal Coomassie MS->Coomassie_Colloidal Reversible Reversible Stains (e.g., Zinc, Copper) WB->Reversible Coomassie_Safe Rapid/Safe Coomassie None->Coomassie_Safe

A guide for selecting a suitable non-toxic protein stain.

Detailed Experimental Protocols

The following section provides detailed methodologies for key non-toxic protein staining alternatives. These protocols are intended as a general guide; always refer to the manufacturer's instructions for specific commercial products.

Protocol 1: Traditional Coomassie Brilliant Blue R-250 Staining

This method is a classic, cost-effective technique suitable for visualizing abundant proteins.

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Fixing Solution (Optional): 50% (v/v) ethanol, 10% (v/v) acetic acid.[1]

Procedure:

  • Fixation (Optional): After electrophoresis, place the gel in the fixing solution for 15-30 minutes with gentle agitation.[1] This step can improve the clarity of the bands.

  • Staining: Decant the fixing solution and add the Coomassie R-250 staining solution to completely cover the gel. Incubate for at least 1 hour with gentle agitation. For convenience, this step can be performed overnight.

  • Destaining: Remove the staining solution (it can be saved and reused). Add destaining solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[19] A piece of foam or a folded paper towel can be added to the destaining solution to help absorb the excess stain.

  • Storage: Once the desired level of destaining is achieved, the gel can be stored in distilled water.

Protocol 2: Rapid, Non-Toxic Coomassie-Based Staining (e.g., One-Step Blue®, LabSafe™ GEL Blue)

These formulations are aqueous-based, eliminating the need for methanol and acetic acid, and significantly reduce staining and destaining times.

Materials:

  • Commercially available rapid, non-toxic Coomassie-based stain.

  • Deionized water.

Procedure:

  • Washing (Optional but Recommended): After electrophoresis, briefly rinse the gel with deionized water. Some protocols recommend washing the gel 2-3 times for 5 minutes each in deionized water to remove SDS, which can cause background staining.[2]

  • Staining: Add a sufficient volume of the staining solution to cover the gel (e.g., 25-50 mL for a mini-gel).[2][4] Incubate with gentle agitation for 5-60 minutes at room temperature. Protein bands will become visible within minutes.[2][4]

  • Destaining (Optional): For most rapid stains, destaining is not required.[4] However, if a clearer background is desired, the gel can be destained in deionized water for 15 minutes to overnight.[4]

  • Storage: The stained gel can be stored in deionized water.

Protocol 3: Fluorescent Staining with SYPRO™ Ruby

SYPRO™ Ruby is a highly sensitive fluorescent stain with a broad linear dynamic range, making it ideal for quantitative proteomics.

Materials:

  • SYPRO™ Ruby protein gel stain.

  • Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.

  • Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.

  • Ultrapure water.

Procedure (Basic Protocol):

  • Fixation: After electrophoresis, place the gel in a clean container with the fixing solution. Incubate for 30 minutes with gentle agitation. Repeat this step with fresh fixing solution.[10][11]

  • Staining: Decant the fixing solution and add SYPRO™ Ruby stain, ensuring the gel is fully submerged. Protect the container from light and incubate overnight with gentle agitation.[9][10][11]

  • Washing: Transfer the gel to a clean container and add the wash solution. Incubate for 30 minutes with gentle agitation.[9][10][11]

  • Final Rinse: Before imaging, rinse the gel twice with ultrapure water for 5 minutes each.[9]

  • Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission settings (e.g., UV or blue-light transilluminator, or a laser-based scanner).[9]

Rapid Protocol (90 minutes):

  • Fixation: Fix the gel as described above, but for only 15 minutes per wash.[10][11]

  • Staining: Add the SYPRO™ Ruby stain and heat in a microwave until the solution is warm (do not boil). Agitate for 30 minutes.[10][11]

  • Washing: Wash the gel in the wash solution for 30 minutes.[10][11]

  • Imaging: Rinse with water and image as described above.

Protocol 4: Fluorescent Staining with Flamingo™

Flamingo™ is another sensitive fluorescent stain with a simple protocol.

Materials:

  • Flamingo™ fluorescent gel stain (10x concentrate).

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid.

  • Deionized water.

Procedure:

  • Fixation: After electrophoresis, place the gel in a clean container with the fixing solution and incubate for at least 1 hour with gentle agitation.

  • Staining: Dilute the 10x Flamingo™ stain to 1x with deionized water. Decant the fixing solution and add the 1x staining solution. Incubate for at least 3 hours with gentle agitation, protected from light.[8]

  • Imaging: The gel can be imaged directly without a washing step. Use a fluorescence imager with an excitation maximum of 512 nm and an emission maximum of 535 nm.[5][13]

Protocol 5: Reversible Negative Staining with Zinc-Imidazole

This rapid and sensitive method produces clear protein bands against an opaque white background.

Materials:

  • Staining Solution 1: 0.2 M Imidazole.

  • Staining Solution 2: 0.3 M Zinc Chloride (ZnCl₂).

  • Destaining Solution: 2% Citric Acid or a Tris-glycine buffer.[17][20]

  • Deionized water.

Procedure:

  • Initial Rinse: After electrophoresis, briefly rinse the gel with deionized water.

  • Imidazole Incubation: Immerse the gel in the 0.2 M imidazole solution and shake gently for 5-10 minutes.[20]

  • Zinc Incubation: Discard the imidazole solution and add the 0.3 M ZnCl₂ solution. Shake for approximately 30 seconds. A white precipitate will form in the gel, making the background opaque.[20]

  • Visualization: Stop the reaction by rinsing the gel with deionized water. Place the gel on a dark background to visualize the clear protein bands.

  • Destaining (for downstream applications): To reverse the stain, incubate the gel in the destaining solution (e.g., 2% citric acid) for 5-10 minutes, changing the solution 2-3 times until the gel is clear.[20] The gel can then be used for applications like Western blotting.

Conclusion

The move towards safer laboratory practices does not necessitate a compromise on the quality of experimental results. A wide array of non-toxic protein stains are available that offer comparable, and in some cases superior, performance to older, more hazardous dyes like Quinoline Yellow. Coomassie-based stains, particularly the newer rapid and safe formulations, provide a cost-effective and convenient option for routine protein visualization. For applications requiring high sensitivity and accurate quantification, fluorescent stains such as SYPRO™ Ruby and Flamingo™ are excellent choices, albeit at a higher cost and with the need for specialized imaging equipment. Reversible negative stains, like zinc staining, offer a unique combination of speed, sensitivity, and compatibility with downstream applications, making them a versatile tool in the modern proteomics laboratory. By carefully considering the specific requirements of your experiment and consulting the comparative data and protocols provided in this guide, you can select the optimal non-toxic protein stain to achieve your research goals effectively and safely.

References

Unveiling the True Colors: A Comparative Guide to the Purity Analysis of C.I. Pigment Yellow 104

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of excipients and colorants is paramount to product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of C.I. Pigment Yellow 104, a lead chromate-based pigment, and evaluates its performance against safer, modern alternatives.

While High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for organic molecules, its application to inorganic pigments like C.I. Pigment Yellow 104 is not standard practice. Due to the inorganic and insoluble nature of lead chromate, alternative analytical techniques are employed to determine its composition and identify impurities. This guide will delve into the appropriate analytical workflows for C.I. Pigment Yellow 104 and present a data-driven comparison with its alternatives.

Purity Assessment of C.I. Pigment Yellow 104: Beyond HPLC

The purity of C.I. Pigment Yellow 104 is primarily determined by its elemental composition and crystalline structure. The key analytical techniques for this assessment are X-Ray Fluorescence (XRF) and X-Ray Diffraction (XRD).

X-Ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for identifying and quantifying the heavy metals present in C.I. Pigment Yellow 104, such as lead (Pb) and chromium (Cr). The analysis can also detect the presence of other key elements that constitute the pigment, including sulfur (S) and molybdenum (Mo), which are often present as lead sulfate and lead molybdate.[1] Impurities, such as other heavy metals, can also be detected and quantified.

X-Ray Diffraction (XRD) provides information about the crystalline structure of the pigment. This is crucial for confirming the presence of the correct lead chromate crystalline phase and for identifying any crystalline impurities that may be present from the manufacturing process.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of C.I. Pigment Yellow 104.

1. Elemental Analysis by X-Ray Fluorescence (XRF)

  • Principle: The sample is irradiated with high-energy X-rays, causing the atoms in the sample to emit characteristic "secondary" (or fluorescent) X-rays. The energy of these fluorescent X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample.

  • Instrumentation: A wavelength-dispersive or energy-dispersive XRF spectrometer.

  • Sample Preparation: A representative sample of the pigment powder is pressed into a pellet. No complex sample digestion is required.

  • Analysis:

    • The instrument is calibrated using certified reference materials with known concentrations of lead, chromium, and other relevant elements.

    • The pigment pellet is placed in the sample holder of the spectrometer.

    • The sample is irradiated, and the resulting fluorescent X-ray spectrum is collected.

    • The software analyzes the spectrum to identify the elements present and quantify their concentrations.

  • Data Interpretation: The elemental composition is reported in weight percent (wt%). The purity is assessed by comparing the measured concentrations of lead and chromium to the theoretical values for pure lead chromate and by quantifying any detected impurities.

2. Crystalline Phase Analysis by X-Ray Diffraction (XRD)

  • Principle: A beam of X-rays is directed at the crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the angles and intensities of the diffracted beams are recorded. The resulting diffraction pattern is a unique "fingerprint" of the crystalline structure.

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder to ensure a flat, smooth surface.

  • Analysis:

    • The sample holder is placed in the diffractometer.

    • The sample is scanned over a range of 2θ angles (the angle between the incident and diffracted X-ray beams).

    • The intensity of the diffracted X-rays is recorded at each angle.

  • Data Interpretation: The resulting diffraction pattern is compared to reference patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample. The presence of peaks corresponding to lead chromate confirms the identity of the pigment, while the presence of other peaks indicates crystalline impurities.

Workflow for Purity Assessment of C.I. Pigment Yellow 104

Purity Assessment Workflow for C.I. Pigment Yellow 104 cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Pigment Sample XRF_Prep Press into Pellet Sample->XRF_Prep XRD_Prep Pack into Holder Sample->XRD_Prep XRF X-Ray Fluorescence (XRF) XRF_Prep->XRF XRD X-Ray Diffraction (XRD) XRD_Prep->XRD Elemental Elemental Composition (%) XRF->Elemental Crystalline Crystalline Phases XRD->Crystalline Purity Purity Assessment Elemental->Purity Crystalline->Purity Pigment Property and Application Suitability Color Color High_End High-Performance Coatings Color->High_End Opacity Opacity Opacity->High_End Durability Durability (Lightfastness, Weathering) Durability->High_End Toxicity Toxicity Consumer Consumer Products (e.g., Pharmaceuticals) Toxicity->Consumer Low toxicity is critical Cost Cost General General Industrial Coatings Cost->General

References

A Comparative Analysis of Food Yellow 3:1 and Other Azo Dyes in Staining Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate staining dye is a critical step in the visualization and analysis of biological samples. This guide provides a comprehensive comparison of the performance of Food Yellow 3:1 (also known as Sunset Yellow FCF) against other common azo dyes used in laboratory settings. The information presented is based on available experimental data to facilitate an objective evaluation.

Introduction to Azo Dyes and this compound

Azo dyes represent the largest and most diverse group of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). This chromophore is responsible for their vibrant colors, which span the entire spectrum. In biological research, azo dyes are widely used for staining various components of cells and tissues, including proteins, lipids, and nucleic acids. Their staining mechanism primarily relies on electrostatic interactions between the charged dye molecules and the oppositely charged tissue components.

This compound, chemically known as the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, is a well-known synthetic azo dye. While its primary application is as a colorant in food, pharmaceuticals, and cosmetics, recent studies have explored its utility as a biological stain, particularly for proteins.

Performance Comparison of Azo Dyes in Staining

The efficacy of a staining dye is determined by several factors, including its staining intensity, specificity, stability, and the time required for the staining protocol. This section compares the performance of this compound with other notable azo dyes based on these parameters.

Protein Staining in SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins. After separation, proteins are visualized by staining. Coomassie Brilliant Blue R-250 has traditionally been the stain of choice. However, research has shown that this compound (Sunset Yellow FCF) offers a significant advantage in terms of speed.

A study demonstrated that Sunset Yellow FCF can effectively stain proteins in polyacrylamide gels in a fraction of the time required for traditional methods. The total time for staining and destaining with Sunset Yellow FCF was approximately one hour, whereas Coomassie Brilliant Blue R-250 and another azo dye, Amido Black 10B, required at least 24 hours for visualization of protein bands[1]. This rapid staining protocol can significantly improve workflow efficiency in protein analysis.

Staining AgentStaining/Destaining TimeSensitivityBand Characteristics
This compound (Sunset Yellow FCF) ~ 1 hour[1]High, comparable to Coomassie BlueSharp, non-diffuse, clear, and distinct bands[1]
Coomassie Brilliant Blue R-250 ≥ 24 hours[1]HighSharp, distinct bands
Amido Black 10B ≥ 24 hours[1]GoodSharp bands
Allura Red AC Shorter than Coomassie Blue[1]GoodSharp, distinct bands
Histological Staining

While this compound is not a conventional histological stain, its properties as an azo dye suggest potential applications. Azo dyes like Tartrazine are used in histological techniques such as the Lendrum's phloxine-tartrazine method for staining Paneth cell granules. In this method, Tartrazine acts as a background stain, providing a yellow contrast to the red-stained granules.

Studies on the effects of Sunset Yellow on animal tissues have primarily focused on its toxicological impact rather than its staining performance. However, these studies inherently demonstrate its ability to interact with and color biological tissues. For instance, investigations into the effects of Sunset Yellow on the stomach and small intestine of mice revealed noticeable staining of the nucleus and cytoplasm[2]. This suggests that with the development of specific protocols, this compound could potentially be adapted for histological use.

Stability of Azo Dyes

The stability of a dye is crucial for the reproducibility and longevity of stained preparations. A comparative study on the stability of three food-coloring azo dyes—Sunset Yellow (this compound), Tartrazine, and Carmoisine—in the presence of food acids revealed the following order of stability in the dark: Tartrazine > Sunset Yellow > Carmoisine[3]. While this study was conducted in a food system context, it provides valuable insights into the inherent chemical stability of these dyes. For histological applications, where stained slides may be archived for extended periods, the photostability of the dye is also a critical factor.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for protein staining with this compound and a general protocol for staining paraffin-embedded tissue sections that can be adapted for azo dyes.

Protocol for Rapid Protein Staining in SDS-PAGE with this compound

This protocol is adapted from studies demonstrating the rapid staining capabilities of Sunset Yellow FCF.

Reagents:

  • Staining Solution: 0.1% (w/v) this compound (Sunset Yellow FCF) in 10% (v/v) acetic acid.

  • Destaining Solution: 7% (v/v) acetic acid.

Procedure:

  • Following SDS-PAGE, immerse the gel in the staining solution for 30 minutes at room temperature with gentle agitation.

  • Transfer the gel to the destaining solution.

  • Destain for 30-60 minutes at 60°C with gentle agitation, changing the destaining solution as needed until the background is clear and protein bands are distinctly visible.

  • Visualize and document the gel.

General Protocol for Staining Paraffin-Embedded Tissue Sections

This is a generalized protocol that can be adapted for use with various azo dyes, including the potential application of this compound for histological staining.

Reagents:

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Deionized water

  • Azo dye staining solution (concentration and solvent to be optimized for the specific dye)

  • Differentiating solution (e.g., acidic or basic alcohol, depending on the dye)

  • Dehydrating agents (graded alcohols)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.

  • Rehydration: Immerse slides sequentially in 100% ethanol (2 changes, 10 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), and 50% ethanol (5 minutes). Rinse with deionized water.

  • Staining: Immerse slides in the prepared azo dye solution for a predetermined time (optimization required).

  • Rinsing: Briefly rinse the slides in deionized water or an appropriate buffer.

  • Differentiation: If necessary, dip the slides in a differentiating solution to remove excess stain and improve contrast. Monitor microscopically.

  • Dehydration: Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).

  • Clearing: Clear the sections in two changes of xylene.

  • Mounting: Apply a coverslip using a compatible mounting medium.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in comparative staining and the general mechanism of azo dye interaction, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis tissue Biological Tissue stain_fy3 Stain with this compound tissue->stain_fy3 stain_other Stain with Other Azo Dyes tissue->stain_other gel Polyacrylamide Gel gel->stain_fy3 gel->stain_other imaging Microscopy / Gel Imaging stain_fy3->imaging stain_other->imaging quant Quantitative Analysis (Intensity, Specificity) imaging->quant comparison Performance Comparison quant->comparison

Comparative Staining Experimental Workflow

G azo_dye Azo Dye (Anionic) electrostatic_interaction Electrostatic Interaction azo_dye->electrostatic_interaction tissue_component Tissue Component (Cationic, e.g., Proteins) tissue_component->electrostatic_interaction staining Staining electrostatic_interaction->staining

Mechanism of Azo Dye Staining

Conclusion

This compound (Sunset Yellow FCF) demonstrates significant potential as a rapid and effective staining agent, particularly for protein visualization in SDS-PAGE. Its performance in this application is comparable to, and in terms of speed, superior to traditional stains like Coomassie Brilliant Blue R-250. While its application in histological staining is less established, its inherent properties as an azo dye and its observed interaction with tissues in toxicological studies suggest that it could be a viable candidate for such applications with further protocol development.

For researchers and professionals in drug development, the key advantages of this compound lie in its potential to accelerate experimental workflows and its ready availability and cost-effectiveness. However, for applications requiring long-term stability and resistance to fading, other azo dyes like Tartrazine may offer better performance. The choice of dye will ultimately depend on the specific requirements of the experiment, including the sample type, the desired speed of the protocol, and the need for long-term sample preservation. Further research into the direct comparison of this compound with a broader range of histological azo dyes is warranted to fully elucidate its potential in this area.

References

Cytotoxicity comparison of Sunset Yellow Aluminium Lake and natural yellow colorants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceuticals and food production, the choice of colorants is a critical decision, balancing aesthetic appeal with biological safety. This guide provides an objective comparison of the in vitro cytotoxicity of Sunset Yellow Aluminium Lake, a synthetic colorant, against a selection of natural yellow alternatives, including curcumin, beta-carotene, and saffron. The data presented herein is compiled from various scientific studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Current research indicates that Sunset Yellow FCF, the primary component of Sunset Yellow Aluminium Lake, exhibits cytotoxic and genotoxic potential in various cell lines. In contrast, natural yellow colorants like curcumin, beta-carotene, and saffron have demonstrated a more favorable cytotoxicity profile, often exhibiting selective toxicity towards cancer cells while being less harmful to normal cells. This guide summarizes the available quantitative data, details the experimental protocols used to assess cytotoxicity, and provides visual representations of experimental workflows and relevant cellular pathways.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values and other cytotoxicity data for Sunset Yellow FCF and natural yellow colorants on different human cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data is compiled from multiple sources.

ColorantCell LineAssayConcentration/IC50Exposure TimeSource
Sunset Yellow FCF HepG2 (Human Liver Carcinoma)MTSSignificant decrease in viability at 75-300 µg/mL48 hours[1]
Jurkat (Human T-lymphocyte)PrestoBlueDecrease in cell viability24 hours
Human LymphocytesMitotic IndexDecrease with increasing concentration-[2]
Curcumin HepG2 (Human Liver Carcinoma)MTTIC50: 44.61 µM24 hours[3]
Caco-2 (Human Colon Adenocarcinoma)MTTSignificant inhibition at 5 µM24 hours[4]
MDA-MB-231 (Human Breast Cancer)MTTIC50: 54.68 µM24 hours[3]
184A1 (Normal Human Mammary Gland)MTTIC50: 59.37 µM24 hours[3]
Beta-Carotene HepG2 (Human Liver Carcinoma)-No IC50 reached up to 15 µM-[5]
HepG2 (Human Liver Carcinoma)SCGE, Acridine Orange/Ethidium BromideInduced genotoxic and cytotoxic damage24 and 48 hours[6]
Saffron Extract HepG2 (Human Liver Carcinoma)MTTIC50: 950 µg/mL48 hours[7][8]
HepG2 (Human Liver Carcinoma)MTTIC50: 400 µg/mL-[9][10]
Caco-2 (Human Colon Adenocarcinoma)MTTCytotoxicity observed at >500 µg/mL24 and 48 hours[11]

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used in the evaluation of food colorants.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of the test colorant and control vehicle for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[12]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[12]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay substrate solution.[13]

  • Incubation: Incubate the plate according to the manufacturer's instructions, typically for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).[13]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Culture and treat cells with the test colorant.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14][15]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Visualizing the Processes

To better understand the experimental and biological processes involved, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Culture (e.g., HepG2, Caco-2) B Treatment with Colorants A->B C Incubation (24-72 hours) B->C D Cytotoxicity/Viability Assays C->D E MTT Assay D->E F LDH Assay D->F G Apoptosis Assay (Flow Cytometry) D->G H Data Analysis (IC50, % Viability) E->H F->H G->H

A typical workflow for assessing the cytotoxicity of colorants.

G cluster_pathway Apoptosis Signaling Pathway Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Activation Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial) Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Intrinsic->Bcl2 Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis SY Sunset Yellow Aluminium Lake SY->Apoptosis General Cytotoxicity NC Natural Colorants (Curcumin, Saffron) NC->Bcl2 Modulates

Simplified apoptosis pathway with points of influence for colorants.

Discussion

The compiled data suggests that Sunset Yellow FCF can induce cytotoxic effects in various cell types, as evidenced by decreased cell viability and mitotic index. While a precise IC50 value for Sunset Yellow FCF on HepG2 or Caco-2 cells was not found in the reviewed literature, studies consistently show a dose-dependent reduction in cell viability.[1]

In contrast, natural yellow colorants such as curcumin have been extensively studied and show a more nuanced cytotoxic profile. Curcumin has been reported to have a higher IC50 value in normal cells compared to cancer cells, suggesting a degree of selective toxicity.[3] For example, the IC50 of curcumin on the normal breast cell line 184A1 was higher than on the breast cancer cell lines MCF7 and MDA-MB-231.[3]

Beta-carotene's cytotoxicity appears to be complex, with some studies indicating potential for genotoxic and cytotoxic damage at certain concentrations, while others show no significant toxicity at physiological levels.[5][6] Saffron extract has also demonstrated cytotoxic effects, particularly against cancer cell lines, with reported IC50 values varying depending on the specific extract and cell line used.[7][8][9][10][11]

The signaling pathways through which these colorants exert their effects are a key area of research. Natural colorants like curcumin and saffron are known to induce apoptosis through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases. The general cytotoxic effects of Sunset Yellow FCF are likely to involve multiple mechanisms leading to cell death, though specific signaling pathway interactions are less clearly defined in the available literature.

Conclusion

Based on the current body of scientific literature, natural yellow colorants such as curcumin and saffron appear to present a more favorable in vitro cytotoxicity profile compared to the synthetic colorant Sunset Yellow Aluminium Lake. They often exhibit selective cytotoxicity towards cancer cells and have well-documented interactions with apoptosis-related signaling pathways. However, it is crucial for researchers and drug development professionals to conduct their own specific in vitro and in vivo studies to determine the safety and efficacy of any colorant within their specific product formulation and intended use. The provided experimental protocols and data serve as a valuable starting point for such investigations.

References

A Comparative Guide to the Analytical Validation of Food Colorant C.I. 15985:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical validation methods for the food colorant C.I. 15985:1, also known as Sunset Yellow FCF aluminum lake. It offers a detailed examination of its performance against other commonly used food colorants, supported by experimental data from various studies. This document is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methodologies for the quality control and validation of these substances.

Executive Summary

C.I. 15985:1 is a widely used synthetic azo dye in the food, beverage, and pharmaceutical industries.[1] Its consistent color and stability make it a popular choice. However, regulatory agencies worldwide have established strict purity criteria and maximum allowable limits for this and other food colorants, necessitating robust and validated analytical methods for their quantification and control. This guide compares the analytical performance of C.I. 15985:1 with three other prevalent food dyes: Tartrazine (C.I. 19140), Quinoline Yellow WS (C.I. 47005), and Allura Red AC (C.I. 16035). The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are the most common methods for the analysis of these compounds.

Comparison of Analytical Performance

The following tables summarize the key analytical performance parameters for C.I. 15985:1 and its alternatives based on published experimental data. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of the analytical methods.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
Food ColorantCommon NameC.I. NumberLimit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)Linearity Range (mg/L)Recovery (%)
Sunset Yellow FCFYellow 6159850.250.750.75 - 1083.5 ± 1.9 - 114 ± 3
TartrazineYellow 5191400.240.720.72 - 5083.5 ± 1.9 - 114 ± 3
Quinoline Yellow WSYellow 10470050.080.240.24 - 5090.5 - 113.2
Allura Red ACRed 40160350.230.690.69 - 5075.2 - 113.8[2][3]
Table 2: Spectrophotometric Performance Data
Food ColorantCommon NameC.I. NumberLimit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)Maximum Absorption Wavelength (λmax) (nm)
Sunset Yellow FCFYellow 6159851.03.1~480 (at pH 1) to 443 (at pH 13)
TartrazineYellow 5191405.015.2~420
Quinoline Yellow WSYellow 10470053.39.9~414
Allura Red ACRed 40160355.51 x 10⁻⁵ (mg/mL)1.67 x 10⁻⁴ (mg/mL)~504

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination

This method is suitable for the simultaneous quantification of Sunset Yellow FCF, Tartrazine, Quinoline Yellow WS, and Allura Red AC in food matrices.

1. Sample Preparation:

  • Solid Samples (e.g., candies, powders): Accurately weigh a homogenized sample and dissolve it in a suitable solvent (e.g., methanol-water mixture). Use of ultrasonic-assisted extraction can enhance recovery. The solution is then filtered through a 0.45 µm syringe filter.

  • Liquid Samples (e.g., beverages): Degas the sample if carbonated. Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

  • Solid Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge may be necessary to remove interfering substances.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

    • Solvent A: Ammonium acetate buffer (e.g., 0.1 M, pH 6.5).

    • Solvent B: Methanol or acetonitrile. The gradient program is optimized to achieve good separation of the analytes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis detector set at the maximum absorption wavelength for each analyte (e.g., 482 nm for Sunset Yellow, 420 nm for Tartrazine and Quinoline Yellow, and 504 nm for Allura Red AC). A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously.

3. Calibration:

  • Prepare a series of standard solutions of each colorant of known concentrations.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of the analytes in the samples is determined from the calibration curve.

UV-Visible Spectrophotometry

This method is a simpler and more cost-effective technique for the determination of food colorants, particularly when analyzing samples containing a single, known colorant.

1. Sample Preparation:

  • Prepare a clear, diluted solution of the sample in a suitable solvent (usually distilled water). Filtration may be required to remove any particulate matter.

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer is used.

  • Quartz or glass cuvettes with a 1 cm path length are used.

3. Measurement:

  • The spectrophotometer is blanked using the solvent.

  • The absorbance of the sample solution is measured at the maximum absorption wavelength (λmax) of the target colorant.

4. Quantification:

  • A calibration curve is prepared using standard solutions of the colorant.

  • The concentration of the colorant in the sample is determined by comparing its absorbance to the calibration curve, following Beer-Lambert Law.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample homogenize Homogenize/Dilute start->homogenize extract Extract with Solvent homogenize->extract filter Filter (0.45 µm) extract->filter hplc Inject into HPLC filter->hplc separate Separation on C18 Column hplc->separate detect UV-Vis/PDA Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify end Concentration quantify->end Result

Caption: Workflow for the quantitative analysis of food colorants using HPLC.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification start Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to appropriate concentration dissolve->dilute filter Filter if necessary dilute->filter spectro Place in Cuvette filter->spectro measure Measure Absorbance at λmax spectro->measure calculate Calculate Concentration measure->calculate calibrate Prepare Calibration Curve calibrate->calculate end Concentration calculate->end Result

Caption: Workflow for the quantitative analysis of food colorants using Spectrophotometry.

Conclusion

The validation of analytical methods for food colorants such as C.I. 15985:1 is critical for ensuring product quality and regulatory compliance. Both HPLC and UV-Visible Spectrophotometry are powerful techniques for this purpose. HPLC offers superior selectivity and the ability to analyze multiple colorants simultaneously, making it ideal for complex food matrices. Spectrophotometry, while less specific, provides a rapid and cost-effective solution for routine analysis of samples containing a single, known colorant. The choice of method will depend on the specific application, the complexity of the sample matrix, and the regulatory requirements. The data presented in this guide provides a solid foundation for the selection and implementation of appropriate analytical strategies for the validation of C.I. 15985:1 and its common alternatives.

References

Inter-laboratory comparison of "Food Yellow 3:1" analysis methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Analytical Methods for Food Yellow 3 and its Aluminum Lake, Food Yellow 3:1

Understanding the Nomenclature

It is crucial to first clarify the terminology surrounding the target analyte. "Food Yellow 3" is a common name for the water-soluble azo dye known as Sunset Yellow FCF . In the United States, it is referred to as FD&C Yellow No. 6 , and in Europe, it has the E number E110 . "this compound" is the aluminum lake of Sunset Yellow FCF. Lakes are prepared by precipitating a soluble dye onto an inert substratum, in this case, alumina hydrate. This process renders the colorant insoluble, making it suitable for coloring fatty or dry food products where migration of a soluble dye would be an issue. The analytical methods discussed herein primarily focus on the soluble form, Sunset Yellow FCF, as the lake is typically dissolved and converted back to the soluble form for analysis.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV-Vis spectrophotometer is the most prevalent technique for the analysis of synthetic food dyes like Sunset Yellow FCF. The performance of these methods can be evaluated based on several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes the performance of different HPLC methods as reported in various studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-DADSoft drinks, sugar, gelatin0.015–0.32 ng/mL-95.8 - 104.5[1]
HPLC-DADAnimal feed and meat---[1]
HPLC-MS/MSAnimal feed and meat---[1]
HPLCOrange Jellies--102.23[2][3]
LC/MSCommercial Sunset Yellow FCF0.01 - 0.1%--[4]
HPLC-DADPowdered Drinks1.16 - 3.00 mg/kg3.86 - 10.02 mg/kg95 - 101[5]

Experimental Protocols

A generalized workflow for the analysis of Sunset Yellow FCF in food matrices using HPLC is outlined below. Specific parameters may need to be optimized depending on the sample matrix and laboratory instrumentation.

Sample Preparation
  • Solid Samples (e.g., Jellies, Candies):

    • Accurately weigh a homogenized portion of the sample (e.g., 2.0 g of orange jelly).[2]

    • Dissolve the sample in a suitable solvent, such as an 85% aqueous acetonitrile solution, to a known volume (e.g., 20 mL).[2]

    • Vigorously shake the mixture for approximately 10 minutes to ensure complete dissolution of the dye.[2]

    • Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[2][6]

    • Further dilutions may be necessary to bring the analyte concentration within the calibration range.[2]

  • Liquid Samples (e.g., Beverages):

    • For carbonated drinks, degas the sample using an ultrasonic bath for about 5 minutes.[6]

    • Dilute the sample with deionized water as needed (e.g., 1:1 or 1:2).[6]

    • Filter the diluted sample through a 0.45 µm filter prior to analysis.[6]

HPLC-DAD Analysis
  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column is commonly used (e.g., Luna 5µ C18 (2) 100A, 250 × 4.6 mm).[3]

    • Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of a mixture of an acetate buffer (e.g., 3.0 mM, pH ~4.0) and acetonitrile (e.g., 17:3 v/v).[2][3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

    • Column Temperature: Maintained at a constant temperature, for instance, 33 °C.[3]

    • Detection: The Diode-Array Detector is set to monitor the absorbance at the maximum wavelength for Sunset Yellow FCF, which is approximately 480 nm.[3]

    • Injection Volume: A standard injection volume is 20 µL.[2]

Quantification

Quantification is typically performed using an external standard calibration method. A series of standard solutions of Sunset Yellow FCF of known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the dye in the sample is then determined from this curve.[3]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of Food Yellow 3 (Sunset Yellow FCF) in food samples.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Weighing Sample Weighing and Homogenization Dissolution Dissolution in Solvent Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation DAD_Detection DAD Detection (480 nm) Chromatographic_Separation->DAD_Detection Peak_Integration Peak Integration and Identification DAD_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result_Reporting Result Reporting (mg/kg or mg/L) Quantification->Result_Reporting

Caption: Experimental workflow for HPLC-DAD analysis of Food Yellow 3.

References

Safety Operating Guide

Proper Disposal of Food Yellow 3 (Tartrazine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Food Yellow 3, also commonly known as Tartrazine or FD&C Yellow No. 5. Adherence to these procedures will help mitigate risks and ensure compliance with environmental regulations.

Chemical Identification and Safety Overview

It is important to correctly identify the substance. While the term "Food Yellow 3" is used, the more common and internationally recognized names for this substance are Tartrazine , FD&C Yellow No. 5 , and E102 [1]. This bright yellow azo dye is widely used in food and pharmaceutical industries.

From a safety perspective, Tartrazine is generally considered safe to handle and is not classified as a hazardous substance. However, it is crucial to be aware of potential reactions. For instance, it can react violently with strong oxidizers. Additionally, when heated to decomposition, it may emit toxic fumes[2][3].

Key Chemical and Safety Data:

PropertyInformation
Common Names Tartrazine, FD&C Yellow No. 5, E102
Appearance Odorless yellow solid[1]
Solubility Highly soluble in water[1]
Primary Hazard Not classified as a hazardous substance
Incompatibilities Strong oxidizers[2]
Hazardous Decomposition May emit toxic fumes when heated to decomposition

Step-by-Step Disposal Procedures

The disposal of Tartrazine requires careful consideration of its form (solid or aqueous solution) and, most importantly, local, regional, and national regulations. While some sources suggest that small quantities can be washed down the drain with copious amounts of water, this is not a universally accepted practice and may be prohibited in your jurisdiction[1]. Therefore, a more cautious and compliant approach is recommended.

Personal Protective Equipment (PPE)

Before handling Tartrazine for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Assess Local Regulations

This is the most critical step. Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department or your local waste disposal regulations. Disposal requirements can vary significantly between regions.

Disposal of Solid Tartrazine
  • Step 1: Containment

    • Keep the solid Tartrazine in its original, clearly labeled container.

    • Ensure the container is tightly sealed.

  • Step 2: Waste Collection

    • Do not mix with other waste chemicals.

    • Arrange for collection by a licensed chemical waste disposal contractor. This is the most recommended and safest method for solid waste.

    • Alternatively, the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4].

Disposal of Aqueous Tartrazine Solutions

There is conflicting information regarding the drain disposal of Tartrazine solutions. Some sources permit it with large amounts of water, while others explicitly advise against it[1][2]. To ensure safety and compliance, follow this conservative approach:

  • Step 1: Dilution

    • For small quantities, dilution with a large volume of water may be a preliminary step, but it does not negate the need to follow proper disposal routes.

  • Step 2: Evaluate Drain Disposal Prohibitions

    • Crucially, verify if your local regulations and institutional policies permit drain disposal of this substance. Many jurisdictions prohibit the drain disposal of any dyes or chemicals, regardless of their perceived hazard level.

  • Step 3: Preferred Disposal Method

    • If drain disposal is not explicitly permitted, collect the aqueous solution in a clearly labeled, sealed container.

    • Arrange for disposal through your institution's hazardous waste program or a licensed waste disposal contractor[5][6].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Food Yellow 3 (Tartrazine) in a laboratory setting.

start Start: Tartrazine Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_regulations Consult Institutional EHS & Local Waste Regulations ppe->check_regulations solid_or_liquid Is the waste solid or an aqueous solution? check_regulations->solid_or_liquid solid_waste Solid Waste solid_or_liquid->solid_waste Solid liquid_waste Aqueous Solution solid_or_liquid->liquid_waste Aqueous contain_solid Keep in original, sealed, labeled container solid_waste->contain_solid licensed_contractor_solid Dispose via Licensed Chemical Waste Contractor contain_solid->licensed_contractor_solid end_disposal End of Disposal Process licensed_contractor_solid->end_disposal drain_disposal_allowed Is drain disposal of this dye explicitly permitted by local and institutional regulations? liquid_waste->drain_disposal_allowed drain_disposal For very small, dilute quantities: Flush with copious amounts of water drain_disposal_allowed->drain_disposal Yes collect_liquid Collect in a sealed, labeled container drain_disposal_allowed->collect_liquid No (or if unsure) yes_drain Yes no_drain No drain_disposal->end_disposal licensed_contractor_liquid Dispose via Licensed Chemical Waste Contractor collect_liquid->licensed_contractor_liquid licensed_contractor_liquid->end_disposal

Caption: Decision workflow for the proper disposal of Food Yellow 3 (Tartrazine).

By following these guidelines and prioritizing regulatory compliance, laboratory professionals can ensure the safe and responsible disposal of Food Yellow 3.

References

Personal protective equipment for handling Food Yellow 3:1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Food Yellow 3:1

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling the synthetic azo dye, this compound (also known as Sunset Yellow FCF or C.I. 15985:1). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Safety Data

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits for this compound have not been established by bodies such as ACGIH or NIOSH. Therefore, it is often treated as "particulates not otherwise regulated" (PNOR), or nuisance dust, for which OSHA has set permissible exposure limits (PELs).

ParameterValueSource
CAS Number 15790-07-5[1][2][3]
Molecular Formula C16H9AlN2O7S2[1]
Molecular Weight 432.37 g/mol [1]
Appearance Orange-Yellow Powder[1]
OSHA PEL (as PNOR/Nuisance Dust) Total Dust: 15 mg/m³ Respirable Fraction: 5 mg/m³N/A
Toxicity Data (LC50, Fish) > 100 mg/L (96 h, Danio rerio)[4]
Toxicity Data (EC50, Daphnia) > 100 mg/L (48 h, Daphnia magna)[4]
Toxicity Data (EC50, Algae) > 200 mg/L (72 h, Chlorella vulgaris)[4]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in powdered form or in solution.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[4][5]

    • Protective Clothing: Wear fire or flame-resistant and impervious clothing to prevent skin contact.[4] A lab coat is the minimum requirement.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below the OSHA PEL for nuisance dust, or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[4]

Operational Handling Protocols

Safe handling of this compound requires careful attention to procedure to minimize the risk of inhalation and skin contact. The following step-by-step protocols should be followed for common laboratory tasks involving this substance.

Weighing and Transferring Powdered Dye
  • Preparation:

    • Ensure you are wearing all required PPE.

    • Perform the weighing operation in a well-ventilated area, preferably within a chemical fume hood or an enclosure with local exhaust ventilation to control dust.[4]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Procedure:

    • Gently scoop the required amount of this compound powder. Avoid any actions that could create dust clouds.

    • Carefully transfer the powder to a suitable, closed container for transport to the next step.

Preparing a Stock Solution
  • Preparation:

    • Wear all required PPE.

    • Work in a well-ventilated area or a chemical fume hood.

  • Procedure:

    • Add a small amount of the chosen solvent (e.g., deionized water) to the weighed powder to create a paste. This minimizes dust generation when adding the bulk of the solvent.

    • Gradually add the remaining solvent while stirring to ensure the dye is fully dissolved.

    • Transfer the final solution to a clearly labeled and sealed container.

Spill and Disposal Procedures

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safe cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[4]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material. Avoid generating dust.

    • Place the collected material into a suitable, closed container for disposal.[4][5]

    • Clean the spill area with soap and water.

Waste Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or containers that have come into contact with the chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt of the chemical to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive & Store Chemical ReviewSDS Review SDS & Procedures Receive->ReviewSDS Before use DonPPE Don Appropriate PPE ReviewSDS->DonPPE Before handling Weigh Weigh Powder in Ventilated Area DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Clean Clean Work Area & Equipment Prepare->Clean DoffPPE Doff & Dispose of PPE Clean->DoffPPE Waste Dispose of Chemical Waste DoffPPE->Waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.